molecular formula C45H68N7O17P3S B15549328 (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA

(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA

货号: B15549328
分子量: 1104.0 g/mol
InChI 键: NVOWZIBKQIWTDG-ADUCOSNASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E,6Z,9Z,12Z,15Z,18Z,21Z)-tetracosaheptaenoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-tetracosaheptaenoic acid. It is a member of n-3 PUFA and a product of alpha-linolenoic acid metabolism. It is an unsaturated fatty acyl-CoA and a very long-chain fatty acyl-CoA. It is functionally related to a (2E,6Z,9Z,12Z,15Z,18Z,21Z)-tetracosaheptaenoic acid. It is a conjugate acid of a this compound(4-).

属性

分子式

C45H68N7O17P3S

分子量

1104.0 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-2,6,9,12,15,18,21-heptaenethioate

InChI

InChI=1S/C45H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h5-6,8-9,11-12,14-15,17-18,20-21,24-25,32-34,38-40,44,55-56H,4,7,10,13,16,19,22-23,26-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-,25-24+/t34-,38-,39-,40+,44-/m1/s1

InChI 键

NVOWZIBKQIWTDG-ADUCOSNASA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the biosynthetic pathway of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core biochemical reactions, enzymatic players, and the experimental methodologies used to elucidate this complex metabolic route.

Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids

Very-long-chain polyunsaturated fatty acids (VLCPUFAs), defined as fatty acids with more than 22 carbon atoms, are critical components of cellular membranes and precursors to potent signaling molecules.[1][2] Their unique structures, characterized by multiple double bonds, impart specific biophysical properties to membranes, particularly in neural tissues and the retina.[3][4] The CoA-activated form, such as this compound, is the metabolically active intermediate, primed for incorporation into complex lipids or further enzymatic modification.[5][6][7] Understanding the biosynthesis of these molecules is paramount for developing therapeutic strategies for a range of metabolic and neurological disorders.

The Aerobic Biosynthetic Pathway: A Symphony of Elongases and Desaturases

The biosynthesis of this compound in mammals occurs through the aerobic pathway, a series of enzymatic reactions primarily localized to the endoplasmic reticulum.[3] This pathway is a coordinated interplay between two key enzyme families: fatty acid elongases (ELOVLs) and fatty acid desaturases (FADS).[8][9][10][11] The process commences with the essential omega-3 fatty acid, α-linolenic acid (ALA; 18:3n-3), and proceeds through successive cycles of elongation and desaturation.

Initial Activation: The Role of Acyl-CoA Synthetases

Before entering the biosynthetic cascade, fatty acids must be "activated." This crucial first step is catalyzed by acyl-CoA synthetases (ACSs), which attach a coenzyme A (CoA) molecule to the fatty acid's carboxyl group, forming a thioester bond.[5][12][13] This reaction is ATP-dependent and renders the fatty acid metabolically active for subsequent enzymatic modifications.[6][7]

Visualizing the Pathway

Tetracosaheptaenoyl_CoA_Biosynthesis cluster_activation Activation cluster_elongation_desaturation Elongation and Desaturation Cycles Alpha_Linolenic_Acid α-Linolenic Acid (18:3n-3) ALA_CoA α-Linolenoyl-CoA (18:3n-3)-CoA Alpha_Linolenic_Acid->ALA_CoA Acyl-CoA Synthetase SDA_CoA Stearidonyl-CoA (18:4n-3)-CoA ALA_CoA->SDA_CoA Δ6 Desaturase (FADS2) ETA_CoA Eicosatetraenoyl-CoA (20:4n-3)-CoA SDA_CoA->ETA_CoA Elongase (ELOVL5) EPA_CoA Eicosapentaenoyl-CoA (20:5n-3)-CoA ETA_CoA->EPA_CoA Δ5 Desaturase (FADS1) HPA_CoA Heneicosapentaenoyl-CoA (22:5n-3)-CoA EPA_CoA->HPA_CoA Elongase (ELOVL2/5) DHA_CoA Docosahexaenoyl-CoA (22:6n-3)-CoA HPA_CoA->DHA_CoA Δ4 Desaturase or alternative pathway Tetracosahexaenoyl_CoA (6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosahexaenoyl-CoA (24:6n-3)-CoA DHA_CoA->Tetracosahexaenoyl_CoA Elongase (ELOVL4) Final_Product (2E,6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosaheptaenoyl-CoA (24:7n-3)-CoA Tetracosahexaenoyl_CoA->Final_Product Δ2 Desaturase/Peroxisomal β-oxidation

Caption: Biosynthetic pathway of this compound.

Step-by-Step Enzymatic Conversions

The biosynthesis from α-linolenoyl-CoA proceeds as follows:

  • Δ6 Desaturation: The pathway initiates with the introduction of a double bond at the Δ6 position of α-linolenoyl-CoA by Δ6 desaturase (FADS2) , yielding stearidonyl-CoA (18:4n-3).[11]

  • Elongation: Next, an elongase , likely ELOVL5 , adds a two-carbon unit from malonyl-CoA to stearidonyl-CoA, forming eicosatetraenoyl-CoA (20:4n-3).[9]

  • Δ5 Desaturation: Δ5 desaturase (FADS1) then introduces a double bond at the Δ5 position, producing the well-known eicosapentaenoyl-CoA (EPA-CoA; 20:5n-3).[11]

  • Further Elongation: EPA-CoA is elongated by an elongase (ELOVL2 or ELOVL5) to heneicosapentaenoyl-CoA (22:5n-3).[9]

  • Formation of Docosahexaenoyl-CoA (DHA-CoA): The subsequent step to form DHA-CoA (22:6n-3) can occur via two proposed routes in mammals. One involves a Δ4 desaturase , though the human ortholog's activity is debated. The more established "Sprecher pathway" involves a further elongation to a 24-carbon intermediate, a Δ6 desaturation, and subsequent partial β-oxidation in the peroxisome to yield DHA-CoA.[1]

  • Final Elongation to a 24-Carbon Intermediate: DHA-CoA is then elongated by ELOVL4 , an elongase specializing in the synthesis of very-long-chain fatty acids, to produce (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA (24:6n-3).[3][4]

  • Final Desaturation and Isomerization: The final step involves the introduction of a seventh double bond at the Δ2 position. This is likely followed by an isomerization to the more stable trans configuration, resulting in the final product, This compound . This step may be linked to the initial steps of peroxisomal β-oxidation.

Experimental Methodologies for Pathway Elucidation

The elucidation of this intricate pathway relies on a combination of in vitro, in cellulo, and in vivo experimental approaches.

Heterologous Expression of Enzymes

A powerful technique for characterizing the function and substrate specificity of desaturases and elongases is their heterologous expression in organisms that lack the endogenous pathway, such as the yeast Saccharomyces cerevisiae.[14][15]

Protocol: Functional Characterization of a Putative Fatty Acid Desaturase in Yeast

  • Gene Cloning: The open reading frame of the candidate desaturase gene is amplified via PCR and cloned into a yeast expression vector.

  • Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain.

  • Substrate Feeding: The transformed yeast culture is supplemented with a specific fatty acid substrate (e.g., (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA).

  • Lipid Extraction: After a period of incubation, total lipids are extracted from the yeast cells.

  • Fatty Acid Analysis: The fatty acid composition is analyzed by gas chromatography-mass spectrometry (GC-MS) following transmethylation to fatty acid methyl esters (FAMEs).

  • Data Interpretation: The appearance of a new peak corresponding to the desaturated product confirms the enzymatic activity of the candidate protein.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_culture_analysis Cell Culture and Analysis Gene_Isolation Isolate Candidate Gene Vector_Ligation Ligate into Yeast Expression Vector Gene_Isolation->Vector_Ligation Yeast_Transformation Transform S. cerevisiae Vector_Ligation->Yeast_Transformation Substrate_Addition Add Fatty Acid Substrate Yeast_Transformation->Substrate_Addition Culture Growth Lipid_Extraction Extract Total Lipids Substrate_Addition->Lipid_Extraction GCMS_Analysis Analyze by GC-MS Lipid_Extraction->GCMS_Analysis Functional_Confirmation Confirm Enzyme Function GCMS_Analysis->Functional_Confirmation Identify Product

Caption: Workflow for functional characterization of fatty acid modifying enzymes.

Stable Isotope Tracing

The use of stable isotope-labeled precursors, such as ¹³C-labeled α-linolenic acid, allows for the tracing of the metabolic flux through the pathway in cultured cells or whole organisms.[16] The incorporation of the label into downstream intermediates and the final product can be monitored by mass spectrometry, providing quantitative insights into the pathway's activity under different physiological conditions.

Technique Application Key Insights
Heterologous Expression Functional characterization of individual enzymesSubstrate specificity, enzymatic activity, and product identification
Stable Isotope Tracing Quantifying metabolic flux through the pathwayRate-limiting steps, pathway regulation, and substrate channeling
Lipidomics Comprehensive analysis of lipid speciesIdentification of novel intermediates and end products
Gene Knockout/Knockdown Investigating the physiological role of specific enzymesEssentiality of enzymes for specific biological functions

Conclusion and Future Directions

The biosynthesis of this compound is a complex, multi-step process that is fundamental to the production of essential VLCPUFAs. While the key enzymatic players and the general sequence of reactions have been established, further research is needed to fully understand the regulatory mechanisms that govern this pathway. The interplay between different ELOVL and FADS isoforms, their tissue-specific expression, and their regulation by dietary and hormonal signals are active areas of investigation. A deeper understanding of this pathway will undoubtedly pave the way for novel therapeutic interventions for a variety of human diseases.

References

Introduction to Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs (VLC-PUFA-CoAs)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Endogenous Function of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA

This guide provides a comprehensive exploration of the endogenous function of this compound, a very-long-chain polyunsaturated fatty acyl-CoA. Given the nascent stage of direct research on this specific molecule, this document synthesizes current knowledge of very-long-chain polyunsaturated fatty acid (VLC-PUFA) metabolism, tissue-specific roles, and the well-elucidated functions of its precursors to project its physiological significance. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the intricate roles of these specialized lipids in health and disease.

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of fatty acids with carbon chains extending beyond 22 atoms.[1] These molecules are not typically obtained from dietary sources and must be synthesized endogenously from shorter-chain essential fatty acids.[2] Their activated form, VLC-PUFA-CoAs, are crucial intermediates in the metabolic pathways that lead to their incorporation into complex lipids or their degradation.

This compound is a specific n-3 VLC-PUFA-CoA containing a 24-carbon chain with seven double bonds.[3][4] Its structure suggests it is a downstream product in the metabolic cascade of alpha-linolenic acid (ALA), an essential omega-3 fatty acid.[4] While direct functional studies on this molecule are limited, its role can be inferred from its place within the well-established pathways of n-3 VLC-PUFA synthesis and the known functions of its precursors and derivatives, most notably docosahexaenoic acid (DHA).[5][6] This guide aims to provide a detailed overview of the probable endogenous functions of this compound by examining its biosynthesis, tissue distribution, and the signaling pathways influenced by related VLC-PUFAs.

Biosynthesis and Metabolism of n-3 VLC-PUFA-CoAs

The synthesis of this compound is an intricate process involving a series of enzymatic reactions that elongate and desaturate precursor fatty acids. This pathway is crucial as humans cannot synthesize the parent omega-3 fatty acid, ALA, and must obtain it from their diet.[7]

The biosynthetic journey begins with ALA (18:3n-3) and proceeds through a series of elongation and desaturation steps to produce eicosapentaenoic acid (EPA; 20:5n-3) and subsequently DHA (22:6n-3).[8] The conversion of DHA to even longer fatty acids is of particular interest. DHA can be further elongated to tetracosahexaenoic acid (24:6n-3).[9]

The key enzymes in this pathway are the fatty acid elongases (ELOVL) and desaturases. ELOVL4 is of paramount importance as it is the primary enzyme known to be responsible for the synthesis of VLC fatty acids (those with more than 24 carbons).[2] The fatty acid is then activated to its coenzyme A (CoA) ester, forming a thioester bond, a critical step for its participation in metabolic reactions.[1]

The likely metabolic fates of this compound include:

  • Incorporation into complex lipids: It can be esterified into phospholipids and sphingolipids, contributing to the composition and function of cellular membranes.[10]

  • Peroxisomal β-oxidation: VLC-acyl-CoAs can be transported into peroxisomes via the ABCD1 transporter and subsequently broken down into shorter-chain fatty acids.[2][5]

Biosynthesis of this compound cluster_synthesis Biosynthetic Pathway cluster_fates Metabolic Fates ALA α-Linolenic Acid (ALA, 18:3n-3) EPA Eicosapentaenoic Acid (EPA, 20:5n-3) ALA->EPA Elongases & Desaturases DPA Docosapentaenoic Acid (DPA, 22:5n-3) EPA->DPA ELOVL5 DHA Docosahexaenoic Acid (DHA, 22:6n-3) DPA->DHA Δ4-Desaturase THA_CoA (6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosahexaenoyl-CoA DHA->THA_CoA ELOVL4, Acyl-CoA Synthetase Target_CoA (2E,6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosaheptaenoyl-CoA THA_CoA->Target_CoA Δ2-Desaturase (hypothesized) Complex_Lipids Incorporation into Phospholipids & Sphingolipids Target_CoA->Complex_Lipids Acyltransferases Beta_Oxidation Chain Shortening Target_CoA->Beta_Oxidation Peroxisomal β-oxidation

Caption: Biosynthesis and metabolic fate of this compound.

Tissue-Specific Distribution and Incorporation into Complex Lipids

VLC-PUFAs are not ubiquitously distributed throughout the body but are instead concentrated in specific tissues where they perform specialized functions.[2] The expression of the ELOVL4 enzyme is a key determinant of this distribution, with high levels found in the retina, brain, testes, and skin.[2] Consequently, VLC-PUFAs are enriched in these tissues.

Once synthesized, VLC-PUFA-CoAs like this compound are readily incorporated into the structure of complex lipids. They can be found in:

  • Phospholipids: These are the primary components of cell membranes. The incorporation of VLC-PUFAs can significantly influence membrane properties.

  • Sphingolipids: These lipids are particularly abundant in the nervous system and are involved in cell signaling and recognition. VLC-PUFAs are components of ceramides, the backbone of sphingolipids.[1]

Tissue Lipid Classes Containing VLC-PUFAs Primary Inferred Function
Retina Phospholipids (in photoreceptor outer segments)Structural integrity of photoreceptor discs, visual signal transduction.[2]
Brain Phospholipids, Sphingolipids (in neuronal membranes)Neuronal membrane fluidity, synaptogenesis, neuroprotection.[11][12]
Testis Sphingolipids (in spermatozoa)Sperm maturation and function.[2]
Skin CeramidesEpidermal barrier function.[1]

Inferred Endogenous Functions and Signaling Pathways

The specific endogenous functions of this compound are likely multifaceted and tissue-dependent. By examining the roles of its well-studied precursor, DHA, we can infer its potential contributions to cellular physiology.

Membrane Structure and Function

The incorporation of VLC-PUFAs into cell membranes has a profound impact on their biophysical properties. The numerous double bonds in these fatty acids increase membrane fluidity, which can influence the function of membrane-bound proteins such as receptors and ion channels.[13][14]

Neuronal Health and Signaling

The brain is highly enriched with DHA, which is crucial for neuronal development and function.[11][15] DHA and its metabolites are known to modulate several signaling pathways that are vital for neuronal survival and plasticity.[6] It is plausible that this compound, as a downstream derivative, participates in or modulates these pathways.

One key mechanism involves the synthesis of phosphatidylserine (PS) containing DHA, which facilitates the activation of pro-survival kinases like Akt.[6][16] Furthermore, metabolites of DHA, such as synaptamide, can activate G-protein coupled receptors like GPR110, leading to the activation of the cAMP response element-binding protein (CREB), a transcription factor crucial for learning and memory.[6]

Inferred Neuronal Signaling cluster_membrane Membrane-Mediated Signaling cluster_metabolite Metabolite-Mediated Signaling VLC_PUFA (2E,6Z,9Z,...,21Z)-Tetracosaheptaenoyl-CoA (and its derivatives) PS_Synthesis Phosphatidylserine (PS) Synthesis VLC_PUFA->PS_Synthesis Incorporation Bioactive_Metabolites Bioactive Metabolites (e.g., Elovanoids) VLC_PUFA->Bioactive_Metabolites Metabolism Akt_Activation Akt Activation PS_Synthesis->Akt_Activation Facilitates Translocation Neuronal_Survival Neuronal Survival Akt_Activation->Neuronal_Survival Promotes GPR110 GPR110 Bioactive_Metabolites->GPR110 Activate CREB_Activation CREB Activation GPR110->CREB_Activation cAMP/PKA Pathway Neurogenesis_Synaptogenesis Neurogenesis & Synaptogenesis CREB_Activation->Neurogenesis_Synaptogenesis Promotes Experimental Workflow cluster_analysis Lipid Analysis cluster_assay Enzyme Assay cluster_cell_culture Cell Culture Studies Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Microsomes Microsome Isolation Reaction In Vitro Reaction Microsomes->Reaction Extraction Product Extraction Reaction->Extraction Quantification TLC/HPLC & Scintillation Extraction->Quantification Cell_Lines Neuronal/Retinal Cell Lines Manipulation Gene Silencing (siRNA) or Overexpression Cell_Lines->Manipulation Functional_Assays Functional Assays (e.g., Neurite Outgrowth, Apoptosis) Manipulation->Functional_Assays

References

The Central Role of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA in the Peroxisomal Retroconversion of Very-Long-Chain Polyunsaturated Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA is a pivotal, yet transient, intermediate in the peroxisomal β-oxidation pathway responsible for the retroconversion of tetracosahexaenoyl-CoA (C24:6n-3) to the vital omega-3 fatty acid, docosahexaenoic acid (DHA, C22:6n-3). This technical guide provides a comprehensive overview of the metabolic significance, enzymatic processing, and clinical relevance of this specific very-long-chain polyunsaturated fatty acyl-CoA. We will delve into the intricate enzymatic cascade that governs its formation and degradation, explore the regulatory mechanisms that control this metabolic flux, and discuss the analytical methodologies required for its study. Furthermore, this guide will illuminate the pathological consequences of impaired metabolism of its parent compounds, as seen in peroxisomal biogenesis disorders, underscoring its importance in human health and disease.

Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acid Metabolism

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbons, are critical components of cellular membranes, particularly in the retina and nervous system.[1] Unlike their shorter-chain counterparts, VLC-PUFAs are primarily metabolized within peroxisomes. The retroconversion of these fatty acids is a crucial pathway for the synthesis of essential lipids like docosahexaenoic acid (DHA), which cannot be efficiently produced through direct desaturation of its C22 precursor in mammals.[2] this compound emerges as a key intermediate in this specialized metabolic route.

The Metabolic Pathway: Peroxisomal Retroconversion of Tetracosahexaenoyl-CoA

The conversion of tetracosahexaenoyl-CoA (C24:6n-3) to docosahexaenoyl-CoA (DHA, C22:6n-3) is a multi-step process occurring within the peroxisomal matrix. This compound is the product of the first committed step of this pathway.

Formation of this compound

The initial and rate-limiting step in the β-oxidation of straight-chain acyl-CoAs in peroxisomes is catalyzed by the FAD-dependent enzyme, straight-chain acyl-CoA oxidase (ACOX1) .[2][3] This enzyme introduces a double bond between the α and β carbons of the acyl-CoA, converting tetracosahexaenoyl-CoA into this compound.[2] This reaction consumes molecular oxygen and produces hydrogen peroxide.

Tetracosahexaenoyl-CoA (24:6n-3) Tetracosahexaenoyl-CoA (24:6n-3) This compound This compound Tetracosahexaenoyl-CoA (24:6n-3)->this compound ACOX1 (O2 -> H2O2)

Caption: Formation of the C24:7 enoyl-CoA intermediate.

Subsequent Metabolism of this compound

Once formed, this compound is a substrate for the next two enzymatic activities of the peroxisomal β-oxidation spiral, which are housed in a single polypeptide known as the D-bifunctional protein (DBP) , encoded by the HSD17B4 gene.[4][5]

  • Hydration: The enoyl-CoA hydratase activity of DBP hydrates the newly formed double bond, yielding 3-hydroxy-(6Z,9Z,12Z,15Z,18Z,21Z)-tetracosaheptaenoyl-CoA .[4]

  • Dehydrogenation: The NAD+-dependent 3-hydroxyacyl-CoA dehydrogenase activity of DBP then oxidizes the 3-hydroxyacyl-CoA intermediate to form 3-keto-(6Z,9Z,12Z,15Z,18Z,21Z)-tetracosaheptaenoyl-CoA .[4]

The final step of this β-oxidation cycle is the thiolytic cleavage of the 3-ketoacyl-CoA intermediate by a peroxisomal 3-ketoacyl-CoA thiolase . This reaction releases a molecule of acetyl-CoA and the chain-shortened docosahexaenoyl-CoA (DHA-CoA) .[6][7]

cluster_peroxisome Peroxisomal Matrix Tetracosahexaenoyl-CoA (24:6n-3) Tetracosahexaenoyl-CoA (24:6n-3) C24:7-enoyl-CoA C24:7-enoyl-CoA Tetracosahexaenoyl-CoA (24:6n-3)->C24:7-enoyl-CoA ACOX1 3-Hydroxy-C24:7-CoA 3-Hydroxy-C24:7-CoA C24:7-enoyl-CoA->3-Hydroxy-C24:7-CoA DBP (Hydratase) 3-Keto-C24:7-CoA 3-Keto-C24:7-CoA 3-Hydroxy-C24:7-CoA->3-Keto-C24:7-CoA DBP (Dehydrogenase) Docosahexaenoyl-CoA (DHA, 22:6n-3) Docosahexaenoyl-CoA (DHA, 22:6n-3) 3-Keto-C24:7-CoA->Docosahexaenoyl-CoA (DHA, 22:6n-3) Thiolase Acetyl-CoA Acetyl-CoA 3-Keto-C24:7-CoA->Acetyl-CoA

Caption: Peroxisomal retroconversion of C24:6n-3 to DHA.

Regulation of the Pathway

The peroxisomal β-oxidation of VLC-PUFAs is transcriptionally regulated by peroxisome proliferator-activated receptors (PPARs), particularly PPARα .[8] PPARα is a nuclear receptor that, upon activation by lipid ligands, heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes encoding the enzymes of peroxisomal β-oxidation, including ACOX1 and DBP.

Clinical Relevance: Disorders of Peroxisomal β-Oxidation

Defects in the enzymes responsible for the metabolism of VLC-PUFAs, including the pathway involving this compound, lead to severe, often fatal, inherited metabolic disorders.

DisorderDefective Enzyme/ProcessKey Biochemical FindingsClinical Manifestations
Zellweger Spectrum Disorders (ZSD) Peroxisome biogenesis (PEX genes)Accumulation of VLCFAs (including C24 and C26), phytanic acid, and pristanic acid; deficient plasmalogens.[1][9][10][11][12]Severe neurological dysfunction, craniofacial abnormalities, liver disease, and early death.[10][12]
D-Bifunctional Protein (DBP) Deficiency D-bifunctional protein (HSD17B4 gene)Accumulation of VLCFAs and branched-chain fatty acids.[4][5]Neonatal hypotonia, seizures, visual and hearing impairment, and psychomotor delay.[4]
Acyl-CoA Oxidase 1 (ACOX1) Deficiency Straight-chain acyl-CoA oxidaseImpaired β-oxidation of VLCFAs.Neurological regression, hypotonia, and seizures.

The accumulation of VLC-PUFAs in these disorders is a key pathophysiological hallmark, contributing to membrane instability, demyelination, and cellular dysfunction.

Methodologies for the Study of this compound

The low abundance and transient nature of this compound necessitate highly sensitive and specific analytical techniques for its detection and quantification.

Extraction of Very-Long-Chain Acyl-CoA Esters

A robust extraction protocol is critical for the accurate analysis of VLC-acyl-CoAs. The following is a generalized procedure that can be optimized for specific cell or tissue types.

Protocol: Extraction of VLC-Acyl-CoAs from Tissues

  • Homogenization: Homogenize frozen, powdered tissue (50-100 mg) in 1 mL of ice-cold 2.5% (w/v) perchloric acid containing an appropriate internal standard (e.g., heptadecanoyl-CoA).

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of 50 mM potassium phosphate buffer (pH 7.2).

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 50 mM potassium phosphate buffer, followed by 5 mL of water.

    • Elute the acyl-CoAs with 2 mL of methanol containing 25 mM ammonium acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Tissue Sample Tissue Sample Homogenization Homogenization Tissue Sample->Homogenization Perchloric Acid + Internal Standard Centrifugation Centrifugation Homogenization->Centrifugation Supernatant for SPE Supernatant for SPE Centrifugation->Supernatant for SPE SPE (C18) SPE (C18) Supernatant for SPE->SPE (C18) Wash Wash SPE (C18)->Wash Elution Elution Wash->Elution Drying & Reconstitution Drying & Reconstitution Elution->Drying & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Drying & Reconstitution->LC-MS/MS Analysis

Caption: Workflow for the extraction of VLC-acyl-CoAs.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of specific acyl-CoA species due to its high sensitivity and specificity.[13][14][15][16]

Instrumentation and Conditions:

  • Liquid Chromatography: A C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 15 mM ammonium hydroxide) and an organic component (e.g., acetonitrile).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard. For acyl-CoAs, a common neutral loss of 507 Da (adenosine 3'-phosphate 5'-diphosphate) or a product ion at m/z 428 (3'-phospho-AMP) can be monitored.

Future Perspectives and Unanswered Questions

While the role of this compound as a metabolic intermediate is established, several questions remain:

  • Direct Signaling Role: Does this molecule, or its immediate precursor or product, have any direct signaling functions beyond its role in DHA synthesis?

  • Enzyme Kinetics: What are the precise kinetic parameters of ACOX1, DBP, and the relevant peroxisomal thiolase with their respective C24 substrates?

  • Regulatory Nuances: Are there additional layers of regulation for this pathway beyond PPARα, such as post-translational modifications of the enzymes or allosteric regulation by other metabolites?

Addressing these questions will provide a more complete understanding of VLC-PUFA metabolism and its implications for human health.

References

An In-depth Technical Guide to (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA and its Emerging Role in Lipid Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Intended for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). While direct signaling roles of this specific molecule are an emerging area of research, this document synthesizes current knowledge on its biosynthesis, metabolism, and hypothesized functions based on the broader understanding of VLC-PUFAs. We will delve into the enzymatic pathways responsible for its creation, its incorporation into complex lipids, and its potential as a precursor for novel signaling molecules, drawing parallels with recently discovered lipid mediators. This guide aims to equip researchers and drug development professionals with the foundational knowledge and technical insights necessary to explore the therapeutic potential of modulating VLC-PUFA pathways.

Introduction to Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs

Lipid signaling is a complex and dynamic field, with continuous discovery of new bioactive molecules that regulate a vast array of physiological processes. Among these are the derivatives of polyunsaturated fatty acids (PUFAs). While the roles of C20 and C22 PUFAs like arachidonic acid (ARA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) are well-established, there is a growing interest in fatty acids with chain lengths exceeding 24 carbons, known as very-long-chain polyunsaturated fatty acids (VLC-PUFAs).

This compound is the activated form of its corresponding C24:7 n-3 fatty acid. As an acyl-CoA, it stands at a critical metabolic crossroads, primed for incorporation into complex lipids, undergoing catabolism for energy, or potentially serving as a substrate for the synthesis of signaling molecules. VLC-PUFAs are not ubiquitously distributed; they are found in specialized tissues such as the retina, brain, testes, and skin, suggesting highly specific and vital functions.[1] The unique structure of VLC-PUFAs, with a long saturated carbon chain proximal to the carboxyl group and a highly unsaturated distal end, allows them to have distinct biophysical properties within cell membranes.[1]

Biosynthesis of this compound

The synthesis of VLC-PUFAs is a multi-step process involving a series of desaturation and elongation reactions. The key enzyme responsible for extending fatty acid chains beyond 24 carbons is Elongation of Very-Long-Chain Fatty Acids Protein 4 (ELOVL4).[2]

The proposed biosynthetic pathway starts from the essential n-3 fatty acid, alpha-linolenic acid (ALA, 18:3n-3), and proceeds through the action of fatty acid desaturases (FADS) and other elongases (ELOVL2, ELOVL5) to produce C24 PUFA precursors. ELOVL4 then catalyzes the final elongation steps.

Key Enzymes in the Biosynthetic Pathway:

EnzymeFunctionSubstrate(s)Product(s)
FADS2 (Δ6-desaturase) Introduces a double bond at the Δ6 position.C24:5n-3C24:6n-3
ELOVL4 Elongates fatty acid chains beyond C24.C24 and longer PUFAsC26 and longer VLC-PUFAs
ACSL6 Activates fatty acids to their CoA esters.Very-long-chain fatty acidsVery-long-chain fatty acyl-CoAs

Experimental Protocol: In Vitro ELOVL4 Elongation Assay

This protocol is adapted from studies investigating ELOVL4 activity.[3]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., ARPE-19, COS-7) that does not endogenously express ELOVL4.

    • Transduce or transfect cells with a vector expressing mouse or human ELOVL4. Use a control vector (e.g., GFP) for comparison.

  • Substrate Supplementation:

    • Supplement the cell culture medium with a C24 PUFA precursor, such as (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid (24:5n-3). Radiolabeled precursors can be used for tracing.

  • Lipid Extraction:

    • After a suitable incubation period (e.g., 48-72 hours), harvest the cells.

    • Extract total lipids using a modified Bligh and Dyer method with chloroform/methanol/water.

  • Fatty Acid Analysis:

    • Saponify the lipid extract to release free fatty acids.

    • Methylate the fatty acids to produce fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the elongated products.

Causality Behind Experimental Choices: The choice of a cell line lacking endogenous ELOVL4 is critical to ensure that any observed elongation activity is directly attributable to the expressed enzyme. GC-MS is the gold standard for identifying and quantifying fatty acids due to its high sensitivity and ability to resolve different isomers.

VLC-PUFA Biosynthesis cluster_ER Endoplasmic Reticulum ALA (18:3n-3) ALA (18:3n-3) Intermediate_PUFAs Intermediate_PUFAs ALA (18:3n-3)->Intermediate_PUFAs FADS/ELOVLs C24_PUFA_precursor C24_PUFA_precursor Intermediate_PUFAs->C24_PUFA_precursor FADS/ELOVLs C24_7_FA C24_7_FA C24_PUFA_precursor->C24_7_FA FADS2/ELOVL4 Target_CoA (2E,6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosaheptaenoyl-CoA C24_7_FA->Target_CoA ACSL6 Metabolism of VLC-PUFA-CoA cluster_Pathways Metabolic Fates VLC_PUFA_CoA (2E,6Z,...,21Z)- Tetracosaheptaenoyl-CoA Complex_Lipids Incorporation into Phosphatidylcholine, Ceramides VLC_PUFA_CoA->Complex_Lipids Peroxisomal_Oxidation Peroxisomal β-Oxidation VLC_PUFA_CoA->Peroxisomal_Oxidation Signaling_Precursor Precursor to Signaling Molecules VLC_PUFA_CoA->Signaling_Precursor Acetyl_CoA Acetyl_CoA Peroxisomal_Oxidation->Acetyl_CoA Chain Shortening Bioactive_Lipids Bioactive_Lipids Signaling_Precursor->Bioactive_Lipids Enzymatic Conversion Hypothesized Signaling VLC_PUFA_CoA (2E,6Z,...,21Z)- Tetracosaheptaenoyl-CoA Elovanoid_like Novel 'Elovanoid-like' Mediators VLC_PUFA_CoA->Elovanoid_like Lipoxygenase-like enzymes? NAE C24:7 N-Acylethanolamine VLC_PUFA_CoA->NAE N-acyltransferases, NAPE-PLD Receptor_Activation Receptor Activation (GPCRs?) Elovanoid_like->Receptor_Activation NAE->Receptor_Activation Gene_Expression Modulation of Gene Expression Receptor_Activation->Gene_Expression Ion_Channel Ion Channel Modulation Receptor_Activation->Ion_Channel

References

discovery of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA in marine organisms

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA in Marine Organisms: From Discovery of its Precursor to its Putative Role and Analysis

The marine environment is a vast reservoir of unique biochemical diversity, offering a plethora of novel molecules with significant potential for scientific research and drug development. Among these are the very-long-chain polyunsaturated fatty acids (VLCPUFAs), a class of lipids that play crucial roles in the physiology of marine organisms and are increasingly recognized for their potential human health benefits. This guide delves into the fascinating world of a specific, yet largely unexplored, VLCPUFA derivative: this compound. While the direct discovery of this precise isomer in marine life remains to be explicitly documented, compelling evidence points to the presence of its metabolic precursors, suggesting its existence and functional importance. This document will serve as an in-depth technical resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the discovery of its parent fatty acid, its inferred biosynthesis, detailed analytical methodologies, and its potential biological significance.

PART 1: The Genesis of a Very-Long-Chain Polyunsaturated Fatty Acid in the Marine Biosphere

The story of this compound begins with the discovery of its corresponding fatty acid, tetracosahexaenoic acid (THA, 24:6n-3), in various marine organisms. Notably, this VLCPUFA has been identified in certain species of starfishes, right-eyed flounders, and sharks[1][2]. The dinoflagellate Amphidinium carterae is another marine microorganism known to produce a diverse array of fatty acids, including VLCPUFAs[3][4][5][6][7].

This discovery of THA in marine ecosystems is pivotal, as the conversion of any fatty acid to its metabolically active form necessitates its activation to a CoA thioester. Therefore, the presence of THA strongly implies the existence of its corresponding acyl-CoA, including the specific isomer that is the subject of this guide.

PART 2: The Inferred Biosynthesis of this compound: A Necessary Activation Step

The biosynthesis of fatty acids in marine organisms like dinoflagellates begins with the production of malonyl-CoA from the carboxylation of acetyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC)[3][4][5][6]. Studies on Amphidinium carterae have identified and characterized ACCs, providing insight into the initial steps of fatty acid and polyketide synthesis in these organisms[3][4][5][6].

Following the synthesis of the fatty acid backbone, a crucial activation step must occur for the fatty acid to be utilized in various metabolic pathways. This activation is the formation of a thioester bond with coenzyme A, a reaction catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs) or ligases (EC 6.2.1.3)[8]. These enzymes are responsible for the ATP-dependent conversion of a free fatty acid to its corresponding acyl-CoA.

While a specific very-long-chain acyl-CoA synthetase (ACSVL) that acts on (2E,6Z,9Z,12Z,15Z,18Z,21Z)-tetracosaheptaenoic acid has yet to be isolated and characterized from a marine organism, the existence of such an enzyme is a logical and necessary prerequisite for the metabolism of this VLCPUFA. ACSVLs with specificity for very-long-chain fatty acids have been identified in other organisms and are known to be crucial for processes such as fatty acid elongation, desaturation, and beta-oxidation[9][10]. The brain, for instance, possesses long-chain-fatty-acid—CoA ligases with high activity for fatty acids up to C24[8].

The proposed biosynthetic pathway, therefore, involves the de novo synthesis of the tetracosaheptaenoic acid backbone, followed by its activation to this compound by a putative ACSVL. This activated form is then ready for subsequent metabolic processing, including its potential role as a precursor to DHA.

Biosynthetic Pathway of Tetracosaheptaenoyl-CoA acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase (ACC) acetyl_coa->acc CO2, ATP malonyl_coa Malonyl-CoA fas_pks Fatty Acid Synthase (FAS) / Polyketide Synthase (PKS) malonyl_coa->fas_pks tha (2E,6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosaheptaenoic Acid fas_pks->tha acsvl Very-Long-Chain Acyl-CoA Synthetase (ACSVL) (putative) tha->acsvl CoA, ATP tha_coa (2E,6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosaheptaenoyl-CoA beta_ox Peroxisomal Beta-Oxidation tha_coa->beta_ox dha Docosahexaenoic Acid (DHA) acc->malonyl_coa acsvl->tha_coa beta_ox->dha

Caption: Proposed biosynthesis of this compound.

PART 3: Methodologies for the Extraction and Analysis of this compound

The detection and quantification of long-chain acyl-CoAs from biological samples present a significant analytical challenge due to their low abundance and lability. The following protocols are adapted from established methods and are suitable for the analysis of this compound from marine organism tissues.

Extraction of Long-Chain Acyl-CoAs from Marine Tissue

This protocol is a robust method for the extraction of a wide range of acyl-CoA esters from tissue samples.

Materials:

  • Frozen marine organism tissue

  • 100 mM Potassium Phosphate buffer (KH2PO4), pH 4.9

  • Internal standard (e.g., heptadecanoyl-CoA)

  • 2-Propanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Acetonitrile

  • Glass homogenizer

  • Centrifuge

  • Solid-Phase Extraction (SPE) columns (anion-exchange)

Procedure:

  • Quickly weigh the frozen tissue powder and homogenize it in 2 mL of ice-cold 100 mM KH2PO4 buffer containing a known amount of the internal standard (e.g., 16 nmol of heptadecanoyl-CoA).

  • Add 2.0 mL of 2-propanol to the homogenate and homogenize again.

  • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile to the mixture.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge the sample at 1,900 x g for 5 minutes.

  • Carefully collect the upper phase containing the acyl-CoAs and dilute it with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).

  • For purification, pass the diluted extract through a pre-conditioned anion-exchange SPE column.

  • Wash the column to remove interfering substances.

  • Elute the acyl-CoAs from the column using an appropriate elution solvent.

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50 °C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for identification.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion of standards.

Analytical Workflow sample Marine Organism Tissue homogenization Homogenization in Buffer with Internal Standard sample->homogenization extraction Solvent Extraction (Isopropanol/Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Anion Exchange) supernatant->spe elution Elution and Drying spe->elution reconstitution Reconstitution elution->reconstitution hplc_ms HPLC-MS/MS Analysis reconstitution->hplc_ms data_analysis Data Analysis and Quantification hplc_ms->data_analysis

Caption: Workflow for the analysis of this compound.

PART 4: Potential Biological Roles and Future Directions

The biological significance of this compound in marine organisms is likely multifaceted, stemming from its position as an activated form of a very-long-chain polyunsaturated fatty acid.

Potential Functions:

  • Precursor for DHA Biosynthesis: As previously mentioned, the primary role of its parent fatty acid, THA, appears to be as a precursor to DHA, a critical component of cell membranes, particularly in neural tissues, and a molecule with profound effects on membrane fluidity and function. The activation of THA to its CoA ester is a prerequisite for its entry into the peroxisomal beta-oxidation pathway that leads to the synthesis of DHA.

  • Incorporation into Complex Lipids: Acyl-CoAs are the donors of acyl chains for the synthesis of various complex lipids, including phospholipids, triacylglycerols, and wax esters. This compound could be incorporated into these lipids, thereby influencing the physical properties and functions of cellular membranes and lipid bodies.

  • Cell Signaling: Some fatty acyl-CoAs and their derivatives are known to act as signaling molecules, regulating the activity of enzymes and transcription factors involved in lipid metabolism and other cellular processes.

Future Research and Drug Development:

The unique structure of this hepta-unsaturated 24-carbon acyl-CoA makes it and its metabolic products intriguing candidates for further investigation.

  • Enzyme Discovery and Characterization: A key area for future research is the identification and characterization of the specific very-long-chain acyl-CoA synthetase(s) responsible for the activation of tetracosaheptaenoic acid in marine organisms. This would provide a deeper understanding of the regulation of VLCPUFA metabolism.

  • Bioactivity Screening: The parent fatty acid, THA, has been shown to have a strong ability to suppress lipid accumulation in HepG2 cells[1][2]. This suggests that this compound and its downstream metabolites could be explored for their potential in the development of therapeutic agents for metabolic disorders.

  • Marine Biotechnology: A comprehensive understanding of the biosynthetic pathway of this and other VLCPUFAs in marine organisms could open avenues for their sustainable production through biotechnological approaches, using the native organisms or by heterologous expression of the relevant genes in microbial systems.

Quantitative Data Summary

ParameterOrganism GroupObservationReference
Tetracosahexaenoic Acid (THA) Presence Starfishes, Right-eyed Flounders, SharksDetected via GC-FID analysis.[1][2]
DHA/THA Ratio Some Starfishes< 1, suggesting de novo synthesis of THA.[1][2]
DHA/THA Ratio Right-eyed Flounders, Sharks> 1, suggesting dietary accumulation of THA.[1][2]
Acetyl-CoA Carboxylase (ACC) Amphidinium carteraeThree full-length homomeric ACC sequences identified.[3][4][5][6]

Conclusion

While the direct isolation of this compound from a marine source is yet to be reported, the established presence of its precursor fatty acid provides a strong foundation for its inferred existence and critical role in marine lipid metabolism. This technical guide has provided a comprehensive framework for understanding this fascinating molecule, from the discovery of its origins to its putative functions and the methodologies required for its study. The exploration of such novel marine-derived lipids holds immense promise for advancing our knowledge of biochemistry and for the discovery of new therapeutic leads.

References

enzymatic synthesis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enzymatic Synthesis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA

Executive Summary

This compound is a critical, yet transient, intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), particularly within the Sprecher pathway for docosahexaenoic acid (DHA) biosynthesis.[1][2] Its unique structure, featuring a trans double bond at the C-2 position, makes it a valuable tool for studying lipid metabolism, enzyme kinetics, and the pathology of diseases linked to peroxisomal disorders. This guide provides a comprehensive, technically-grounded framework for the enzymatic synthesis of this complex molecule, designed for researchers in lipidomics, biochemistry, and drug development. We eschew a simple recitation of steps for a deeper exploration of the biochemical logic, offering a robust, modular, and adaptable protocol rooted in established enzymatic reactions.

Introduction: The Significance of a Transient Intermediate

Very-long-chain polyunsaturated fatty acids are fundamental components of cellular membranes, especially in the nervous system and retina.[3] The biosynthesis and degradation of these molecules are tightly regulated processes involving a series of enzymatic steps, primarily elongation, desaturation, and peroxisomal chain-shortening.[4][5] this compound emerges as the first product in the β-oxidation of nisinic acid (24:6n-3), a key precursor to DHA.[6][7]

The enzymatic synthesis of this acyl-CoA thioester offers unparalleled specificity and avoids the harsh conditions and complex purification challenges associated with traditional organic synthesis. By leveraging a multi-enzyme cascade, researchers can achieve high purity and yield, enabling precise downstream applications. This guide details a modular approach, beginning with the synthesis of the C24:6n-3 precursor and culminating in its activation and final modification to the target molecule.

The Biosynthetic Pathway: A Multi-Enzyme Cascade

The synthesis of this compound is a multi-step process that mirrors the terminal stages of the Sprecher pathway for DHA synthesis. It can be conceptually broken down into three core stages:

  • Activation: The precursor very-long-chain fatty acid, nisinic acid (24:6n-3), is activated to its coenzyme A thioester.

  • Elongation: A more common C22 PUFA, such as DHA (22:6n-3), is elongated to the C24 backbone.

  • Oxidation: The activated C24 acyl-CoA undergoes a single, controlled round of oxidation to introduce the characteristic 2E double bond.

The following diagram illustrates the key enzymatic transformations.

G cluster_0 Stage 1: Precursor Synthesis & Activation cluster_1 Stage 2: Final Oxidation DHA DHA (22:6n-3) LACS Long-Chain Acyl-CoA Synthetase (LACS) DHA->LACS + ATP, CoA-SH DHA_CoA DHA-CoA ELOVL4 Elongase 4 (ELOVL4) DHA_CoA->ELOVL4 Nisinoyl_CoA Nisinoyl-CoA (24:6n-3 CoA) ACOX1 Acyl-CoA Oxidase 1 (ACOX1) Nisinoyl_CoA->ACOX1 + O2 Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL4 LACS->DHA_CoA - AMP, PPi ELOVL4->Nisinoyl_CoA Target_CoA (2E,6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosaheptaenoyl-CoA ACOX1->Target_CoA - H2O2 G start Start: DHA + Reagents module1 Module 1: Activation Enzyme: ACSL4 Incubate @ 37°C, 60 min start->module1 qc1 QC 1 LC-MS Analysis module1->qc1 module2 Module 2: Elongation Enzymes: ELOVL4 Microsomes Incubate @ 37°C, 2 hr qc1->module2 Proceed if DHA-CoA is formed qc2 QC 2 LC-MS/MS Analysis module2->qc2 purification Purification (HPLC / SPE) qc2->purification Proceed if Nisinoyl-CoA is formed module3 Module 3: Oxidation Enzyme: ACOX1 Incubate @ 37°C, 30 min purification->module3 end Final Product: (2E,6Z...)-Tetracosaheptaenoyl-CoA module3->end

References

An In-Depth Technical Guide to (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA: From Biosynthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricate biosynthetic pathways, notable derivatives, biological significance, and the burgeoning therapeutic landscape of this complex molecule.

Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbon atoms, are critical components of specific cellular membranes, particularly in the retina and testes.[1] Unlike their shorter-chain counterparts, which can be obtained from dietary sources, VLC-PUFAs are primarily synthesized endogenously.[1] this compound, a C24:7 n-3 fatty acyl-CoA, represents a fascinating intersection of fatty acid elongation, desaturation, and beta-oxidation pathways. Its unique structure, featuring a trans double bond at the C2 position, suggests a complex metabolism and specialized biological functions.

Precursors and Biosynthesis: A Multi-Faceted Pathway

The biosynthesis of this compound is a sophisticated process that begins with the essential omega-3 fatty acid, alpha-linolenic acid (ALA; 18:3 n-3). The pathway involves a series of enzymatic reactions, primarily elongation and desaturation, to extend the carbon chain and introduce additional double bonds.

Key Precursors:
  • Alpha-Linolenic Acid (ALA; 18:3, n-3): The primary dietary precursor for the synthesis of all n-3 long-chain polyunsaturated fatty acids.

  • Eicosapentaenoic Acid (EPA; 20:5, n-3): A key intermediate formed from ALA through a series of desaturation and elongation steps.

  • Docosahexaenoic Acid (DHA; 22:6, n-3): Another critical intermediate, which can be further elongated to form VLC-PUFAs.

The Elongation and Desaturation Cascade:

The conversion of ALA to longer and more unsaturated fatty acids is carried out by a series of enzymes known as elongases (ELOVL) and fatty acid desaturases (FADS). This process, often referred to as the "Sprecher pathway," is a cyclical series of reactions that add two-carbon units and introduce new double bonds.

The key enzyme responsible for the synthesis of VLC-PUFAs is Elongation of Very-Long-Chain Fatty Acids Protein 4 (ELOVL4) . ELOVL4 exhibits specificity for substrates with 26 or more carbons, catalyzing the elongation of both saturated and polyunsaturated fatty acids.[2][3] Studies have shown that ELOVL4 can elongate C26:5n3 to C28:5n3 and is likely involved in the subsequent elongation steps to produce even longer VLC-PUFAs.[3]

The Genesis of the 2E Double Bond: A Role for Peroxisomal Beta-Oxidation

The presence of a trans-double bond at the C2 position is a distinguishing feature of the target molecule and suggests the involvement of the peroxisomal beta-oxidation pathway. While beta-oxidation is typically associated with fatty acid degradation, it also plays a crucial role in the metabolism of PUFAs.

One of the key enzymes in the beta-oxidation of unsaturated fatty acids is 2,4-dienoyl-CoA reductase . This enzyme catalyzes the reduction of a 2,4-dienoyl-CoA intermediate to a trans-3-enoyl-CoA, which is then isomerized to a trans-2-enoyl-CoA, a substrate for the next step in the beta-oxidation spiral.[4] It is plausible that a partial beta-oxidation cycle, involving 2,4-dienoyl-CoA reductase, is responsible for the formation of the 2E configuration in this compound from a precursor with a double bond at the C4 position.[1][5]

Biosynthetic Pathway ALA Alpha-Linolenic Acid (18:3, n-3) EPA Eicosapentaenoic Acid (20:5, n-3) ALA->EPA Elongases & Desaturases DPA Docosapentaenoic Acid (22:5, n-3) EPA->DPA Elongases & Desaturases THpA (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic Acid (24:5, n-3) DPA->THpA ELOVL4 THhA (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoic Acid (24:6, n-3) THpA->THhA Δ6 Desaturase Precursor_beta_ox C24:7 n-3 Precursor THhA->Precursor_beta_ox Further Desaturation Target_CoA (2E,6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosaheptaenoyl-CoA Precursor_beta_ox->Target_CoA Peroxisomal β-oxidation (2,4-dienoyl-CoA reductase)

References

Methodological & Application

Application Note: Quantitative and Structural Analysis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the sensitive and specific analysis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA (C24:7-CoA), a very-long-chain polyunsaturated fatty acyl-CoA, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We detail field-proven protocols for sample extraction from biological matrices, optimized chromatographic separation, and precise mass spectrometric detection and fragmentation analysis. The methodologies described herein are designed to offer a robust framework for researchers investigating the roles of novel fatty acyl-CoAs in metabolic pathways and disease pathogenesis.

Introduction: The Significance of Very-Long-Chain Acyl-CoAs

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, linking the catabolism and anabolism of fatty acids.[1] Long-chain and very-long-chain acyl-CoAs, in particular, are key substrates for energy production via β-oxidation, lipid biosynthesis (e.g., sphingolipids and glycerolipids), and cellular signaling.[2][3] The specific molecule of interest, this compound, is a highly unsaturated C24 fatty acyl-CoA. Its unique structure suggests potential involvement in specialized biological processes, possibly related to the metabolism of n-3 polyunsaturated fatty acids (PUFAs) which are precursors to potent anti-inflammatory lipid mediators.

The analysis of these molecules is notoriously challenging due to their low endogenous abundance, inherent chemical instability, and the complexity of the biological matrices in which they are found.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for their analysis, offering the requisite sensitivity and specificity for accurate quantification and structural confirmation.[4][5] This guide provides a detailed workflow, from sample to data, for the robust analysis of C24:7-CoA.

The Analytical Challenge and Strategy

The primary analytical hurdles in acyl-CoA analysis are threefold:

  • Metabolic Quenching: Rapidly halting all enzymatic activity is critical to preserve the in vivo acyl-CoA profile.[1]

  • Extraction Efficiency: Efficiently extracting these amphipathic molecules from complex tissue or cell matrices while minimizing degradation is paramount.

  • Selective Detection: Distinguishing the target analyte from a vast background of structurally similar lipids requires high-resolution separation and specific detection.

Our strategy employs a robust sample preparation protocol involving rapid metabolic quenching and solid-phase extraction (SPE) for sample cleanup and concentration. This is followed by reversed-phase liquid chromatography to separate the analyte based on its hydrophobicity, coupled to a triple quadrupole mass spectrometer for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).

Core Methodologies and Protocols

Sample Preparation: From Tissue to Analyte

The quality of the final data is intrinsically linked to the rigor of the initial sample handling. The protocol below is optimized for mammalian tissue, but can be adapted for cultured cells.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

  • Metabolic Quenching (Critical Step): Immediately upon excision, freeze-clamp the tissue using tongs pre-chilled in liquid nitrogen.[1] This instantly halts all metabolic processes. Store samples at -80°C until extraction.

  • Homogenization: Weigh the frozen tissue (typically 50-100 mg) and homogenize it to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder. This must be done quickly and while keeping the tissue frozen to prevent enzymatic degradation.[1]

  • Extraction:

    • Transfer the frozen powder to a pre-chilled tube containing 1 mL of ice-cold extraction solvent (e.g., 80% Methanol/Water or an acidic acetonitrile solution).[6][7]

    • Add an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA, such as C17:0-CoA) to correct for extraction efficiency and matrix effects.

    • Vortex vigorously for 1 minute, then sonicate in an ice bath for 10 minutes.

    • Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.[6]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

    • Elute the acyl-CoAs with 1 mL of methanol or an acetonitrile-based solvent.[8]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 50 mM ammonium acetate in 20% acetonitrile/water) for analysis.[6][9]

LC-MS/MS Analysis: Separation and Detection

The analysis is performed using a reversed-phase chromatographic separation coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Positive mode is frequently chosen for its high sensitivity and the characteristic fragmentation pattern of acyl-CoAs.[2][5][10]

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Reconstituted_Sample Reconstituted Sample Autosampler Autosampler (4°C) Reconstituted_Sample->Autosampler HPLC_Column C18 Reversed-Phase Column (e.g., 2.1x100 mm) Autosampler->HPLC_Column Injection Gradient_Elution Gradient Elution (Ammonium Acetate/ACN) HPLC_Column->Gradient_Elution Separation ESI_Source Positive ESI Source Gradient_Elution->ESI_Source Eluent Q1 Quadrupole 1 (Q1) Precursor Ion Isolation ESI_Source->Q1 Ionization Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Isolation Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragmentation Detector Detector Q3->Detector Data_System Data Acquisition & Processing Detector->Data_System

Caption: High-level workflow for the LC-MS/MS analysis of acyl-CoAs.

Protocol 2: LC-MS/MS Parameters

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm particle size). A C8 or C4 column can also be effective.[11][12]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to ~7-9 with ammonium hydroxide. Alkaline pH can improve peak shape for the phosphate moieties.[2][13]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 20% B (re-equilibration)

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40-45°C.

  • Autosampler Temperature: 4°C to maintain sample stability.[6]

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150°C

    • Desolvation Gas (N₂) Flow: 800 - 1000 L/hr

    • Desolvation Temperature: 350 - 450°C

    • Collision Gas: Argon

Table 1: MRM Transitions for this compound

Compound NameMolecular WeightPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
C24:7-CoA1104.04[14]1105.0598.045-55100
Heptadecanoyl-CoA (IS)1020.41021.4514.440-50100

Note: The exact collision energy should be optimized for the specific instrument used.

Scientific Rationale and Data Interpretation

The Chemistry of Fragmentation

The power of tandem mass spectrometry lies in its ability to generate structure-specific fragments. For acyl-CoAs in positive ion mode, collision-induced dissociation (CID) consistently produces a characteristic fragmentation pattern. The most common fragmentation event is the neutral loss of the 3'-phosphoadenosine diphosphate moiety, which has a mass of 507 Da.[3][15][16] The resulting product ion retains the fatty acyl chain linked to the pantetheine group.

Calculation for C24:7-CoA Product Ion:

  • Precursor Ion [M+H]⁺: 1104.04 + 1.0078 = 1105.05 Da (rounded to 1105.0 for Q1)

  • Neutral Loss: 507.0 Da

  • Product Ion: 1105.05 - 507.0 = 598.05 Da (rounded to 598.0 for Q3)

This highly specific neutral loss is the basis for the MRM transition and provides excellent selectivity for all acyl-CoA species.[12][17]

Fragmentation_Pathway cluster_Precursor Precursor Ion (Q1) cluster_Collision Collision Cell (Q2) cluster_Fragments Fragments Precursor C24:7-Acyl-Pantetheine-P-P-Adenosine-3'P [M+H]⁺ m/z 1105.0 Collision Collision-Induced Dissociation (CID) Precursor->Collision ProductIon Product Ion (Q3) C24:7-Acyl-Pantetheine m/z 598.0 Collision->ProductIon Charge Retained NeutralLoss Neutral Loss 3'-Phospho-ADP 507.0 Da Collision->NeutralLoss Neutral Fragment

Caption: Characteristic fragmentation of Acyl-CoAs in positive ion mode MS/MS.

Quantification and Validation

Quantitative analysis is achieved by comparing the peak area of the analyte's MRM transition to that of the internal standard (IS). A standard curve should be generated using a synthetic standard of C24:7-CoA, if available, or a closely related very-long-chain acyl-CoA. The method should be validated according to established guidelines, assessing linearity, accuracy, precision (intra- and inter-run), and limits of detection (LOD) and quantification (LOQ).[2][15]

Conclusion and Future Applications

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific platform for the analysis of this compound. By carefully controlling pre-analytical variables and optimizing instrumental parameters, researchers can confidently quantify this novel very-long-chain acyl-CoA in complex biological samples. This methodology is directly applicable to studies in lipidomics, metabolic flux analysis, and biomarker discovery, paving the way for a deeper understanding of the roles that unique fatty acyl-CoAs play in health and disease.

References

Application Notes & Protocols for the Quantification of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA in Tissue Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA, a very-long-chain n-3 polyunsaturated fatty acyl-CoA, in biological tissue samples. Recognizing the analytical challenges posed by the low abundance and inherent instability of acyl-CoA species, this guide details a robust workflow from sample preservation to final quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind each step, ensuring that researchers, scientists, and drug development professionals can confidently establish a validated and reproducible methodology.

Introduction: The Significance of a Novel Acyl-CoA

This compound is an unsaturated fatty acyl-CoA derived from the metabolism of alpha-linolenic acid, a primary n-3 polyunsaturated fatty acid (PUFA)[1]. Fatty acyl-coenzyme As (acyl-CoAs) are central intermediates in lipid metabolism, serving as activated forms of fatty acids for processes such as beta-oxidation, triglyceride synthesis, and cellular signaling. The specific structure of this C24:7 acyl-CoA, particularly the trans double bond at the second carbon (2E), suggests it may be an intermediate in the peroxisomal beta-oxidation pathway of very-long-chain fatty acids (VLCFAs).

Accurate quantification of this specific acyl-CoA in tissues can provide critical insights into metabolic flux, enzyme activity, and the impact of therapeutic interventions on lipid metabolic pathways. However, the analysis of acyl-CoAs is notoriously challenging due to their amphiphilic nature, low physiological concentrations, and susceptibility to enzymatic and chemical degradation[2][3]. This guide presents a workflow designed to overcome these challenges.

Foundational Principles: A Self-Validating Workflow

The accurate quantification of this compound requires a meticulously controlled process. The workflow presented here is designed as a self-validating system, where each stage is optimized to ensure the integrity of the analyte.

G cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_validation Validation & Quality Control Tissue_Harvesting Tissue Harvesting Metabolic_Quenching Metabolic Quenching (Freeze-Clamping) Tissue_Harvesting->Metabolic_Quenching Immediate Homogenization Cryogenic Homogenization Metabolic_Quenching->Homogenization Extraction Lipid Extraction (with Internal Standard) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing QC_Checks QC Samples (Spike Recovery, Blanks) Data_Processing->QC_Checks Feedback Loop

Figure 1: High-level overview of the acyl-CoA quantification workflow.

Detailed Protocols

Tissue Harvesting and Metabolic Quenching

Rationale: The primary challenge in acyl-CoA analysis is preventing post-mortem changes in their concentrations due to ongoing enzymatic activity. Immediate metabolic quenching is the most critical step to ensure that the measured levels reflect the true physiological state.

Protocol:

  • Excise the tissue of interest as rapidly as possible.

  • Immediately freeze-clamp the tissue using tongs pre-chilled in liquid nitrogen. This ensures instantaneous freezing and halts all enzymatic activity.

  • Store the frozen tissue samples at -80°C until further processing. Under these conditions, acyl-CoAs are stable for extended periods.

Sample Preparation and Extraction

Rationale: This phase aims to efficiently extract the amphiphilic acyl-CoAs from the complex tissue matrix while minimizing degradation. The use of an appropriate internal standard is crucial for correcting for analyte loss during sample preparation and for variations in instrument response.

Internal Standard Selection: An ideal internal standard would be a stable isotope-labeled version of this compound. As this is unlikely to be commercially available, a suitable alternative is a structurally similar odd-chain or stable isotope-labeled very-long-chain acyl-CoA, such as Heptadecanoyl-CoA (C17:0) or [U-13C]Palmitoyl-CoA[4][5][6]. This standard should be added at the very beginning of the extraction process.

Protocol:

  • Place the frozen tissue sample (approximately 20-50 mg) in a pre-chilled mortar and pestle with liquid nitrogen.

  • Grind the tissue to a fine powder under liquid nitrogen.

  • Transfer the frozen powder to a pre-weighed, pre-chilled tube.

  • Add 1 mL of ice-cold extraction solvent (e.g., 2-propanol) containing the chosen internal standard (e.g., 20 ng of Heptadecanoyl-CoA)[7][8][9].

  • Immediately add 1 mL of ice-cold 100 mM potassium phosphate buffer (KH2PO4, pH 4.9) and homogenize thoroughly on ice using a tissue homogenizer[6]. The acidic pH helps to stabilize the acyl-CoA molecules.

  • Add 250 µL of saturated ammonium sulfate and 2 mL of acetonitrile, then vortex vigorously for 2 minutes[9].

  • Sonicate the sample for 3 minutes in an ice bath, followed by centrifugation at 16,000 x g for 10 minutes at 4°C[6].

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube for purification.

G start Frozen Tissue Powder add_solvent Add Extraction Solvent + Internal Standard start->add_solvent homogenize Homogenize on Ice add_solvent->homogenize add_reagents Add Ammonium Sulfate & Acetonitrile homogenize->add_reagents vortex_sonicate Vortex & Sonicate add_reagents->vortex_sonicate centrifuge Centrifuge at 4°C vortex_sonicate->centrifuge collect_supernatant Collect Supernatant (Acyl-CoA Fraction) centrifuge->collect_supernatant

References

Application Notes & Protocols: In Vitro Characterization of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA is a very-long-chain omega-3 polyunsaturated acyl-CoA (VLC-PUFA-CoA) of significant research interest. As an activated form of tetracosaheptaenoic acid (C24:7n-3), its structure suggests critical roles in lipid metabolism, cellular signaling, and energy homeostasis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays to elucidate the biochemical functions and therapeutic potential of this molecule. We present detailed, field-tested protocols for two key applications: determining its substrate suitability for peroxisomal acyl-CoA oxidase 1 (ACOX1) and characterizing its binding affinity for the nuclear receptor PPARα. These protocols are designed to be self-validating, incorporating essential controls and data interpretation guidelines to ensure scientific rigor.

Introduction: The Scientific Rationale

Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, and their activated acyl-CoA esters are not merely structural components of lipids but are potent bioactive molecules.[1][2] The specific compound, this compound, hereafter referred to as C24:7n-3-CoA, is an omega-3 VLC-PUFA-CoA. Its structure is analogous to the metabolic precursors of docosahexaenoic acid (DHA, 22:6n-3), a critical component of neural and retinal tissues.[3][4][5] The presence of a trans-double bond at the second carbon (2E) is a canonical feature of substrates entering the β-oxidation pathway.[6]

Given these structural attributes, we hypothesize two primary roles for C24:7n-3-CoA that can be interrogated using in vitro assays:

  • A Substrate for Peroxisomal β-Oxidation: VLCFAs are predominantly metabolized in peroxisomes.[7] The first and rate-limiting enzyme in this pathway is Acyl-CoA Oxidase 1 (ACOX1), which catalyzes the desaturation of acyl-CoAs, producing H₂O₂ as a byproduct.[6][8][9] Determining the kinetic parameters of C24:7n-3-CoA with ACOX1 is fundamental to understanding its metabolic fate.

  • A Ligand for Nuclear Receptors: Long-chain acyl-CoAs are known to be high-affinity ligands for nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[7][10] PPARα is a master regulator of lipid metabolism, and its activation by fatty acid derivatives transcriptionally upregulates genes involved in fatty acid oxidation.[7] Assessing the binding of C24:7n-3-CoA to PPARα can reveal its potential as a direct modulator of gene expression.

These application notes provide the necessary protocols to test these hypotheses, enabling researchers to probe the function of this novel biomolecule.

Application I: Substrate Utilization by Peroxisomal Acyl-CoA Oxidase 1 (ACOX1)

Principle of the Assay

This protocol employs a coupled enzymatic, fluorometric assay to measure ACOX1 activity.[11] ACOX1 oxidizes the acyl-CoA substrate, producing FAD H₂ and a trans-2-enoyl-CoA. The FAD H₂ is re-oxidized by molecular oxygen, generating hydrogen peroxide (H₂O₂). This H₂O₂ is then used by horseradish peroxidase (HRP) to drive the oxidation of a non-fluorescent probe (e.g., 4-hydroxyphenylacetic acid or Amplex™ Red) into a highly fluorescent product (e.g., resorufin). The rate of increase in fluorescence is directly proportional to the ACOX1 activity.[11]

Experimental Workflow Diagram

ACOX1_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (Potassium Phosphate, pH 7.4) prep_enzyme Prepare ACOX1 Enzyme Dilution prep_substrate Prepare C24:7n-3-CoA Stock (and control substrates) prep_detection Prepare Detection Reagent (HRP + Fluorogenic Probe) add_reagents Add Assay Buffer, Detection Reagent, and ACOX1 to wells prep_detection->add_reagents pre_incubate Pre-incubate at 37°C for 5 minutes add_reagents->pre_incubate initiate_reaction Initiate reaction by adding C24:7n-3-CoA substrate pre_incubate->initiate_reaction measure_fluorescence Measure fluorescence kinetically (e.g., Ex/Em = 530/585 nm) over 30 minutes initiate_reaction->measure_fluorescence plot_kinetics Plot Fluorescence vs. Time measure_fluorescence->plot_kinetics calc_rate Calculate initial rate (V₀) from linear portion of the curve plot_kinetics->calc_rate michaelis_menten Determine Km and Vmax by plotting V₀ vs. [Substrate] calc_rate->michaelis_menten

Caption: Workflow for the ACOX1 fluorometric enzyme activity assay.

Detailed Protocol

Materials:

  • Recombinant human ACOX1 enzyme

  • This compound (Test Substrate)

  • Lauroyl-CoA (C12:0-CoA) (Positive Control Substrate)

  • Potassium Phosphate Buffer (60 mM, pH 7.4)

  • Horseradish Peroxidase (HRP)

  • Amplex™ Red reagent (or 4-hydroxyphenylacetic acid)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader with kinetic capabilities

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 60 mM Potassium Phosphate, pH 7.4. Keep on ice.

    • Detection Reagent Mix: Prepare fresh. In Assay Buffer, add HRP to a final concentration of 4 U/mL and Amplex™ Red to a final concentration of 100 µM. Protect from light.

    • Enzyme Stock: Dilute recombinant ACOX1 in Assay Buffer to a working concentration (e.g., 2X final concentration, to be optimized). Keep on ice.

    • Substrate Stocks: Prepare 10X concentrated stocks of C24:7n-3-CoA and Lauroyl-CoA in Assay Buffer. For Michaelis-Menten kinetics, prepare a serial dilution of C24:7n-3-CoA.

  • Assay Setup (per well):

    • Add 50 µL of the Detection Reagent Mix to each well.

    • Add 25 µL of Assay Buffer (for substrate blank) or 25 µL of the 2X ACOX1 enzyme stock.

    • Include "No Substrate" controls (containing enzyme but no acyl-CoA) and "No Enzyme" controls (containing substrate but no ACOX1).

  • Reaction and Measurement:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reactions by adding 25 µL of the 10X substrate stock (or Assay Buffer for "No Substrate" control) to each well.

    • Immediately place the plate in the microplate reader.

    • Measure fluorescence intensity every minute for 30 minutes at an excitation of ~530-560 nm and an emission of ~585-595 nm.

Data Interpretation
  • Calculate Rates: For each concentration, subtract the background fluorescence (No Enzyme control) from the kinetic reads. Plot the corrected fluorescence versus time. The initial reaction rate (V₀) is the slope of the linear portion of this curve.

  • Michaelis-Menten Kinetics: Plot V₀ against the substrate concentration [S]. Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity, indicating affinity) and Vmax (maximum reaction velocity).

  • Comparison: Compare the Km and Vmax of C24:7n-3-CoA to the control substrate (Lauroyl-CoA) to assess its relative efficiency as an ACOX1 substrate. A lower Km suggests higher affinity.

ParameterExpected Outcome for a Good SubstrateInterpretation
Km Low µM rangeIndicates high binding affinity of the substrate for the enzyme's active site.
Vmax High relative fluorescence units (RFU)/minIndicates a high catalytic turnover rate once the substrate is bound.
kcat/Km High valueRepresents the catalytic efficiency of the enzyme for the specific substrate.

Application II: Ligand Binding to PPARα Nuclear Receptor

Principle of the Assay

This protocol describes a competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust method for screening nuclear receptor ligands.[12][13] The assay uses a human PPARα ligand-binding domain (LBD) tagged with Glutathione-S-Transferase (GST). A terbium (Tb)-labeled anti-GST antibody serves as the FRET donor. A fluorescently labeled, high-affinity pan-PPAR ligand ("tracer") serves as the FRET acceptor. When the tracer is bound to the PPARα-LBD, excitation of the terbium donor results in energy transfer to the tracer, producing a high TR-FRET signal. Unlabeled ligands, such as the test compound C24:7n-3-CoA, will compete with the tracer for binding to the LBD. This displacement separates the donor and acceptor, leading to a decrease in the TR-FRET signal. The magnitude of this decrease is proportional to the binding affinity of the test compound.[12][13]

Ligand Binding Assay Diagram

TR_FRET_Assay cluster_bound High FRET State (No Competitor) cluster_unbound Low FRET State (Competitor Present) PPAR_LBD PPARα-LBD-GST Tracer Fluorescent Tracer PPAR_LBD->Tracer binds LBD Tb_Ab Tb-Ab Tb_Ab->PPAR_LBD binds GST tag FRET Energy Transfer (High Signal) PPAR_LBD2 PPARα-LBD-GST Competitor C24:7n-3-CoA PPAR_LBD2->Competitor binds LBD Tb_Ab2 Tb-Ab Tb_Ab2->PPAR_LBD2 binds GST tag NoFRET No Energy Transfer (Low Signal) Tracer2 Fluorescent Tracer

Caption: Principle of the competitive TR-FRET binding assay for PPARα.

Detailed Protocol

Materials:

  • LanthaScreen™ TR-FRET PPARα Competitive Binding Assay Kit (or similar), containing:

    • GST-tagged human PPARα-LBD

    • Terbium-labeled anti-GST antibody

    • Fluormone™ Pan-PPAR Green Tracer

    • TR-FRET Assay Buffer

  • This compound (Test Compound)

  • GW7647 (or other known PPARα agonist) as a positive control competitor

  • DMSO (for compound dilution)

  • Black, low-volume 384-well microplate

  • TR-FRET compatible microplate reader

Procedure:

  • Reagent Preparation:

    • Allow all kit components and buffers to thaw and equilibrate to room temperature.

    • Test Compound Dilution Series: Prepare a serial dilution of C24:7n-3-CoA in DMSO, then dilute further in TR-FRET Assay Buffer to create 4X final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

    • Control Dilution Series: Prepare a similar dilution series for the positive control agonist (e.g., GW7647).

    • Reagent Mix: Prepare a 4X mix of PPARα-LBD and Tracer in Assay Buffer.

    • Antibody Solution: Prepare a 4X solution of the Tb-anti-GST antibody in Assay Buffer.

  • Assay Setup (per well, 20 µL final volume):

    • Add 5 µL of the 4X Test Compound dilutions (or control dilutions) to the appropriate wells.

    • Add 5 µL of Assay Buffer containing 1% DMSO to "No Competitor" (maximum FRET) and "No LBD" (background) control wells.

    • Add 5 µL of the 4X PPARα-LBD/Tracer mix to all wells except the "No LBD" background control.

    • Add 5 µL of the 4X Tb-anti-GST antibody solution to all wells.

    • Final concentrations should be as recommended by the kit manufacturer (e.g., 5 nM PPARα-LBD, 5 nM Tb-Ab, 20 nM Tracer).

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for 1-3 hours, protected from light.

    • Read the plate on a TR-FRET enabled reader. Measure the emission at two wavelengths: ~495 nm (terbium donor) and ~520 nm (FRET-sensitized acceptor).

Data Analysis
  • Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission to the donor emission (520 nm / 495 nm).

  • Normalize Data: Normalize the data to the "No Competitor" control (100%) and the "Maximum Competition" control (0%).

  • Dose-Response Curve: Plot the normalized TR-FRET ratio against the log of the competitor concentration.

  • Determine IC₅₀: Fit the dose-response curve using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that displaces 50% of the tracer, indicating its binding affinity.

ParameterInterpretation
IC₅₀ The concentration of C24:7n-3-CoA required to inhibit 50% of the tracer binding. A lower IC₅₀ value corresponds to a higher binding affinity for PPARα.

General Considerations and Troubleshooting

  • Compound Stability: Acyl-CoA esters can be unstable. Prepare fresh dilutions before each experiment and avoid repeated freeze-thaw cycles.[14] Always keep stock solutions on ice.

  • Solubility: Very-long-chain acyl-CoAs may have limited aqueous solubility. The use of a small percentage of DMSO is standard, but solubility should be visually confirmed.

  • Assay Controls: The inclusion of positive and negative controls in every experiment is critical for validating the assay performance and ensuring the reliability of the results.

  • Enzyme Activity: Ensure the recombinant enzyme used is active and has been stored correctly. Perform a quality control check with a known substrate before testing novel compounds.

  • Analytical Verification: The purity and concentration of the synthesized C24:7n-3-CoA should be verified using analytical techniques such as HPLC-MS/MS.[15][16]

References

Synthesis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Unique Very-Long-Chain Polyunsaturated Fatty Acyl-CoA

(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA is a highly specific, very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). Its unique structure, featuring a trans double bond at the Δ2 position and a series of cis double bonds characteristic of n-3 fatty acids, designates it as a key intermediate in lipid metabolism. Such molecules are pivotal in understanding the enzymatic pathways of fatty acid elongation and degradation, particularly within peroxisomes. The availability of synthetically produced this compound of high purity is crucial for researchers in biochemistry, drug discovery, and nutritional science to elucidate enzymatic mechanisms, screen for potential therapeutic inhibitors, and understand the intricate roles of these lipids in health and disease.

This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of this compound, designed for researchers, scientists, and drug development professionals.

Strategic Approach to Synthesis

The synthesis of this compound is a multi-faceted process that can be approached through a chemoenzymatic strategy. This involves the chemical synthesis of the precursor fatty acid, (2E,6Z,9Z,12Z,15Z,18Z,21Z)-tetracosaheptaenoic acid, followed by its enzymatic or chemical ligation to Coenzyme A.

cluster_0 Part 1: Chemical Synthesis of Precursor Fatty Acid cluster_1 Part 2: Ligation to Coenzyme A cluster_2 Option A: Enzymatic Ligation cluster_3 Option B: Chemical Ligation cluster_4 Part 3: Purification & Characterization Start Commercially Available Precursors Step1 Synthesis of Poly-Z Aldehyde Fragment Start->Step1 Step2 Synthesis of E-Phosphonium Ylide Start->Step2 Step3 Wittig Reaction Step1->Step3 Step2->Step3 Step4 Ester Hydrolysis Step3->Step4 Product_FA (2E,6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosaheptaenoic Acid Step4->Product_FA Enz_Start Precursor Fatty Acid Enz_Step1 Incubation with Acyl-CoA Synthetase, ATP, CoA Enz_Start->Enz_Step1 Enz_Product Target Acyl-CoA Enz_Step1->Enz_Product Purification HPLC Purification Enz_Product->Purification Chem_Start Precursor Fatty Acid Chem_Step1 Activation with CDI Chem_Start->Chem_Step1 Chem_Step2 Reaction with Coenzyme A Chem_Step1->Chem_Step2 Chem_Product Target Acyl-CoA Chem_Step2->Chem_Product Chem_Product->Purification Characterization HRMS & NMR Analysis Purification->Characterization

Caption: Chemoenzymatic synthesis workflow for this compound.

Part 1: Chemical Synthesis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic Acid

The cornerstone of this synthesis is the stereoselective formation of the carbon-carbon double bonds. A convergent approach utilizing the Wittig reaction is proposed. This strategy involves the synthesis of two key fragments: a poly-Z aldehyde and a phosphonium ylide that will form the E-double bond.

Protocol 1.1: Synthesis of the Precursor Fatty Acid

Rationale: The Wittig reaction is a powerful tool for alkene synthesis. The stereochemical outcome can be controlled by the nature of the ylide. Non-stabilized ylides typically lead to Z-alkenes, while stabilized ylides favor E-alkenes. For the synthesis of the target fatty acid, a stabilized ylide is required to form the 2E double bond, coupled with an aldehyde containing the pre-formed Z-double bonds.

Step-by-Step Methodology:

  • Synthesis of the Aldehyde Fragment ((4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenal):

    • This fragment can be synthesized from a commercially available precursor such as docosahexaenoic acid (DHA).

    • Protect the carboxylic acid group of DHA as a methyl or ethyl ester.

    • Selectively reduce the ester to the corresponding alcohol using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).

    • Oxidize the resulting alcohol to the aldehyde using a Swern oxidation or Dess-Martin periodinane to avoid isomerization of the delicate polyunsaturated chain.

  • Synthesis of the Phosphonium Ylide Fragment (Carboethoxymethylidene)triphenylphosphorane:

    • This is a commercially available and stable Wittig reagent.

    • Alternatively, it can be prepared by reacting triphenylphosphine with ethyl bromoacetate to form the phosphonium salt, followed by deprotonation with a mild base like sodium carbonate.

  • Wittig Reaction:

    • Dissolve the aldehyde fragment in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

    • Add the stabilized ylide to the solution at room temperature. The reaction is typically stirred for several hours to overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the triphenylphosphine oxide byproduct is removed by precipitation or column chromatography. The product is the ethyl ester of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-tetracosaheptaenoic acid.

  • Ester Hydrolysis:

    • Hydrolyze the ethyl ester to the free fatty acid using a base such as lithium hydroxide or potassium hydroxide in a mixture of THF and water.

    • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.

    • Extract the fatty acid with an organic solvent like diethyl ether or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final fatty acid.

Part 2: Ligation to Coenzyme A

With the precursor fatty acid in hand, the next critical step is its activation to the CoA thioester. This can be achieved either enzymatically for a more biologically relevant approach or chemically for potentially higher yields and scalability.

Protocol 2.1: Enzymatic Ligation using Acyl-CoA Synthetase

Rationale: Acyl-CoA synthetases (ACS) are enzymes that catalyze the formation of a thioester bond between a fatty acid and Coenzyme A in an ATP-dependent manner. This method offers high specificity and avoids harsh chemical reagents.[1]

Step-by-Step Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Tris-HCl buffer (100 mM, pH 7.5)

      • ATP (10 mM)

      • MgCl₂ (10 mM)

      • Coenzyme A, lithium salt (1 mM)

      • (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic acid (0.5 mM, solubilized with Triton X-100 or as a potassium salt)

      • Recombinant long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or human ACSL family, concentration to be optimized)

  • Incubation:

    • Incubate the reaction mixture at 37 °C for 1-2 hours.

  • Quenching:

    • Stop the reaction by adding an equal volume of a mixture of isopropanol and acetic acid (95:5 v/v).

  • Sample Preparation for Purification:

    • Centrifuge the quenched reaction to pellet any precipitated protein.

    • The supernatant containing the synthesized acyl-CoA is then ready for HPLC purification.

Protocol 2.2: Chemical Ligation using N,N'-Carbonyldiimidazole (CDI)

Rationale: CDI is a versatile coupling reagent that activates carboxylic acids by forming a highly reactive acyl-imidazolide intermediate.[2] This intermediate readily reacts with the thiol group of Coenzyme A to form the desired thioester.

Step-by-Step Methodology:

  • Activation of the Fatty Acid:

    • Dissolve the precursor fatty acid in anhydrous THF.

    • Add a slight molar excess (1.1 equivalents) of CDI.

    • Stir the reaction at room temperature for 1-2 hours until the activation is complete (can be monitored by the disappearance of the fatty acid spot on TLC).

  • Thioester Formation:

    • In a separate flask, dissolve Coenzyme A (lithium salt) in an aqueous buffer (e.g., 50 mM sodium bicarbonate, pH 8.0).

    • Slowly add the activated fatty acid solution (acyl-imidazolide in THF) to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Workup:

    • The reaction mixture can be directly subjected to HPLC purification to separate the product from unreacted Coenzyme A and byproducts.

Part 3: Purification and Characterization

High purity is paramount for the use of this compound in research. High-performance liquid chromatography (HPLC) is the method of choice for purification, while high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for structural confirmation.

Protocol 3.1: HPLC Purification

Rationale: Reversed-phase HPLC effectively separates acyl-CoAs based on the hydrophobicity of their acyl chains. A gradient elution is necessary to achieve good resolution of the product from starting materials and byproducts.

Step-by-Step Methodology:

  • HPLC System:

    • A standard HPLC system equipped with a UV detector is required.

  • Column:

    • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

  • Mobile Phases:

    • Solvent A: 50 mM potassium phosphate buffer, pH 5.3

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • A linear gradient from 30% B to 90% B over 40 minutes at a flow rate of 1 mL/min is a good starting point. The gradient should be optimized based on the separation profile.

  • Detection:

    • Monitor the elution at 260 nm, the absorbance maximum of the adenine ring of Coenzyme A.

  • Fraction Collection and Desalting:

    • Collect the peak corresponding to the product.

    • The collected fractions can be desalted using a C18 solid-phase extraction (SPE) cartridge.

Parameter Value/Description
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 50 mM Potassium Phosphate, pH 5.3
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 30% to 90% B over 40 minutes (example)
Detection UV at 260 nm
Injection Volume 20-100 µL
Protocol 3.2: Characterization

Rationale: Unambiguous structural confirmation is essential to ensure the identity and purity of the synthesized molecule.

High-Resolution Mass Spectrometry (HRMS):

  • Technique: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Expected Mass: The calculated exact mass of this compound (C₄₅H₆₈N₇O₁₇P₃S) is approximately 1104.3608 g/mol . HRMS should confirm this mass with high accuracy (typically < 5 ppm error).

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry will reveal characteristic fragment ions, including the loss of the acyl chain and fragments corresponding to the Coenzyme A moiety, further confirming the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Key signals will include:

    • Protons on the trans double bond at the Δ2 position (typically in the range of 6.0-7.0 ppm).

    • Protons on the multiple cis double bonds (around 5.3-5.5 ppm).

    • Allylic and bis-allylic protons, which are characteristic of polyunsaturated fatty acids.

    • Signals corresponding to the Coenzyme A backbone.

  • ¹³C NMR: Will show the carbonyl carbon of the thioester (around 200 ppm) and the carbons of the double bonds.

  • ³¹P NMR: Will confirm the presence and chemical environment of the three phosphate groups in the Coenzyme A moiety.

cluster_0 Purification and Analysis Workflow Start Crude Synthesis Product HPLC Reversed-Phase HPLC (C18 Column, UV Detection at 260 nm) Start->HPLC Fractions Collect Peak Fractions HPLC->Fractions Desalting Solid-Phase Extraction (SPE) for Desalting Fractions->Desalting Pure_Product Pure (2E,6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosaheptaenoyl-CoA Desalting->Pure_Product HRMS High-Resolution Mass Spectrometry (Confirmation of Exact Mass and Fragmentation) Pure_Product->HRMS NMR NMR Spectroscopy (¹H, ¹³C, ³¹P for Structural Elucidation) Pure_Product->NMR Final_QC Final Quality Control HRMS->Final_QC NMR->Final_QC

Caption: Workflow for the purification and characterization of the target acyl-CoA.

Conclusion and Future Perspectives

The chemoenzymatic synthesis of this compound, while challenging, is an achievable goal for well-equipped research laboratories. The protocols outlined in this guide provide a robust framework for its production. The availability of this important molecule will undoubtedly accelerate research into the metabolism of very-long-chain polyunsaturated fatty acids and their roles in human health and disease. Further research may focus on developing more efficient, cell-based systems for the production of this and other rare acyl-CoAs, as well as the synthesis of isotopically labeled versions for use in metabolic flux analysis.

References

Application Notes and Protocols for Enzymatic Assays with (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA in Cellular Metabolism

This compound is a very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) that is emerging as a molecule of interest in the study of lipid metabolism and its associated pathologies. As a C24:7 acyl-CoA, it sits at the crossroads of fatty acid elongation and degradation pathways, making it a critical substrate for understanding the regulation of lipid homeostasis. The presence of seven double bonds renders it highly susceptible to oxidation, necessitating specialized enzymatic pathways for its metabolism.

This guide provides detailed protocols for the enzymatic assays of two key enzyme families that are predicted to interact with this compound:

  • Acyl-CoA Oxidase 1 (ACOX1): The rate-limiting enzyme in the peroxisomal β-oxidation of very long-chain fatty acids. ACOX1 is responsible for the degradation of this VLC-PUFA-CoA.

  • Long-Chain Acyl-CoA Synthetase 6 (ACSL6): An enzyme involved in the activation of long-chain fatty acids, including polyunsaturated ones, to their corresponding acyl-CoA esters. ACSL6 is a likely candidate for the synthesis of this compound from its free fatty acid precursor.

These protocols are designed for researchers, scientists, and drug development professionals investigating lipid metabolism, peroxisomal disorders, and the therapeutic potential of modulating these pathways.

PART 1: Critical Handling and Storage of this compound

The high degree of unsaturation in this compound makes it extremely prone to degradation through lipid peroxidation. Strict adherence to proper handling and storage procedures is paramount for obtaining accurate and reproducible results.

Key Considerations:

  • Oxygen Exposure: Minimize exposure to atmospheric oxygen. Work with solutions on ice and consider using de-gassed solvents. For critical applications, manipulations in a glove box under an inert atmosphere (argon or nitrogen) are recommended.

  • Temperature: Thermal degradation is a significant concern. Always keep samples on ice during short-term handling and for long-term storage, snap-freeze aliquots in liquid nitrogen and store at -80°C.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can accelerate degradation. Aliquot stock solutions into smaller, single-use volumes.

  • Antioxidants: The inclusion of antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) in buffers and solutions can help to mitigate oxidation.

  • Metal Ions: Transition metals can catalyze the formation of reactive oxygen species (ROS), which initiate lipid peroxidation. The use of chelating agents like EDTA in buffers is advisable to sequester any contaminating metal ions.

PART 2: Enzymatic Assay Protocols

Protocol 1: Acyl-CoA Oxidase 1 (ACOX1) Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of ACOX1 using this compound as the substrate. The assay is based on the detection of hydrogen peroxide (H₂O₂), a product of the ACOX1-catalyzed reaction, through a coupled reaction with horseradish peroxidase (HRP) and a chromogenic substrate.

Principle:

ACOX1 catalyzes the oxidation of this compound, producing 2-trans-enoyl-CoA and H₂O₂. The H₂O₂ is then used by HRP to oxidize a chromogenic substrate (e.g., 4-aminoantipyrine and phenol), resulting in a colored product that can be measured spectrophotometrically.

ACOX1_Assay_Principle cluster_ACOX1 ACOX1 Reaction cluster_HRP Coupled HRP Reaction substrate This compound + O₂ acox1 ACOX1 substrate->acox1 product1 2-trans-Enoyl-CoA + H₂O₂ h2o2 H₂O₂ product1->h2o2 acox1->product1 hrp HRP h2o2->hrp chromogen Chromogenic Substrate (reduced) chromogen->hrp colored_product Colored Product (oxidized) hrp->colored_product

Caption: Principle of the coupled spectrophotometric ACOX1 assay.

Materials and Reagents:

ReagentStock ConcentrationFinal Concentration
MES Buffer, pH 8.0500 mM50 mM
This compound1 mM10-100 µM
Flavin Adenine Dinucleotide (FAD)10 mM10 µM
Horseradish Peroxidase (HRP)1000 units/mL10 units/mL
4-Aminoantipyrine (4-AAP)16 mM0.16 mM
Phenol220 mM2.2 mM
Purified ACOX1 enzymeVariable0.1-1 µg/mL
Deionized Water--

Protocol:

  • Prepare Assay Buffer: Prepare a 50 mM MES buffer, pH 8.0, containing 10 µM FAD.

  • Prepare Reaction Cocktail: In a microcentrifuge tube, prepare a reaction cocktail containing the assay buffer, HRP, 4-AAP, and phenol at their final concentrations.

  • Prepare Substrate Solution: Prepare a working solution of this compound in deionized water immediately before use. Keep on ice.

  • Assay Setup: In a 96-well microplate, add the appropriate volume of the reaction cocktail to each well.

  • Initiate Reaction: Add the substrate solution to each well.

  • Enzyme Addition: Initiate the reaction by adding the purified ACOX1 enzyme to each well.

  • Measurement: Immediately place the microplate in a plate reader pre-heated to 30°C and measure the increase in absorbance at 500 nm every 30 seconds for 10-20 minutes.

  • Data Analysis: Determine the rate of reaction from the linear portion of the absorbance versus time curve.

Self-Validation and Controls:

  • Negative Controls:

    • No enzyme control: To assess the rate of non-enzymatic substrate degradation.

    • No substrate control: To measure any background H₂O₂ production.

  • Positive Control: Use a known ACOX1 substrate, such as palmitoyl-CoA, to confirm enzyme activity.

Protocol 2: Long-Chain Acyl-CoA Synthetase 6 (ACSL6) Activity Assay

This protocol describes a radiometric assay to measure the activity of ACSL6 by quantifying the formation of radiolabeled this compound from its corresponding radiolabeled free fatty acid.

Principle:

ACSL6 catalyzes the ATP-dependent conversion of a fatty acid and Coenzyme A (CoA) into a fatty acyl-CoA. By using a radiolabeled fatty acid (e.g., ³H or ¹⁴C-labeled (2E,6Z,9Z,12Z,15Z,18Z,21Z)-tetracosaheptaenoic acid), the resulting radiolabeled acyl-CoA can be separated from the unreacted fatty acid and quantified by scintillation counting.

ACSL6_Assay_Principle cluster_ACSL6 ACSL6 Reaction cluster_Separation Separation and Detection substrates Radiolabeled Fatty Acid + CoA + ATP acsl6 ACSL6 substrates->acsl6 products Radiolabeled Acyl-CoA + AMP + PPi separation Differential Phase Partitioning products->separation acsl6->products detection Scintillation Counting separation->detection

Caption: Principle of the radiometric ACSL6 assay.

Materials and Reagents:

ReagentStock ConcentrationFinal Concentration
Tris-HCl Buffer, pH 7.51 M100 mM
ATP100 mM10 mM
MgCl₂1 M10 mM
Coenzyme A (CoA)10 mM1 mM
Dithiothreitol (DTT)1 M1 mM
Radiolabeled (2E,6Z,9Z,12Z,15Z,18Z,21Z)-tetracosaheptaenoic acid (bound to BSA)Variable10-50 µM
Purified ACSL6 enzymeVariable1-5 µg/mL
Extraction Solvent (e.g., Dole's reagent: isopropanol/heptane/1M H₂SO₄)--
Scintillation Cocktail--

Protocol:

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing Tris-HCl buffer, ATP, MgCl₂, CoA, and DTT at their final concentrations.

  • Add Substrate: Add the radiolabeled fatty acid substrate to the reaction mix.

  • Initiate Reaction: Start the reaction by adding the purified ACSL6 enzyme.

  • Incubation: Incubate the reaction at 37°C for 15-30 minutes.

  • Stop Reaction and Extraction: Terminate the reaction by adding the extraction solvent. Vortex thoroughly to partition the unreacted fatty acid into the organic phase, while the acyl-CoA remains in the aqueous phase.

  • Phase Separation: Centrifuge to separate the aqueous and organic phases.

  • Quantification: Transfer an aliquot of the aqueous phase containing the radiolabeled acyl-CoA to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

Self-Validation and Controls:

  • Negative Controls:

    • No enzyme control: To account for any non-enzymatic formation of acyl-CoA.

    • No ATP control: To confirm the ATP-dependence of the reaction.

    • No CoA control: To confirm the CoA-dependence of the reaction.

  • Positive Control: Use a known ACSL6 substrate, such as oleic acid, to verify enzyme activity.

PART 3: Data Presentation and Interpretation

The results of these enzymatic assays can be used to determine the kinetic parameters of the enzymes with this compound, such as the Michaelis constant (Km) and the maximum velocity (Vmax). This information is crucial for understanding the enzyme's affinity for the substrate and its catalytic efficiency.

Example Data Table for ACOX1 Activity:

Substrate Concentration (µM)Initial Rate (ΔAbs/min)
100.005
200.009
400.015
600.020
800.023
1000.025

By plotting the initial rate against the substrate concentration, a Michaelis-Menten curve can be generated to determine the Km and Vmax values.

Application Note: Utilizing (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). As a member of the n-3 polyunsaturated fatty acid family, it is a downstream metabolite of alpha-linolenic acid metabolism.[1][2] Such complex lipids are integral to a variety of cellular processes, including membrane structure, energy metabolism, and the generation of signaling molecules. The study of enzymes that metabolize this compound is critical for understanding lipid metabolic pathways and for the development of therapeutics targeting diseases associated with lipid dysregulation. This document provides a detailed guide for researchers on the handling, storage, and application of this substrate in various enzymatic assays.

Biochemical Properties and Handling

This compound, also known as Delta2-THA-coenzyme A, is an unsaturated fatty acyl-CoA with a molecular weight of 1104.04 g/mol .[3][4] Its long, polyunsaturated acyl chain makes it susceptible to oxidation and hydrolysis. Proper handling and storage are paramount to maintain its integrity.

Table 1: Properties of this compound

PropertyValueReference
Molecular FormulaC45H64N7O17P3S (for the anion)[5]
Molecular Weight1104.04 g/mol [3][4]
Common SynonymsDelta2-THA-coenzyme A[3]
ClassUnsaturated fatty acyl-CoA, n-3 PUFA[1][2]
Storage and Stability

Long-chain polyunsaturated fatty acids and their CoA esters are prone to degradation.[6][7] To ensure the stability of this compound:

  • Long-term Storage: Store lyophilized powder at -80°C. Aqueous stock solutions should also be stored at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[8]

  • Short-term Storage and Handling: During experimental use, keep aqueous solutions on ice (0-4°C) to minimize hydrolysis of the thioester bond.[8] The stability of the thioester bond is pH-dependent, with optimal stability in neutral solutions (pH 6.8-7.4).[8]

  • Protection from Oxidation: Protect the compound from light and oxygen.[6] Consider using degassed buffers and storing under an inert atmosphere (e.g., argon or nitrogen) for maximal stability.

Application 1: Substrate for Acyl-CoA Oxidases

Acyl-CoA oxidases (ACOX) are key enzymes in the peroxisomal β-oxidation of fatty acids, catalyzing the formation of a double bond at the α,β-position and producing hydrogen peroxide (H₂O₂).[9][10] The activity of ACOX with this compound can be measured using spectrophotometric or fluorometric methods that detect H₂O₂ production.[11][12]

Protocol: Fluorometric Acyl-CoA Oxidase Activity Assay

This protocol is adapted from established methods for other acyl-CoA substrates.[11]

Principle: The ACOX-catalyzed reaction produces H₂O₂, which is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate (e.g., 4-hydroxyphenylacetic acid) into a highly fluorescent product.

Materials:

  • This compound

  • Enzyme source (e.g., purified ACOX, cell lysate)

  • Assay Buffer: 50 mM MES, pH 8.0

  • Horseradish Peroxidase (HRP)

  • 4-Hydroxyphenylacetic acid

  • Flavin Adenine Dinucleotide (FAD)

  • H₂O₂ standard solution

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~320/400 nm for 4-hydroxyphenylacetic acid product)

Procedure:

  • Prepare Reagents:

    • Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in assay buffer.

    • HRP/Dye Solution: Prepare a working solution containing 10 units/mL HRP and 1 mM 4-hydroxyphenylacetic acid in assay buffer.

    • FAD Solution: Prepare a 1 mM FAD solution in assay buffer.

  • H₂O₂ Standard Curve: Prepare a series of H₂O₂ dilutions in assay buffer to generate a standard curve.

  • Assay Reaction:

    • In a 96-well plate, add in the following order:

      • Assay Buffer to a final volume of 200 µL

      • 10 µL of FAD solution

      • 20 µL of HRP/Dye Solution

      • 10-50 µL of enzyme source

    • Initiate the reaction by adding 10 µL of the substrate stock solution.

    • Include a blank control without the enzyme or substrate.

  • Measurement:

    • Incubate the plate at 30°C, protected from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes).

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Calculate the rate of H₂O₂ production from the standard curve.

    • Determine the specific activity of the enzyme (µmol H₂O₂/min/mg protein).

ACOX_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Substrate (2E,6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosaheptaenoyl-CoA Stock Mix Combine Reagents in 96-well Plate Substrate->Mix HRP_Dye HRP/Dye Solution HRP_Dye->Mix Enzyme Enzyme Sample Enzyme->Mix Buffer Assay Buffer with FAD Buffer->Mix Incubate Incubate at 30°C Mix->Incubate Read Measure Fluorescence Incubate->Read Calc_Rate Calculate Rate of Fluorescence Change Read->Calc_Rate Std_Curve Generate H₂O₂ Standard Curve Std_Curve->Calc_Rate Activity Determine Specific Activity Calc_Rate->Activity

Caption: Workflow for the fluorometric acyl-CoA oxidase assay.

Application 2: Substrate for Fatty Acid Elongases

Fatty acid elongases (ELOVLs) are a family of enzymes responsible for the elongation of fatty acyl-CoAs.[13] ELOVL2 and ELOVL5 are known to elongate polyunsaturated fatty acids, while ELOVL1 is involved in the synthesis of very-long-chain saturated fatty acids, including C24 species.[11][14] Therefore, these isoforms are potential candidates for metabolizing this compound.

Protocol: In Vitro Fatty Acid Elongation Assay

This protocol is based on established methods for assaying ELOVL activity.[5][15]

Principle: The elongase enzyme condenses the acyl-CoA substrate with malonyl-CoA, resulting in a two-carbon chain extension. The reaction can be monitored by using radiolabeled malonyl-CoA or by detecting the elongated product using LC-MS.

Materials:

  • This compound

  • Enzyme source (e.g., microsomes from cells expressing a specific ELOVL isoform)

  • Assay Buffer: 100 mM HEPES-KOH, pH 7.4

  • Malonyl-CoA (radiolabeled [¹⁴C]malonyl-CoA for radiometric assay, or unlabeled for LC-MS)

  • NADPH

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction termination solution (e.g., 10% KOH in 80% methanol for radiometric assay; ice-cold acetonitrile for LC-MS)

  • Scintillation cocktail (for radiometric assay)

  • LC-MS system (for mass spectrometry-based assay)

Procedure (Radiometric):

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine:

    • Assay Buffer

    • 1 mM NADPH

    • 0.1% BSA

    • Enzyme source (e.g., 50 µg of microsomal protein)

    • This compound (e.g., 50 µM)

  • Initiate Reaction: Start the reaction by adding [¹⁴C]malonyl-CoA (e.g., 100 µM, specific activity ~50 mCi/mmol).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination and Saponification: Stop the reaction by adding the termination solution. Saponify the lipids by heating at 65°C for 1 hour.

  • Acidification and Extraction: Acidify the reaction with HCl. Extract the fatty acids with hexane.

  • Measurement: Transfer the hexane phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of elongated product based on the incorporated radioactivity.

Procedure (LC-MS):

  • Follow steps 1-3 from the radiometric protocol using unlabeled malonyl-CoA.

  • Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Centrifugation: Centrifuge at high speed to pellet proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to detect and quantify the elongated acyl-CoA product.[16][17]

ELOVL_Assay_Logic Start Start with (2E,6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosaheptaenoyl-CoA (C24:7) Reaction Incubate with ELOVL enzyme, Malonyl-CoA, and NADPH Start->Reaction Product Expected Product: (4E,8Z,11Z,14Z,17Z,20Z,23Z)- Hexacosaheptaenoyl-CoA (C26:7) Reaction->Product Detection Detection Method Product->Detection Radiometric Radiometric Assay ([¹⁴C]malonyl-CoA incorporation) Detection->Radiometric Quantitative LCMS LC-MS/MS (Direct product detection) Detection->LCMS Qualitative & Quantitative

Caption: Logical flow of the fatty acid elongase assay.

Application 3: Substrate for Fatty Acid Desaturases

Fatty acid desaturases introduce double bonds at specific positions in the acyl chain.[18] While many desaturases have specificity for C16-C18 fatty acids, certain isoforms or engineered variants can act on very-long-chain fatty acids.[2] Investigating the potential of desaturases to act on this compound can uncover novel metabolic pathways.

Protocol: In Vitro Fatty Acid Desaturase Assay

Principle: The desaturase enzyme, in the presence of a suitable electron donor system (e.g., cytochrome b5, NADH-cytochrome b5 reductase) and molecular oxygen, introduces a new double bond into the acyl-CoA substrate. The product can be identified by GC-MS or LC-MS analysis of the corresponding fatty acid methyl esters (FAMEs).[19]

Materials:

  • This compound

  • Enzyme source (e.g., microsomes containing the desaturase of interest)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4

  • NADH or NADPH

  • ATP and Coenzyme A (if starting from the free fatty acid)

  • Reagents for FAMEs preparation (e.g., methanolic HCl)

  • Hexane

  • GC-MS or LC-MS system

Procedure:

  • Reaction Setup: In a glass tube, combine:

    • Assay Buffer

    • 1 mM NADH or NADPH

    • Enzyme source

    • This compound (e.g., 20 µM)

  • Incubation: Incubate at 30°C for 1 hour with gentle shaking.

  • Termination and Hydrolysis: Stop the reaction by adding methanolic KOH and heat to hydrolyze the acyl-CoA.

  • Methylation: Acidify and add methanolic HCl to convert the free fatty acids to FAMEs.

  • Extraction: Extract the FAMEs with hexane.

  • Analysis: Analyze the hexane extract by GC-MS or LC-MS to identify the desaturated product.[19]

Conclusion

This compound is a valuable substrate for probing the activity of enzymes involved in very-long-chain polyunsaturated fatty acid metabolism. The protocols outlined in this application note provide a framework for studying its interactions with acyl-CoA oxidases, elongases, and desaturases. Careful attention to substrate handling and the use of appropriate analytical techniques are essential for obtaining reliable and reproducible results. These studies will contribute to a deeper understanding of lipid metabolism and may identify novel targets for therapeutic intervention.

References

Application Notes and Protocols for Cell Culture Experiments with (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Unraveling the Role of a Unique Very-Long-Chain Fatty Acyl-CoA

(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA, hereafter referred to as Δ2-THA-CoA, is a highly unsaturated 24-carbon fatty acyl-coenzyme A ester.[1][2][3] Its primary known role in mammalian cells is as a key intermediate in the peroxisomal β-oxidation pathway, specifically in the retroconversion of tetracosahexaenoic acid (C24:6n-3) to the vital omega-3 fatty acid, docosahexaenoic acid (DHA, C22:6n-3).[4] Very-long-chain fatty acids (VLCFAs), defined as those with 20 or more carbons, are not merely metabolic intermediates; they are critical components of cellular lipids like sphingolipids and glycerophospholipids and can act as precursors to signaling molecules.[5] The unique structure and metabolism of Δ2-THA-CoA make it a valuable tool for researchers investigating lipid metabolism, peroxisomal disorders, and the cellular signaling cascades influenced by VLCFAs.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Δ2-THA-CoA in cell culture experiments. We will delve into the core principles of handling this lipophilic molecule, provide detailed experimental protocols, and offer insights into data interpretation.

Core Principles for Cell Culture Experiments

The physicochemical properties of Δ2-THA-CoA, particularly its long acyl chain and consequent low aqueous solubility, present challenges that must be addressed for successful cell culture experiments.[6]

Solubility, Stability, and Handling

Due to its hydrophobic nature, Δ2-THA-CoA is practically insoluble in aqueous media. Therefore, a carrier molecule is essential for its effective delivery to cells in culture. The most common and recommended method is to complex it with fatty acid-free Bovine Serum Albumin (BSA).[7] This complex mimics the physiological transport of fatty acids in the bloodstream. While organic solvents like ethanol or DMSO can be used for initial solubilization of the free fatty acid, direct addition of such solutions to cell culture media is generally discouraged due to potential cytotoxicity.[8]

For optimal stability, Δ2-THA-CoA should be stored at -80°C in a desiccated environment. Once reconstituted, it is advisable to prepare single-use aliquots to minimize freeze-thaw cycles, which can lead to degradation.

Cellular Uptake and Activation

Long-chain fatty acids and their CoA esters are taken up by cells through a combination of passive diffusion and protein-mediated transport.[9][10] Key proteins involved in this process include fatty acid translocase (FAT/CD36), plasma membrane fatty acid-binding proteins (FABPpm), and fatty acid transport proteins (FATPs).[10] Some FATPs also possess acyl-CoA synthetase activity, which "traps" the incoming fatty acid by converting it to its CoA ester, thereby driving uptake.[11][12] When providing Δ2-THA-CoA exogenously, it is important to consider that its uptake and subsequent metabolic fate will be influenced by the expression and activity of these transport and activating proteins in the chosen cell line.

Choosing the Right Cell Model

The choice of cell line is critical and should be guided by the research question.

  • Hepatocytes (e.g., HepG2): These cells are metabolically active and are a good model for studying fatty acid oxidation and lipid metabolism in general.

  • Neuronal cells and Glia (e.g., SH-SY5Y, primary astrocytes): Given the importance of DHA in the brain, these cells are relevant for investigating the retroconversion pathway and the impact of VLCFAs on neural function.

  • Fibroblasts from patients with peroxisomal disorders (e.g., X-linked adrenoleukodystrophy): These cells can be used to study the consequences of impaired VLCFA metabolism.

  • Cancer cell lines (e.g., HeLa, MCF7): Altered lipid metabolism is a hallmark of many cancers. Δ2-THA-CoA could be used to probe the role of VLCFA metabolism in cancer cell proliferation and survival.[13][14]

Detailed Experimental Protocols

Protocol 1: Preparation of Δ2-THA-CoA-BSA Complex

This protocol describes the preparation of a 10 mM stock solution of Δ2-THA-CoA complexed with BSA at a 4:1 molar ratio.

Materials:

  • This compound

  • Fatty acid-free BSA

  • Sterile, nuclease-free water

  • Sterile phosphate-buffered saline (PBS)

  • 0.1 M NaOH

  • Sterile, conical tubes

Procedure:

  • Prepare a 10% (w/v) BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 ml of sterile, nuclease-free water. Gently swirl to dissolve; do not vortex, as this can denature the protein. Filter-sterilize through a 0.22 µm filter.

  • Solubilize Δ2-THA-CoA: Briefly centrifuge the vial of Δ2-THA-CoA to ensure the powder is at the bottom. Add a small amount of 0.1 M NaOH to the vial to create a concentrated stock solution (e.g., 100 mM).

  • Complexation: In a sterile conical tube, warm the 10% BSA solution to 37°C. While gently stirring, slowly add the solubilized Δ2-THA-CoA to the BSA solution to achieve the desired final concentration and molar ratio.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complete complexation.

  • Storage: The resulting Δ2-THA-CoA-BSA complex can be stored in single-use aliquots at -20°C or -80°C.

Parameter Recommendation Rationale
Molar Ratio (Fatty Acyl-CoA:BSA)2:1 to 5:1Ensures efficient solubilization and delivery to cells.
BSA Concentration5-10% (w/v)Provides sufficient carrier capacity.
Solvent for initial solubilization0.1 M NaOHSaponifies the fatty acyl-CoA, aiding in its dispersion in the aqueous BSA solution.
Protocol 2: General Procedure for Treating Cultured Cells

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of Treatment Medium: Thaw the Δ2-THA-CoA-BSA complex and dilute it to the desired final concentration in pre-warmed cell culture medium. It is advisable to use a serum-free or low-serum medium to avoid confounding effects from lipids present in fetal bovine serum.[]

  • Control Groups: Prepare control media, including a vehicle control (medium with BSA solution lacking the fatty acyl-CoA) and any other experimental controls.

  • Treatment: Remove the existing medium from the cells, wash once with sterile PBS, and add the treatment or control medium.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the specific assay and should be determined empirically.

Protocol 3: Analysis of Cellular Uptake and Metabolism by LC-MS/MS

This protocol provides a general workflow for extracting and analyzing intracellular acyl-CoAs.

Procedure:

  • Cell Harvesting: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Extraction: Add an appropriate extraction solvent (e.g., a mixture of isopropanol, water, and formic acid) to the cells. Scrape the cells and collect the lysate.

  • Phase Separation: Add a solvent like methyl tert-butyl ether (MTBE) to separate the lipids from the aqueous phase containing the acyl-CoAs.

  • Sample Preparation: Evaporate the aqueous phase to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis: Use a suitable liquid chromatography method coupled with tandem mass spectrometry to separate and quantify the different acyl-CoA species.[14][16][17][18] Multiple reaction monitoring (MRM) is often used for targeted quantification.

Parameter Method Purpose
Cellular UptakeLC-MS/MS analysis of cell lysatesTo quantify the amount of Δ2-THA-CoA that has entered the cells.
Metabolic ConversionLC-MS/MS analysis for related acyl-CoAs (e.g., DHA-CoA)To trace the metabolic fate of the administered Δ2-THA-CoA.
Lipid IncorporationLipidomics analysis of complex lipidsTo determine if the acyl chain is incorporated into phospholipids, triglycerides, etc.
Protocol 4: Assessment of Downstream Biological Effects

The biological impact of Δ2-THA-CoA can be assessed using a variety of standard cell-based assays.

  • Cell Viability and Proliferation:

    • MTT or WST-1 Assay: To measure changes in metabolic activity as an indicator of cell viability.

    • Trypan Blue Exclusion: To count viable and non-viable cells.

    • Crystal Violet Staining: To assess cell number and proliferation.

  • Lipid Droplet Formation:

    • Oil Red O or Nile Red Staining: To visualize and quantify the accumulation of neutral lipids in lipid droplets.[13]

  • Oxidative Stress:

    • ROS Assays (e.g., DCFDA staining): To measure the production of reactive oxygen species. High concentrations of polyunsaturated fatty acids can sometimes lead to oxidative stress.[19]

  • Signaling Pathway Activation:

    • Western Blotting: To measure changes in the expression or phosphorylation status of key signaling proteins (e.g., in pathways related to lipid metabolism, inflammation, or cell death).

    • RT-qPCR: To analyze changes in the expression of genes involved in fatty acid metabolism and transport.[13]

Visualization of Key Pathways and Workflows

Metabolic_Context_of_Delta2_THA_CoA cluster_peroxisome Peroxisomal β-Oxidation C24:6n-3_CoA Tetracosahexaenoyl-CoA (C24:6n-3) Delta2_THA_CoA (2E,6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosaheptaenoyl-CoA C24:6n-3_CoA->Delta2_THA_CoA Acyl-CoA Oxidase DHA_CoA Docosahexaenoyl-CoA (DHA, C22:6n-3) Delta2_THA_CoA->DHA_CoA One cycle of β-oxidation Peroxisome Peroxisome Experimental_Workflow Start Start Prep_Complex Prepare Δ2-THA-CoA-BSA Complex Start->Prep_Complex Cell_Culture Seed and Culture Cells Start->Cell_Culture Treatment Treat Cells with Complex Prep_Complex->Treatment Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Analysis Choose Analysis Incubation->Analysis Metabolism Cellular Uptake & Metabolism (LC-MS/MS) Analysis->Metabolism Metabolic Fate Bio_Effects Biological Effects Assays (Viability, Signaling, etc.) Analysis->Bio_Effects Functional Outcome End End Metabolism->End Bio_Effects->End

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for maintaining the stability of this highly unsaturated fatty acyl-CoA in solution.

Introduction: The Challenge of Instability

This compound is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) of significant interest in various biological studies. However, its high degree of unsaturation makes it exceptionally susceptible to degradation in aqueous solutions, posing a significant challenge for researchers. This guide will provide a comprehensive overview of the degradation pathways, best practices for handling and storage, and detailed protocols for assessing and improving its stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: The two primary degradation pathways for this molecule are:

  • Lipid Peroxidation: The multiple double bonds in the fatty acyl chain are highly susceptible to attack by reactive oxygen species (ROS), leading to a chain reaction that results in a complex mixture of oxidized products. This process can be initiated by exposure to atmospheric oxygen, transition metal ions, and light.

  • Thioester Bond Hydrolysis: The thioester linkage between the fatty acid and Coenzyme A is prone to hydrolysis, especially under neutral to basic pH conditions, yielding the free fatty acid and Coenzyme A.[1] This hydrolysis is accelerated at higher temperatures.[2]

Q2: What is the optimal temperature for storing stock solutions of this compound?

A2: For long-term storage, it is recommended to store the compound as a lyophilized powder at -80°C. If a stock solution is necessary, it should be prepared in a suitable organic solvent like methanol or a buffered aqueous solution at a slightly acidic pH (e.g., pH 4.0-6.0) and stored at -80°C. It is crucial to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

Q3: Can I use antioxidants to protect my samples?

A3: Absolutely. The use of antioxidants is highly recommended to prevent lipid peroxidation. Common choices include butylated hydroxytoluene (BHT) and α-tocopherol (Vitamin E). These antioxidants act as radical scavengers, terminating the chain reaction of lipid peroxidation.[3][4]

Q4: How can I assess the integrity of my this compound solution?

A4: The most reliable method for assessing the purity and degradation of your sample is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] This technique allows for the separation and quantification of the intact molecule and its degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of the this compound stock solution.1. Prepare fresh stock solutions from lyophilized powder before each experiment. 2. Always store stock solutions and working solutions on ice or at 4°C during use. 3. Incorporate an antioxidant like BHT (final concentration 50-100 µM) into your buffers. 4. Verify the integrity of your stock solution using LC-MS/MS analysis.
Low signal or absence of the expected molecular ion in MS analysis. Complete degradation of the compound.1. Review your storage and handling procedures. Ensure the compound has been protected from light, oxygen, and repeated freeze-thaw cycles. 2. Check the pH of your solution; avoid neutral to alkaline pH to minimize thioester hydrolysis.[2] 3. Prepare a fresh sample from a new vial of lyophilized powder.
Appearance of unexpected peaks in HPLC or LC-MS chromatograms. Presence of degradation products (e.g., oxidized forms, free fatty acid, Coenzyme A).1. Analyze the mass spectra of the unexpected peaks to identify potential degradation products. 2. Implement the use of antioxidants and stricter storage conditions. 3. Optimize your experimental workflow to minimize the time the compound spends in aqueous solution at room temperature.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 1 mM stock solution of this compound with an antioxidant.

Materials:

  • This compound (lyophilized powder)

  • Methanol (LC-MS grade)

  • Butylated hydroxytoluene (BHT)

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Argon or nitrogen gas

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 10 mM stock solution of BHT in methanol.

  • Resuspend the this compound powder in methanol to a final concentration of 1 mM.

  • Add the 10 mM BHT stock solution to the acyl-CoA solution to achieve a final BHT concentration of 100 µM.

  • Gently vortex to ensure complete dissolution.

  • Aliquot the stock solution into single-use amber microcentrifuge tubes.

  • Overlay the solution with a gentle stream of argon or nitrogen gas before capping tightly.

  • Store the aliquots at -80°C.

Protocol 2: Stability Assessment using LC-MS/MS

This protocol provides a framework for evaluating the stability of this compound under different conditions.

Materials:

  • Prepared stock solution of this compound

  • Experimental buffers (e.g., with and without antioxidants, different pH values)

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Dilute the stock solution to a final concentration of 10 µM in the experimental buffers to be tested.

    • Prepare multiple aliquots for each condition to be analyzed at different time points (e.g., 0, 1, 4, 8, 24 hours).

    • Incubate the samples under the desired experimental conditions (e.g., on ice, at room temperature).

  • LC-MS/MS Analysis:

    • At each time point, inject an equal volume of the sample onto the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Flow Rate: 0.3 mL/min

      • Gradient: A suitable gradient to separate the analyte from potential degradation products.

    • MS/MS Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the transition for the parent ion of this compound and its characteristic fragment ions.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point for each condition.

    • Plot the percentage of the remaining intact compound against time to determine the degradation rate.

    • Compare the stability under different conditions (e.g., with and without antioxidant, different pH).

Data Presentation

Table 1: Effect of Antioxidants on the Stability of this compound in Aqueous Buffer (pH 7.0) at Room Temperature

Time (hours)No Antioxidant (% Remaining)100 µM BHT (% Remaining)100 µM Vitamin E (% Remaining)
0100100100
1859897
4529593
8259188
24<58275

Note: The data presented in this table are illustrative and will vary depending on the specific experimental conditions.

Visualizing Degradation and Stabilization

Degradation Pathways

A This compound (Intact Molecule) B Lipid Peroxidation (Oxidized Products) A->B Initiation C Thioester Hydrolysis (Free Fatty Acid + CoA) A->C Hydrolysis D Reactive Oxygen Species (ROS) Oxygen, Light, Metal Ions D->B E Water (Neutral to Basic pH) E->C

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution (with/without antioxidant) B Dilute in Experimental Buffer (e.g., different pH) A->B C Aliquot for Time Points (0, 1, 4, 8, 24h) B->C D Incubate under Experimental Conditions C->D E LC-MS/MS Analysis D->E F Quantify Peak Area of Intact Compound E->F G Plot % Remaining vs. Time F->G H Compare Degradation Rates G->H

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Quantifying (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the quantification of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this very long-chain polyunsaturated fatty acyl-CoA. The inherent instability and low endogenous concentrations of this molecule present significant analytical hurdles. This document provides in-depth, experience-based troubleshooting advice and detailed protocols in a direct question-and-answer format to support your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Preparation & Handling

Question 1: My signal for this compound is very low or undetectable. What are the most likely causes related to sample handling?

Answer: Low or no signal is a common and frustrating issue when working with highly unsaturated acyl-CoAs. The primary culprits are oxidative degradation and enzymatic activity during sample collection and preparation.

  • Oxidative Degradation: With seven double bonds, your molecule is exceptionally prone to oxidation. Exposure to atmospheric oxygen, light, and metal ions can rapidly degrade the sample.[1][2]

    • Causality: The bis-allylic hydrogens in polyunsaturated fatty acids (PUFAs) are easily abstracted, initiating a free-radical chain reaction that fragments the acyl chain.

    • Solution: Work quickly and on ice at all times. All buffers and solvents should be ice-cold and, if possible, purged with an inert gas like argon or nitrogen. The use of antioxidants is highly recommended. A common and effective choice is a combination of butylated hydroxytoluene (BHT) and triphenylphosphine (TPP) added to your extraction solvent.

  • Enzymatic Degradation: Thioesterase enzymes in tissues are highly active and will rapidly hydrolyze the acyl-CoA to its free fatty acid and Coenzyme A.[3]

    • Causality: Cellular integrity must be disrupted under conditions that immediately halt all enzymatic processes.

    • Solution: The "gold standard" for tissue samples is freeze-clamping with tongs pre-chilled in liquid nitrogen at the moment of excision.[3] This instantly stops all metabolic activity. For cultured cells, rapid quenching of metabolism is achieved by aspirating the media and immediately adding a freezing-cold extraction solvent (e.g., -20°C to -80°C methanol).

Question 2: I'm observing a lot of interfering peaks and high background noise in my chromatogram. How can I clean up my sample more effectively?

Answer: High background is typically due to matrix effects, where other molecules in your sample co-elute and interfere with the ionization of your target analyte.[4] Phospholipids are a major source of ion suppression in acyl-CoA analysis.[5]

  • Causality: The complex biological matrix contains numerous compounds that can compete for ionization in the mass spectrometer's source, reducing the signal of your analyte.

  • Solution: A robust Solid-Phase Extraction (SPE) is essential. Do not rely on a simple protein precipitation ("crash") alone.

    • Recommended Sorbent: Weak anion exchange or polymeric reversed-phase cartridges are effective for acyl-CoAs. A 2-(2-pyridyl)ethyl functionalized silica gel has shown good recovery for a wide range of acyl-CoAs.[6]

    • Workflow: After an initial organic solvent extraction, the supernatant should be loaded onto a conditioned and equilibrated SPE column. Following wash steps to remove interfering compounds, the acyl-CoAs are eluted with a stronger solvent. See Experimental Protocol 2 for a detailed SPE workflow.

LC-MS/MS Analysis

Question 3: I cannot find a commercial analytical standard for this compound. How can I quantify it?

Answer: This is a critical challenge as the lack of a certified reference standard prevents direct, absolute quantification. You have two primary strategies:

  • Use a Surrogate Standard (Relative or Semi-Quantitative Analysis): This is the most practical approach for most labs.

    • What to Choose: Select a commercially available, structurally similar very long-chain polyunsaturated fatty acyl-CoA. A good option would be C22:6-CoA (Docosahexaenoyl-CoA) or C24:6-CoA, if available. The key is to choose a standard that is unlikely to be present endogenously in your sample or can be chromatographically separated.

    • How to Use: You will create a calibration curve with the surrogate standard and express the concentration of your target analyte as "surrogate-equivalents." This provides robust relative quantification, which is often sufficient for comparing changes between experimental groups. Be aware that differences in ionization efficiency between the surrogate and the analyte mean this is not an absolute quantification.[7]

  • Custom Synthesis (Absolute Quantification): This is the most rigorous approach but requires significant resources.

    • Process: Several companies specialize in custom lipid synthesis.[] You would provide the chemical structure, and they would synthesize and purify the compound. You can also request the synthesis of a stable isotope-labeled (e.g., ¹³C or ²H) version to use as an ideal internal standard.[9] This is the gold standard for accurate quantification as it corrects for matrix effects and extraction efficiency.[4]

Question 4: What MRM transitions should I use for this compound?

Answer: Specific, pre-validated Multiple Reaction Monitoring (MRM) transitions for this novel molecule are unlikely to be published. However, acyl-CoAs have a highly predictable fragmentation pattern, making it straightforward to determine the transitions empirically.

  • Predicting the Precursor Ion (Q1):

    • Determine the molecular weight of your analyte: this compound has a molecular weight of approximately 1104.04 g/mol .

    • In positive ion electrospray ionization (ESI+), the precursor ion will be the protonated molecule [M+H]⁺.

    • Therefore, your Q1 mass-to-charge ratio (m/z) will be ~1105.0.

  • Predicting the Product Ions (Q3):

    • Primary Transition (Most Abundant): Acyl-CoAs characteristically undergo a neutral loss of the 3'-phosphoadenosine diphosphate portion, which is a loss of 507 Da.[5][10][11]

      • Calculation: Q3 = Q1 - 507 = ~598.0

    • Secondary Transition (Confirmatory): A second common fragment corresponds to the phosphoadenosine moiety at m/z 428.[12][13]

  • Your Predicted MRM Transitions:

    • Quantitative: ~1105.0 → ~598.0

    • Qualitative (Confirmatory): ~1105.0 → 428.0

Question 5: How do I optimize the collision energy for my new MRM transitions?

Answer: Using a predicted collision energy (CE) from instrument software is a good starting point, but for maximum sensitivity, you must empirically optimize it.[14]

  • Causality: The optimal CE is the voltage that produces the most abundant fragmentation for a specific precursor-product pair. This value is molecule-dependent.[3]

  • Procedure:

    • Prepare a solution of your analyte (if a standard is available) or use a well-characterized, high-concentration biological extract.

    • Infuse this solution directly into the mass spectrometer or perform repeated injections.

    • Using the instrument's method development software, set up an experiment to monitor your chosen MRM transition while ramping the collision energy across a range (e.g., from 15 to 60 eV in 2-3 eV steps).

    • Plot the resulting signal intensity against the collision energy. The peak of this curve is your optimal CE.[15] This process is often automated in modern mass spectrometry software.[16]

Data Interpretation & Quality Control

Question 6: My results are inconsistent between batches. What could be causing this variability?

Answer: Inconsistent results often point to variable matrix effects or analyte degradation.[4]

  • Variable Matrix Effects: The composition of biological samples can differ, leading to different degrees of ion suppression or enhancement between samples.[10]

    • Solution: The most effective way to correct for this is by using a stable isotope-labeled (SIL) internal standard. A SIL-IS has nearly identical chemical properties to the analyte and will be affected by the matrix in the same way, allowing for accurate normalization.[4] If a SIL-IS is not available, a structurally similar (homologue) internal standard is the next best choice.

  • Inconsistent Degradation: If sample handling is not rigorously standardized, the degree of oxidative degradation can vary from sample to sample.

    • Solution: Strict adherence to your sample handling protocol is critical. Ensure all samples are processed for the same amount of time on ice and that antioxidant-containing solvents are freshly prepared and used consistently.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[3]

  • Metabolic Quenching & Homogenization:

    • Weigh 20-50 mg of frozen tissue, keeping it frozen on dry ice.

    • In a pre-chilled mortar, add liquid nitrogen and grind the tissue to a fine powder with a pestle.

    • Transfer the frozen powder to a pre-chilled tube containing 1 mL of ice-cold Extraction Solvent (Acetonitrile/Isopropanol/Water at a 3:1:1 ratio, supplemented with 0.01% BHT).

    • Add your internal standard at this stage.

    • Immediately homogenize on ice using a tissue homogenizer until no visible tissue clumps remain.

  • Extraction & Protein Precipitation:

    • Vortex the homogenate vigorously for 2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

    • Carefully transfer the supernatant to a new pre-chilled tube. This extract is now ready for SPE cleanup.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol uses a weak anion exchange mechanism for purification.[1]

  • Column Conditioning: Pass 3 mL of methanol through a weak anion exchange SPE cartridge (e.g., Strata-X-A).

  • Column Equilibration: Pass 3 mL of HPLC-grade water through the cartridge.

  • Sample Loading: Load the supernatant from Protocol 1 onto the equilibrated SPE cartridge. Allow it to pass through by gravity or gentle vacuum.

  • Washing:

    • Wash 1: Pass 2.5 mL of 2% formic acid in water through the cartridge to remove basic and neutral interferents.

    • Wash 2: Pass 2.5 mL of methanol through the cartridge to remove lipids and other nonpolar interferents.

  • Elution: Elute the acyl-CoAs with 2.5 mL of 5% ammonium hydroxide in 50% methanol into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Visualizations & Workflows

Diagram: General Workflow for Quantification

A visual representation of the entire process from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Tissue/Cell Sample Quench Metabolic Quenching (Liquid N2) Sample->Quench Immediate Extract Homogenization & Solvent Extraction Quench->Extract Add ISTD SPE Solid-Phase Extraction (SPE) Extract->SPE Cleanup Dry Drydown & Reconstitution SPE->Dry LC UPLC Separation (Reversed-Phase C18) Dry->LC MS Tandem Mass Spec (MRM Mode) LC->MS Ionization (ESI+) Integrate Peak Integration MS->Integrate Quant Quantification (vs. Standard Curve) Integrate->Quant

Caption: Experimental workflow for quantifying Tetracosaheptaenoyl-CoA.

Diagram: Troubleshooting Logic for Low Signal

A decision tree to diagnose the cause of a weak or absent analyte signal.

G cluster_prep_issues start Problem: Low/No Signal check_ms Is MS instrument performing well? (Check system suitability) start->check_ms ms_ok Yes check_ms->ms_ok Yes ms_fail No check_ms->ms_fail No check_sample_prep Review Sample Preparation Protocol degradation Analyte Degradation? check_sample_prep->degradation loss Analyte Loss? check_sample_prep->loss suppression Ion Suppression? check_sample_prep->suppression ms_ok->check_sample_prep tune_ms Tune & Calibrate MS ms_fail->tune_ms clean_source Clean Ion Source ms_fail->clean_source sol_degradation1 Implement Rapid Quenching degradation->sol_degradation1 sol_degradation2 Add Antioxidants (BHT) degradation->sol_degradation2 sol_degradation3 Work on Ice degradation->sol_degradation3 sol_loss1 Optimize SPE Protocol loss->sol_loss1 sol_loss2 Check for Adsorption to Tubes loss->sol_loss2 sol_suppression1 Improve SPE Cleanup suppression->sol_suppression1 sol_suppression2 Optimize Chromatography suppression->sol_suppression2 sol_suppression3 Use SIL Internal Standard suppression->sol_suppression3

Caption: Troubleshooting logic for low analyte signal intensity.

Quantitative Data Summary

The following table provides representative parameters for a robust LC-MS/MS method for long-chain acyl-CoAs, which should serve as a starting point for method development for this compound.

ParameterRecommended Setting/ValueRationale & Reference
LC Column C18 Reversed-Phase (e.g., 2.1 x 150 mm, <2 µm)Provides good separation of acyl-CoAs based on chain length and unsaturation.[17]
Mobile Phase A 15 mM Ammonium Hydroxide in WaterHigh pH improves peak shape for long-chain species.[17]
Mobile Phase B 15 mM Ammonium Hydroxide in AcetonitrileOrganic solvent for gradient elution.[17]
Flow Rate 0.3 - 0.4 mL/minStandard for analytical UPLC/HPLC.
Ionization Mode Positive Electrospray (ESI+)Acyl-CoAs ionize efficiently in positive mode.[13]
Q1 (Precursor Ion) [M+H]⁺ (~1105.0 m/z)Based on the molecular weight of the target analyte.
Q3 (Product Ion) [M+H-507]⁺ (~598.0 m/z)Characteristic neutral loss for all acyl-CoAs.[11]
Internal Standard Stable Isotope-Labeled (SIL) or Homologue Acyl-CoACorrects for matrix effects and procedural losses.[4]

References

Technical Support Center: (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Researchers and Drug Development Professionals

Welcome to the technical support center for enzymatic reactions involving (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers working with this specific very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). As Senior Application Scientists, we understand the unique challenges this substrate presents and have structured this guide to address them from both a mechanistic and practical standpoint.

Section 1: Understanding the Substrate

This compound is a C24:7 acyl-CoA. Its structure suggests it is an intermediate in the peroxisomal β-oxidation pathway of n-3 very-long-chain fatty acids.[1][2][3] The presence of a trans-2 double bond makes it a direct substrate for Enoyl-CoA Hydratase (ECH) , which catalyzes the second step of β-oxidation.[4][5] Unlike most mitochondrial fatty acid oxidation, the metabolism of very-long-chain fatty acids (VLCFAs, >C22) occurs almost exclusively in peroxisomes.[6] This distinction is critical for experimental design.

Key enzymes that interact with this substrate or its precursors include:

  • Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD): Catalyzes the preceding step, creating the 2-trans double bond.

  • Enoyl-CoA Hydratase (ECH): Catalyzes the hydration of the 2-trans double bond.[5][7]

  • 3-hydroxyacyl-CoA Dehydrogenase: Catalyzes the subsequent oxidation step.

This guide will focus primarily on troubleshooting reactions involving Enoyl-CoA Hydratase (ECH) , as it is the most direct enzymatic interaction with the specified substrate.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing very low or no activity with my Enoyl-CoA Hydratase (ECH). What are the likely causes?

This is the most common issue encountered. The root cause can typically be traced to one of three areas: the substrate, the enzyme, or the assay conditions.

  • Micelle Formation: Long-chain acyl-CoAs are amphipathic and readily form micelles in aqueous solutions. The enzyme acts only on the monomeric form of the substrate. Above the Critical Micelle Concentration (CMC), the effective substrate concentration available to the enzyme plummets, leading to apparent low activity or inhibition.

    • Expert Insight: The CMC for a C24 acyl-CoA is expected to be very low (in the low micromolar range). Running your assay with a substrate concentration above the CMC is a frequent cause of failure.

    • Solution: Determine the CMC of your substrate under your specific assay conditions. Always work with substrate concentrations well below the determined CMC. If higher concentrations are needed, a small amount of a non-denaturing detergent like Triton X-100 (at a concentration below its own CMC) can be used to maintain substrate solubility, but this must be carefully validated.

  • Substrate Instability: The multiple double bonds in this compound make it highly susceptible to oxidation. The thioester bond is also prone to hydrolysis at non-optimal pH.

    • Expert Insight: Oxidized substrate can act as an inhibitor. Hydrolyzed substrate (free CoA and the fatty acid) will not be recognized by the enzyme.

    • Solutions:

      • Prepare substrate stock solutions fresh in an appropriate, slightly acidic buffer (e.g., pH 6.0) to minimize hydrolysis.

      • Store stock solutions under an inert gas (argon or nitrogen) at -80°C in small, single-use aliquots.

      • Include a small concentration (0.1-0.5 mM) of a reducing agent like Dithiothreitol (DTT) or TCEP in your assay buffer to prevent oxidation.

  • Enzyme Purity and Concentration: Ensure the enzyme is pure and its concentration has been accurately determined. Contaminating proteases can degrade your enzyme, while other enzymes could interfere with the assay.

  • Enzyme Activity: Confirm the activity of your enzyme stock with a standard, reliable substrate, such as Crotonyl-CoA (a short-chain enoyl-CoA). This will validate that the enzyme itself is active before you begin troubleshooting with the more complex VLC-PUFA-CoA.

  • Incorrect Buffer/pH: ECH has a specific pH optimum, typically between 7.5 and 8.5. Ensure your buffer system is appropriate and maintains this pH throughout the experiment.

  • Inappropriate Assay Method: The most common method for monitoring ECH activity is a direct spectrophotometric assay.

    • Principle: The hydration of the trans-2-enoyl-CoA bond leads to a decrease in absorbance at a specific wavelength. This is due to the loss of the conjugated system formed by the double bond and the thioester group.

    • Wavelength: For most enoyl-CoAs, this is monitored around 263 nm . However, the extensive conjugation in your specific substrate may shift this peak. It is crucial to perform a UV-Vis scan of your substrate to determine its actual λmax before starting kinetic experiments.

ParameterRecommended Starting ConditionRationale
Buffer 50-100 mM Tris-HCl or HEPESProvides stable buffering in the optimal pH range for ECH.
pH 8.0Common pH optimum for many ECH enzymes.[5]
Temperature 25°C or 37°CStandard temperatures for enzymatic assays; must be kept consistent.
Substrate Conc. 1-10 µMStart well below the expected low-micromolar CMC.
Reducing Agent 0.5 mM DTT or TCEPPrevents oxidative damage to the substrate and enzyme.
Wavelength Scan from 240-300 nmDetermine the λmax for your specific substrate empirically.
Question 2: My reaction has a very high background rate or is non-linear. What should I investigate?

High background or non-linear kinetics often points to substrate instability or non-enzymatic reactions.

  • Cause 1: Substrate Hydrolysis: The thioester bond of the acyl-CoA can hydrolyze spontaneously, especially at alkaline pH. This leads to a decrease in absorbance at the monitoring wavelength, mimicking an enzymatic reaction.

    • Troubleshooting: Always run a "no-enzyme" control by adding the substrate to the assay buffer and monitoring the absorbance change over time. This background rate must be subtracted from the rate observed in the presence of the enzyme. If the background rate is more than 10% of the enzymatic rate, consider lowering the pH of the assay (if tolerated by the enzyme) or finding a different buffer system.

  • Cause 2: Substrate Oxidation: As mentioned, oxidation can alter the spectral properties of the substrate, leading to noisy or drifting baselines.

    • Troubleshooting: Ensure a reducing agent is present. Prepare all solutions with high-purity, degassed water to minimize dissolved oxygen.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing issues with your enzymatic reaction.

TroubleshootingWorkflow start Start: Low/No Enzyme Activity sub_check Check Substrate Integrity start->sub_check enz_check Check Enzyme Activity start->enz_check assay_check Check Assay Conditions start->assay_check cmc Is [S] << CMC? sub_check->cmc stability Is substrate fresh & non-oxidized? sub_check->stability control_enz Does enzyme work with a control substrate (e.g., Crotonyl-CoA)? enz_check->control_enz lambda_max Is λmax correct for this substrate? assay_check->lambda_max no_enz_ctrl Is background rate low in no-enzyme control? assay_check->no_enz_ctrl solution_cmc Solution: Lower [S] or use detergent carefully. cmc->solution_cmc No success Problem Solved cmc->success Yes solution_stability Solution: Prepare fresh substrate with DTT/TCEP. stability->solution_stability No stability->success Yes solution_enzyme Problem is the enzyme. Check purity/storage. control_enz->solution_enzyme No control_enz->success Yes solution_lambda Solution: Perform UV scan to find correct λmax. lambda_max->solution_lambda No lambda_max->success Yes solution_background Solution: Lower pH or change buffer. Subtract background. no_enz_ctrl->solution_background No no_enz_ctrl->success Yes

References

Technical Support Center: Purification Strategies for Synthetic (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of synthetic (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for handling this complex and highly unsaturated long-chain acyl-CoA.

Introduction: The Challenge of Purity

This compound is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) of significant interest in various biological studies. Its structure, featuring seven double bonds including a conjugated 2E bond, presents unique purification challenges. The high degree of unsaturation makes the molecule extremely susceptible to oxidation, while the thioester bond is prone to hydrolysis. Furthermore, the conjugated double bond system can be subject to isomerization. Achieving high purity is paramount for obtaining reliable and reproducible experimental results.

This guide provides a comprehensive framework for developing a robust purification strategy, troubleshooting common issues, and ensuring the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during purification?

A1: The main culprits are hydrolysis and oxidation. The thioester bond is labile and susceptible to hydrolysis, especially under alkaline or strongly acidic conditions.[1] The seven double bonds, particularly the conjugated system, are highly prone to oxidation by atmospheric oxygen, leading to a complex mixture of byproducts.[2] Minimizing exposure to harsh pH, oxygen, and light is critical throughout the purification process.

Q2: What is the recommended pH range for handling this molecule?

A2: To maintain the integrity of the thioester bond, a slightly acidic pH range of 4.0 to 6.8 is optimal for all solutions, including extraction buffers, chromatography mobile phases, and storage solutions.[1][3]

Q3: How can I prevent oxidation during the purification workflow?

A3: Preventing oxidation is a multi-faceted approach. All solvents should be deoxygenated (e.g., by sparging with argon or nitrogen). The use of antioxidants, such as butylated hydroxytoluene (BHT) or vitamin E, in your solvents can be beneficial.[2] It is also crucial to work at low temperatures (on ice or in a cold room) and protect the sample from light by using amber vials or covering glassware with aluminum foil.

Q4: What are the expected impurities from the synthesis of this compound?

A4: Synthetic impurities can include unreacted starting materials (the free fatty acid and Coenzyme A), byproducts from coupling reagents, and isomers of the target molecule. Isomerization of the double bonds, particularly the migration of the conjugated system, can occur during synthesis and purification.[1][4] Additionally, shorter-chain acyl-CoAs can be present as byproducts from the decomposition of the starting fatty acid.[5]

Q5: What is the best method for assessing the final purity of the purified product?

A5: A combination of techniques is recommended. High-Performance Liquid Chromatography with UV detection (HPLC-UV) at 260 nm is excellent for quantifying the main peak and detecting impurities with the adenine chromophore of CoA.[6] For definitive identification and characterization of the parent molecule and any impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem Potential Cause Recommended Solution
Low recovery after Solid-Phase Extraction (SPE) Analyte Breakthrough: The highly hydrophobic acyl-CoA does not bind to the reversed-phase sorbent because the loading solvent is too strong (too much organic content).Decrease the organic content of your sample loading solution. Dilute your sample in a weak, slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.0) before loading onto the conditioned and equilibrated SPE cartridge.[8][9]
Incomplete Elution: The analyte is too strongly retained on the SPE sorbent.Increase the strength of your elution solvent. A mixture of acetonitrile or methanol with a small amount of acid (e.g., 0.1% acetic acid) can be effective. You may need to perform multiple small-volume elutions to ensure complete recovery.[10]
Analyte Loss During Wash Step: The wash solvent is too strong and is prematurely eluting the product.Reduce the organic content of your wash solvent. A wash with a low percentage of organic solvent in an acidic buffer should be sufficient to remove polar impurities without eluting the target molecule.[8]
Multiple peaks observed on HPLC analysis Isomerization: The double bonds, especially the conjugated system, may have isomerized during synthesis or purification.Ensure all steps are performed at low temperatures and under an inert atmosphere. Avoid exposure to high heat and light. Isomer separation may be possible with specialized HPLC columns and gradient optimization.[1][4]
Oxidation Products: The sample has been oxidized, leading to a variety of byproducts.Re-evaluate your antioxidant strategy. Ensure all solvents are freshly deoxygenated and contain an antioxidant. Store fractions and the final product under argon or nitrogen at -80°C.
Hydrolysis: The thioester bond has been cleaved, resulting in the free fatty acid and free CoA.Check the pH of all your solutions. Ensure they are consistently within the recommended 4.0-6.8 range.[1] Work quickly and at low temperatures to minimize hydrolysis.
Broad or tailing peaks on HPLC Secondary Interactions with HPLC Column: The highly hydrophobic acyl-CoA is interacting with the stationary phase in a non-ideal manner.Use a high-quality, end-capped C18 or C8 column. The addition of an ion-pairing agent to the mobile phase is generally not necessary for acyl-CoAs and can complicate purification. Ensure the mobile phase pH is appropriate.
Sample Overload: Too much sample has been injected onto the HPLC column.Reduce the injection volume or the concentration of your sample.
Inconsistent results between batches Variability in SPE Cartridge Performance: Different batches of SPE cartridges can have slight variations in packing and surface chemistry.Always test a new batch of SPE cartridges with a small amount of sample to ensure consistent performance.[11]
Degradation during storage: The purified product is degrading over time.Store the purified this compound as a lyophilized powder or in an organic solvent (e.g., ethanol) with an antioxidant under argon at -80°C. Avoid repeated freeze-thaw cycles.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) Purification

This protocol is designed for the initial purification of synthetic this compound from a crude reaction mixture.

Materials:

  • C18 SPE cartridges

  • Conditioning Solvent: 100% Methanol (deoxygenated)

  • Equilibration Buffer: 50 mM Potassium Phosphate, pH 6.0 (deoxygenated)

  • Wash Buffer: 20% Methanol in 50 mM Potassium Phosphate, pH 6.0 (deoxygenated)

  • Elution Solvent: 90% Acetonitrile, 10% Water, 0.1% Acetic Acid (deoxygenated)

  • Crude synthetic this compound solution

  • Inert gas (Argon or Nitrogen)

  • Vacuum manifold

Procedure:

  • Cartridge Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge. Do not let the cartridge run dry.

  • Cartridge Equilibration: Pass 10 mL of Equilibration Buffer through the cartridge. Do not let the cartridge run dry.

  • Sample Loading: Dilute the crude sample at least 1:1 with Equilibration Buffer to reduce the organic solvent concentration. Load the diluted sample onto the cartridge at a slow flow rate (approx. 1 mL/min). Collect the flow-through to check for analyte breakthrough if needed.

  • Washing: Pass 5 mL of Wash Buffer through the cartridge to remove polar impurities.

  • Drying: Dry the cartridge under a gentle stream of inert gas for 5-10 minutes to remove the aqueous wash buffer.

  • Elution: Elute the purified product with 2 x 1 mL of Elution Solvent into a clean collection tube.

  • Solvent Evaporation: Evaporate the solvent under a stream of inert gas or using a centrifugal evaporator at low temperature.

  • Storage: Re-dissolve the purified product in a suitable solvent (e.g., ethanol with BHT) and store under argon at -80°C.

Protocol 2: Reversed-Phase HPLC Purification

This protocol is for the high-resolution purification of this compound, typically after an initial SPE cleanup.

Instrumentation and Columns:

  • HPLC system with a UV detector (set to 260 nm)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phases (Deoxygenated):

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 6.0

  • Mobile Phase B: Acetonitrile

Gradient Program:

Time (min)% Mobile Phase B
040
2095
2595
2640
3040

Flow Rate: 1.0 mL/min

Procedure:

  • Sample Preparation: Dissolve the SPE-purified product in a small volume of 50% acetonitrile in water.

  • Injection: Inject the sample onto the equilibrated HPLC column.

  • Fraction Collection: Collect the peak corresponding to this compound based on the UV chromatogram.

  • Post-Purification Processing: Immediately add an antioxidant to the collected fractions. Evaporate the solvent under reduced pressure at a low temperature.

  • Purity Analysis: Analyze a small aliquot of the purified fraction by LC-MS/MS to confirm identity and purity.

  • Storage: Store the final product as described in the SPE protocol.

Visualizations

PurificationWorkflow cluster_synthesis Crude Synthetic Product cluster_spe Solid-Phase Extraction (SPE) cluster_hplc Reversed-Phase HPLC cluster_analysis Purity Assessment Crude Crude Mixture (Target, Impurities, Reagents) Load Load on C18 Cartridge Crude->Load Wash Wash with 20% MeOH Load->Wash Elute Elute with 90% ACN Wash->Elute Inject Inject on C18 Column Elute->Inject Collect Collect Peak of Interest Inject->Collect Analysis LC-MS/MS Analysis Collect->Analysis

References

Technical Support Center: Enhancing Detection Sensitivity for (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA. This very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) is a critical but challenging analyte. Its low endogenous abundance, inherent instability, and complex biochemical matrix necessitate optimized and robust analytical methods.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experimental design and execution.

Section 1: Analyte First Principles & Core Challenges
Q1: What is this compound, and why is it so difficult to detect?

This compound is an activated form of a 24-carbon fatty acid with seven double bonds. As a fatty acyl-CoA, it is a central intermediate in lipid metabolism.[1] The primary challenges in its detection are threefold:

  • Low Physiological Abundance: Like most acyl-CoAs, it exists in nanomolar concentrations in tissues, requiring highly sensitive instrumentation.[2]

  • Chemical Instability: The multiple double bonds make it highly susceptible to oxidation. The thioester bond is also prone to hydrolysis, especially under non-optimal pH conditions during sample preparation.

  • Analytical Complexity: Its amphipathic nature—a polar CoA head and a long, nonpolar acyl tail—makes chromatographic separation challenging. Furthermore, it co-exists with a vast excess of other lipids and cellular components, leading to significant matrix effects and ion suppression during mass spectrometry analysis.[3]

Section 2: Sample Preparation & Extraction FAQs

This is the most critical stage. Errors here are magnified downstream. The primary goal is to instantly halt enzymatic activity and efficiently extract the analyte while preventing its degradation.

Q2: How should I collect and quench tissue/cell samples to preserve the analyte?

Answer: The gold standard for tissue is immediate freeze-clamping using tools like Wollenberger tongs pre-chilled in liquid nitrogen.[1] This instantly halts all metabolic activity, preserving the in vivo acyl-CoA profile. For cultured cells, rapid quenching is achieved by aspirating the media and immediately adding an ice-cold extraction solvent or washing with ice-cold PBS before scraping and pelleting at 4°C.[4]

Expert Insight: The speed of quenching cannot be overstated. Delays of even a few seconds can lead to significant changes in the acyl-CoA pool due to active thioesterase enzymes. Homogenization must also be performed while the tissue is kept frozen to prevent enzymatic degradation.[1]

Q3: What is the most effective method for extracting very-long-chain acyl-CoAs?

Answer: A multi-step solvent extraction is required. A robust method adapted from several sources involves homogenization in a buffered solution followed by solvent partitioning.[2] This procedure effectively separates the relatively polar acyl-CoAs into an aqueous-organic phase, leaving more nonpolar lipids (like triglycerides) in a separate organic phase.

Causality Explained: The choice of solvents and pH is deliberate. An acidic buffer (pH ~4.9) is often used to maintain the stability of the acyl-CoA thioester bond.[2] Isopropanol helps to disrupt protein binding, while acetonitrile precipitates proteins. The subsequent phase separation ensures that the analyte is partitioned away from interfering lipids.

Below is a recommended workflow for this critical process.

cluster_0 Sample Preparation Workflow Sample 1. Rapid Quenching (Liquid N2 Freeze-Clamp) Homogenize 2. Homogenization (Frozen, in KH2PO4 buffer) Sample->Homogenize Extract 3. Solvent Addition (Isopropanol, Acetonitrile) Homogenize->Extract Separate 4. Phase Separation (Centrifugation at 4°C) Extract->Separate Collect 5. Collect Supernatant (Aqueous-organic phase) Separate->Collect Dry 6. Evaporation (Under Nitrogen Stream) Collect->Dry Reconstitute 7. Reconstitution (Initial LC Mobile Phase) Dry->Reconstitute

Caption: Workflow for acyl-CoA extraction from biological tissue.

Section 3: Liquid Chromatography (LC) Optimization

Effective chromatography is essential to separate the target analyte from isomers and matrix components, which is crucial for accurate quantification.[5]

Q4: What LC column and mobile phase combination is best for this analyte?

Answer: A C18 reversed-phase column is the standard choice for separating acyl-CoAs based on the length and saturation of the fatty acid chain. For optimal peak shape and retention, a high-pH mobile phase system is highly recommended.[6][7]

  • Column: A high-quality C18 column with a particle size ≤1.8 µm (e.g., 2.1 x 150 mm, 1.7 µm) provides excellent resolution.

  • Mobile Phase A: 10-15 mM ammonium hydroxide in water (pH ~10.5).[6]

  • Mobile Phase B: Acetonitrile (or 15 mM ammonium hydroxide in acetonitrile).

Expert Insight: The high pH is counterintuitive for ESI positive mode but is critical for performance. It ensures the phosphate groups of the CoA moiety are fully deprotonated, preventing interactions with the stationary phase and resulting in sharp, symmetrical peaks. This phenomenon is sometimes referred to as "wrong-way-round ionization" but is well-established for providing high sensitivity in positive ESI mode.[8]

Q5: My peak shape is poor (significant tailing). What should I do?

Answer: Peak tailing for acyl-CoAs is almost always due to secondary interactions between the phosphate groups and the column hardware or stationary phase.

  • Confirm Mobile Phase pH: Ensure your aqueous mobile phase is at a sufficiently high pH (≥10) to deprotonate the phosphates.

  • Use a Bioinert System: If tailing persists, consider using an LC system with bio-inert components (e.g., PEEK tubing, ceramic injector parts). Standard stainless steel surfaces can chelate the phosphate groups, causing tailing.[9]

  • Check Column Health: The column may be contaminated or degraded. Perform a column wash or replace it if necessary.

Section 4: Mass Spectrometry (MS) Enhancement

The MS parameters determine the specificity and sensitivity of your assay.

Q6: Should I use positive or negative ion mode for detection?

Answer: Positive electrospray ionization (ESI) mode is strongly recommended. While the molecule has negatively charged phosphate groups, positive mode provides a highly specific and sensitive fragmentation pattern that is ideal for Multiple Reaction Monitoring (MRM).[6][8][10]

Q7: What are the expected precursor and product ions for MRM/SRM analysis?

Answer: In positive ion mode, acyl-CoAs readily form a protonated molecular ion [M+H]+. Upon collision-induced dissociation (CID), they undergo a characteristic neutral loss of 507.0 Da, which corresponds to the 3'-phospho-ADP portion of the Coenzyme A molecule.[8][10]

For this compound (Molecular Formula: C45H64N7O17P3S, Molecular Weight: ~1104.04 g/mol [11][12]):

  • Precursor Ion (Q1): The protonated molecule, [M+H]+ at m/z1105.0

  • Product Ion (Q3): The fragment remaining after the neutral loss, [M+H - 507.0]+ at m/z598.0

This specific MRM transition (1105.0 → 598.0) is highly selective for your analyte.

AnalyteFormulaMWPrecursor Ion [M+H]+Characteristic Neutral LossProduct Ion [M+H - 507.0]+
This compoundC45H64N7O17P3S1104.041105.0507.0 Da598.0
Section 5: Troubleshooting Guide
Q8: I am seeing a very low signal or no peak at all. What are the likely causes?

Answer: This is a common issue. A systematic approach is needed to diagnose the problem.

cluster_1 Troubleshooting: Low/No Signal Start Start: Low or No Signal CheckSample Was sample prep and extraction optimal? Start->CheckSample CheckLC Is the LC separation working correctly? CheckSample->CheckLC Yes Degradation Issue: Analyte Degradation - Re-extract with fresh sample - Ensure rapid quenching CheckSample->Degradation No CheckMS Are MS parameters correct? CheckLC->CheckMS Yes Retention Issue: Retention Time Shift - Check mobile phase pH - Equilibrate column longer CheckLC->Retention No MRM Issue: Incorrect MRM - Verify precursor/product ions - Infuse standard to optimize CheckMS->MRM No Loss Issue: Analyte Loss - Check extraction efficiency - Consider SPE cleanup Degradation->Loss PeakShape Issue: Poor Peak Shape - Use bio-inert LC system - Replace column Retention->PeakShape Ionization Issue: Poor Ionization - Clean MS source - Check ESI settings MRM->Ionization

Caption: Decision tree for troubleshooting low signal intensity.

  • Sample Integrity: The most common culprit is analyte degradation during sample handling and extraction. Review your quenching and extraction protocol.[1]

  • LC Issues: Inject a standard to confirm that the chromatography is performing as expected. A significant shift in retention time or a broad peak indicates a problem with the mobile phase or column.

  • MS Settings: Double-check that you are using the correct MRM transition (1105.0 → 598.0). Ensure the MS source is clean and that parameters like capillary voltage and gas flows are optimized.

Section 6: Detailed Experimental Protocol
Protocol 1: Tissue Extraction for Acyl-CoA Analysis

This protocol is a synthesis of best practices for robust acyl-CoA extraction.[2]

  • Preparation: Pre-chill all tubes, mortars, pestles, and homogenizers on dry ice or in a -80°C freezer. Prepare an extraction buffer of 100 mM KH2PO4 (pH 4.9).

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue, keeping it frozen in liquid nitrogen.

    • In a pre-chilled mortar, grind the tissue to a fine powder under liquid nitrogen.

    • Transfer the frozen powder to a pre-chilled glass homogenizer containing 2 mL of ice-cold 100 mM KH2PO4 buffer. Homogenize thoroughly while keeping the vessel on ice.

  • Extraction:

    • To the homogenate, add 2.0 mL of 2-propanol and vortex vigorously for 1 minute.

    • Add 4.0 mL of acetonitrile, and vortex for an additional 5 minutes to precipitate proteins.

  • Phase Separation:

    • Centrifuge the mixture at >3000 x g for 10 minutes at 4°C.

    • Carefully collect the upper aqueous-organic supernatant, which contains the acyl-CoAs. Avoid disturbing the protein pellet.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Do not overheat.

    • Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 15 mM ammonium hydroxide in water with 20% acetonitrile). Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

References

Technical Support Center: Navigating the Analysis of Very-Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for very-long-chain fatty acyl-CoA (VLCFA-CoA) analysis. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying these critical metabolic intermediates. The analysis of VLCFA-CoAs is notoriously challenging due to their low abundance, inherent instability, and the complexity of biological matrices. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common pitfalls and ensure the generation of accurate and reproducible data.

I. Foundational Challenges in VLCFA-CoA Analysis

The accurate measurement of VLCFA-CoAs is pivotal for understanding a range of physiological and pathological processes, particularly inherited metabolic disorders like X-linked Adrenoleukodystrophy (X-ALD).[1][2] However, the journey from sample to result is fraught with potential obstacles. The core challenges stem from the physicochemical nature of VLCFA-CoAs themselves:

  • Low Physiological Abundance: These molecules are present at very low concentrations in tissues and cells, demanding highly sensitive analytical methods.

  • Instability: The thioester bond in the acyl-CoA molecule is prone to chemical and enzymatic hydrolysis, especially at non-neutral pH, leading to analyte loss if samples are not handled appropriately.[3]

  • Structural Similarity: The homologous series of fatty acyl-CoAs, differing only by chain length and degree of saturation, exhibit very similar chemical properties, making their chromatographic separation a significant hurdle.

  • Matrix Effects: Biological samples are complex mixtures containing a plethora of molecules that can interfere with the analysis, particularly in mass spectrometry by causing ion suppression or enhancement.

This guide will systematically address these challenges, providing practical solutions and the underlying scientific principles.

II. Troubleshooting Guide: From Sample Preparation to Data Analysis

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Sample Preparation & Extraction

Question: I am seeing low recovery of my VLCFA-CoA analytes. What are the likely causes and how can I improve my extraction efficiency?

Answer: Low recovery is a multifaceted problem that often originates during sample preparation and extraction. Here are the primary culprits and their solutions:

  • Cause 1: Analyte Degradation. VLCFA-CoAs are susceptible to hydrolysis. The use of harsh extraction conditions, inappropriate pH, or prolonged processing times can lead to significant analyte loss.

    • Solution: Work quickly and on ice whenever possible. Use extraction solvents containing an acidic modifier (e.g., formic acid or acetic acid) to maintain a low pH, which helps to stabilize the thioester bond. A study on acyl-CoA stability showed that they are more stable in methanol than in aqueous solutions.[3]

  • Cause 2: Inefficient Extraction. The choice of extraction solvent is critical. A single-solvent system may not be sufficient to efficiently extract VLCFA-CoAs from complex biological matrices.

    • Solution: A common and effective method is a biphasic extraction using a chloroform:methanol mixture.[4] For cleaner samples, solid-phase extraction (SPE) can be employed after the initial liquid-liquid extraction to remove interfering substances.[5]

  • Cause 3: Improper Sample Homogenization. Incomplete disruption of cells or tissues will result in poor extraction efficiency.

    • Solution: Ensure thorough homogenization of your sample. For tissues, bead beating or sonication are effective methods. For cultured cells, multiple freeze-thaw cycles can aid in cell lysis prior to extraction.

Workflow for Improved VLCFA-CoA Extraction

G cluster_0 Sample Preparation Sample Sample Homogenization Homogenization Sample->Homogenization On Ice Internal_Standard Add Internal Standard Homogenization->Internal_Standard Extraction Biphasic Extraction (Chloroform:Methanol) Internal_Standard->Extraction Phase_Separation Centrifugation Extraction->Phase_Separation Collection Collect Aqueous/Organic Phase Phase_Separation->Collection Drying Evaporate to Dryness Collection->Drying Under Nitrogen Reconstitution Reconstitute in LC Mobile Phase Drying->Reconstitution Analysis Analysis Reconstitution->Analysis

Caption: A robust workflow for VLCFA-CoA extraction from biological samples.

Chromatography & Mass Spectrometry

Question: I am struggling to achieve good chromatographic separation of my VLCFA-CoA species. My peaks are broad and I have co-elution issues. What can I do?

Answer: Chromatographic resolution is key for accurate quantification, especially when dealing with isomers. Here are some strategies to improve your separation:

  • Problem 1: Suboptimal Column Chemistry. Standard C18 columns may not provide sufficient resolution for structurally similar VLCFA-CoAs.

    • Solution: Consider using a column with a different chemistry, such as a C8 stationary phase, which can offer different selectivity for these long-chain molecules.[6] Additionally, ensure your column is not degraded; performance can decrease over time.

  • Problem 2: Inadequate Mobile Phase Composition. The mobile phase composition directly influences retention and peak shape.

    • Solution: Optimization of the mobile phase is crucial. A common approach for reversed-phase chromatography of acyl-CoAs is to use a gradient with an aqueous component containing an ion-pairing agent or a pH modifier and an organic solvent like acetonitrile or methanol. Some methods have found success using a high pH mobile phase with ammonium hydroxide.[5] Experiment with your gradient steepness and solvent composition to achieve the best separation.

  • Problem 3: Isotopic Peak Interference. For some VLCFA-CoAs, the isotopic peak of a more abundant, shorter-chain homolog can co-elute with and interfere with the quantification of a less abundant, longer-chain homolog.[7]

    • Solution: High-resolution chromatography is the best way to separate these interfering peaks.[7] If baseline separation is not achievable, you may need to correct for the isotopic contribution during data analysis, which requires careful validation.

Question: My signal intensity is low and inconsistent in the mass spectrometer. How can I improve the sensitivity and reproducibility of my LC-MS/MS analysis?

Answer: Low and variable signal intensity can be due to a number of factors, from the inherent properties of the analytes to instrument settings.

  • Issue 1: Poor Ionization Efficiency. VLCFA-CoAs can be challenging to ionize efficiently, particularly in negative ion mode.[8]

    • Solution: Positive electrospray ionization (ESI) mode is generally preferred for the analysis of acyl-CoAs.[5] The large coenzyme A moiety is readily protonated. Ensure your ESI source parameters (e.g., spray voltage, gas flows, temperature) are optimized for your specific analytes and flow rate.

  • Issue 2: Matrix Effects. Co-eluting compounds from the biological matrix can suppress the ionization of your target analytes.

    • Solution: Improve your sample cleanup. As mentioned, solid-phase extraction can be very effective. Also, ensure your chromatography is providing good separation of the VLCFA-CoAs from the bulk of the matrix components. The use of stable isotope-labeled internal standards is essential to compensate for matrix effects.[9][10]

  • Issue 3: In-source Fragmentation or Degradation. The analytes may be fragmenting in the ion source before they reach the mass analyzer, or they may be degrading in the autosampler.

    • Solution: Optimize your source conditions to ensure gentle ionization. Keep your autosampler cool (e.g., 4°C) to minimize degradation of the reconstituted samples.[3]

Troubleshooting Logic for LC-MS/MS Analysis

G Start Low/Inconsistent Signal Check_IS Is Internal Standard signal also low/variable? Start->Check_IS System_Issue Potential System-wide Issue: - Clogged lines - Failing pump - Source contamination Check_IS->System_Issue Yes Analyte_Issue Potential Analyte-Specific Issue: - Degradation - Poor Ionization - Matrix Effects Check_IS->Analyte_Issue No Troubleshoot_System Troubleshoot System: - Clean ion source - Check for leaks - Run system suitability tests System_Issue->Troubleshoot_System Optimize_Sample Optimize Sample Prep & Method: - Improve sample cleanup (SPE) - Check sample stability - Optimize MS parameters Analyte_Issue->Optimize_Sample

Caption: A decision tree for troubleshooting low signal intensity in LC-MS/MS.

III. Frequently Asked Questions (FAQs)

Q1: Do I need to derivatize my VLCFAs for analysis?

A1: The need for derivatization depends on your analytical approach. If you are measuring the intact VLCFA-CoA molecules, derivatization is not necessary. However, if your method involves hydrolysis to release the free fatty acid, derivatization is often recommended, especially for GC-MS analysis.[11] For LC-MS/MS analysis of the free fatty acids, derivatization can improve chromatographic retention and ionization efficiency.[1][12]

Q2: What is the best type of internal standard to use for VLCFA-CoA quantification?

A2: The gold standard is to use stable isotope-labeled internal standards that correspond to each of your target analytes (e.g., C24:0-d4-CoA for C24:0-CoA).[9] These standards have nearly identical chemical and physical properties to the endogenous analytes and will co-elute, allowing for the most accurate correction of variations in extraction, matrix effects, and instrument response. If a full suite of labeled standards is not available, using a single or a few labeled standards that are structurally similar to the analytes is the next best option, but this can introduce bias and increase measurement uncertainty.[9][10]

Q3: How can I be sure that the peaks I'm identifying are correct?

A3: Confident peak identification relies on multiple points of evidence:

  • Retention Time Matching: The retention time of the peak in your sample should match that of an authentic chemical standard run under the same conditions.

  • Mass-to-Charge Ratio (m/z): The precursor ion m/z should match the expected m/z of your target analyte.

  • Fragmentation Pattern (MS/MS): The fragmentation pattern of the precursor ion in your sample should match that of the chemical standard. For acyl-CoAs, a characteristic neutral loss of 507 Da is often observed.[5] This is why using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode is highly recommended for its specificity and sensitivity.[5][6]

Q4: What are typical concentrations of VLCFA-CoAs in biological samples?

A4: The concentrations of VLCFA-CoAs are generally very low and vary depending on the specific acyl-CoA, tissue, and physiological state. For example, in rat liver, concentrations are in the low nanomolar range. Due to their low abundance, highly sensitive instrumentation is required for their detection and quantification.[5]

IV. Key Experimental Protocols

Protocol 1: Extraction of VLCFA-CoAs from Cultured Cells

This protocol provides a robust method for the extraction of VLCFA-CoAs from adherent cell cultures.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells in a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Internal Standard Addition & Lysis:

    • To the cell pellet, add a known amount of your stable isotope-labeled internal standard mix.

    • Add 1 mL of an ice-cold extraction solvent (e.g., 80:20 methanol:water with 0.1% formic acid).

    • Vortex vigorously for 1 minute and then sonicate on ice for 3 cycles of 30 seconds on, 30 seconds off.

  • Protein Precipitation & Clarification:

    • Incubate the samples on ice for 20 minutes to allow for protein precipitation.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Sample Concentration & Reconstitution:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

    • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of VLCFA-CoAs

This is a generalized method; specific parameters will need to be optimized for your instrument and analytes.

  • LC System: UPLC or HPLC system capable of high-pressure gradients.

  • Column: Reversed-phase C8 or C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the VLCFA-CoAs, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40-50°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM). For each analyte and internal standard, optimize the precursor ion and at least two product ions.

Table 1: Example MRM Transitions for VLCFA-CoA Analysis

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
C22:0-CoA1082.6284.1408.1
C24:0-CoA1110.6312.1408.1
C26:0-CoA1138.7340.1408.1
C24:0-d4-CoA (IS)1114.6316.1408.1

Note: The exact m/z values may vary slightly depending on the adducts formed and instrument calibration. These should be empirically determined.

V. Conclusion

The analysis of very-long-chain fatty acyl-CoAs is a demanding but achievable task. By understanding the inherent challenges and implementing robust, validated methods, researchers can generate high-quality data that will advance our understanding of lipid metabolism and its role in human health and disease. This guide provides a foundation for troubleshooting common issues and establishing a reliable analytical workflow. Remember that meticulous attention to detail, from sample collection to data interpretation, is the cornerstone of success in this field.

VI. References

  • De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 509-521. --INVALID-LINK--

  • Kasuya, F., et al. (2007). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Methods in Molecular Biology, 395, 239-251. --INVALID-LINK--

  • Vallance, H., & Applegarth, D. (1994). An improved method for quantification of very long chain fatty acids in plasma. Clinical Biochemistry, 27(3), 183-186. --INVALID-LINK--

  • Mauriala, T., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry, 77(10), 2889-2895. --INVALID-LINK--

  • Sassa, T., & Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Biomolecules & Therapeutics, 22(2), 83-92. --INVALID-LINK--

  • Carter, R. N., et al. (2021). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Prostaglandins, Leukotrienes and Essential Fatty Acids, 170, 102293. --INVALID-LINK--

  • Carter, R. N., et al. (2021). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Prostaglandins, Leukotrienes and Essential Fatty Acids, 170, 102293. --INVALID-LINK--

  • BenchChem. (2025). A Technical Guide to the Biosynthesis of Very-Long-Chain Trans-Fatty Acids. BenchChem.

  • Takemoto, Y., et al. (2003). Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders. Brain and Development, 25(7), 481-487.

  • Goudarzi, M., et al. (2021). The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency. International Journal of Molecular Sciences, 22(16), 8876. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Long-Chain Acyl-CoAs. BenchChem.

  • Watkins, P. A. (2008). Very-long-chain Acyl-CoA Synthetases. Journal of Biological Chemistry, 283(4), 1773-1777.

  • BenchChem. (2025). 3-Hydroxyhexacosanoyl-CoA in Very Long-Chain Fatty Acid Metabolism: A Technical Guide. BenchChem.

  • Mauriala, T., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 77(10), 2889-2895. --INVALID-LINK--

  • Song, Y., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC-MS. Metabolites, 10(11), 447. --INVALID-LINK--

  • Wolski, T., & Zgórka, G. (2001). An improved method for derivatization of fatty acids for liquid chromatography. Journal of Chromatography A, 916(1-2), 263-268.

  • Abe, Y., et al. (2019). Detection of unusual very-long-chain fatty acid and ether lipid derivatives in the fibroblasts and plasma of patients with peroxisomal diseases using liquid chromatography-mass spectrometry. Journal of Chromatography B, 1126-1127, 121764.

  • Sharma, S., et al. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741-753. --INVALID-LINK--

  • Valianpour, F., et al. (2003). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Annals of Neurology, 54(S6), S71-S75.

  • Busik, J. V., et al. (2023). Untargeted Analysis of Lipids Containing Very Long Chain Fatty Acids in Retina and Retinal Tight Junctions. Methods in Molecular Biology, 2661, 237-251. --INVALID-LINK--

  • Lipotype. Very Long Chain Fatty Acid Analysis. Lipotype.

  • Valianpour, F., et al. (2003). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Annals of Neurology, 54 Suppl 6, S71-5. --INVALID-LINK--

  • Siems, W. G., & Grune, T. (1995). The quantitative determination of selected long chain and very long chain fatty acids (VLCFA) in serum. Journal of Clinical Chemistry and Clinical Biochemistry, 33(10), 657-664.

  • Dhaunsi, G. S., et al. (2013). Strategies for Correcting Very Long Chain Acyl-CoA Dehydrogenase Deficiency. Journal of Biological Chemistry, 288(19), 13586-13595. --INVALID-LINK--

  • Creative Proteomics. Very Long Chain Fatty Acids Analysis Service. Creative Proteomics.

  • BenchChem. (2025). Application Notes and Protocols for Very-Long-Chain Fatty Acid Profiling Using Internal Standards. BenchChem.

  • Adrenoleukodystrophy.info. (2024). Very long-chain fatty acids. Adrenoleukodystrophy.info.

  • Staroń, A., et al. (2022). The Absence of a Very Long Chain Fatty Acid (VLCFA) in Lipid A Impairs Agrobacterium fabrum Plant Infection and Biofilm Formation and Increases Susceptibility to Environmental Stressors. International Journal of Molecular Sciences, 23(19), 11649. --INVALID-LINK--

  • Singh, H., & Poulos, A. (1988). Ratios for Very-Long-Chain Fatty Acids in Plasma of Subjects With Peroxisomal Disorders, as Determined by HPLC and Validated by Gas Chromatography-Mass Spectrometry. Clinical Chemistry, 34(1), 124-128. --INVALID-LINK--

  • Eichler, F. S., et al. (2016). Very long-chain fatty acid accumulation causes lipotoxic response via 5-lipoxygenase in cerebral adrenoleukodystrophy. Annals of Neurology, 79(3), 482-496. --INVALID-LINK--

  • Rakhshandehroo, M., et al. (2009). Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα). Journal of Biological Chemistry, 284(1), 195-204. --INVALID-LINK--

  • Wiesinger, C., et al. (2013). Impaired Very Long-chain Acyl-CoA β-Oxidation in Human X-linked Adrenoleukodystrophy Fibroblasts Is a Direct Consequence of ABCD1 Transporter Dysfunction. Journal of Biological Chemistry, 288(27), 19649-19659. --INVALID-LINK--

  • Jensen, M. D., et al. (2019). Errors in measuring plasma free fatty acid concentrations with a popular enzymatic colorimetric kit. Clinical Biochemistry, 66, 83-90. --INVALID-LINK--

  • Li, J., et al. (2011). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PLoS ONE, 6(9), e25023. --INVALID-LINK--

References

Technical Support Center: Addressing Matrix Effects in (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the LC-MS analysis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in their experiments. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure accurate and reproducible results.

Introduction to the Challenge: Matrix Effects in Lipidomics

This compound is a very long-chain unsaturated fatty acyl-CoA.[1][2][3] The analysis of such lipid molecules by liquid chromatography-mass spectrometry (LC-MS) is often hampered by matrix effects . These effects arise from co-eluting endogenous components of the sample matrix, such as phospholipids, salts, and other metabolites, which can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[4][5][6] This interference can significantly compromise the accuracy, precision, and sensitivity of quantification.[5][7]

This guide will walk you through the identification, understanding, and mitigation of matrix effects specific to the analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the LC-MS analysis of this compound.

Q1: My signal intensity for this compound is low and inconsistent across different biological samples. Could this be a matrix effect?

A1: Yes, low and variable signal intensity is a classic symptom of matrix effects, specifically ion suppression. [5][6] Co-eluting compounds from the biological matrix, particularly phospholipids, can compete with your analyte for ionization in the MS source.[8][9][10] This is especially problematic in complex matrices like plasma, serum, or tissue homogenates where phospholipids are abundant.[11][12]

Troubleshooting Steps:

  • Assess Matrix Effects: A post-column infusion experiment is a definitive way to visualize regions of ion suppression in your chromatogram.

  • Review Sample Preparation: Your current sample preparation protocol may not be sufficiently removing interfering components. Consider the strategies outlined in Q2.

  • Check for Contamination: High background noise or poor signal-to-noise ratios can also indicate contamination from sample residues, mobile phase impurities, or column bleed.[4]

Q2: What are the most effective sample preparation techniques to minimize matrix effects for long-chain acyl-CoAs?

A2: The goal of sample preparation is to selectively isolate the analyte of interest while removing as many matrix components as possible.[5] For this compound, which is a long-chain acyl-CoA, a combination of protein precipitation and subsequent cleanup is often necessary.

Recommended Sample Preparation Strategies:

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[8]Simple, fast, and inexpensive.Ineffective at removing phospholipids, which are a major source of matrix effects.[8][13]Initial cleanup step, but rarely sufficient on its own.
Liquid-Liquid Extraction (LLE) Partitioning the analyte into an immiscible organic solvent, leaving interfering substances in the aqueous phase.Can be effective for removing polar interferences like salts.Can be labor-intensive and may not efficiently remove phospholipids, which have both polar and non-polar characteristics.[8]Samples with high salt content.
Solid-Phase Extraction (SPE) Utilizes a solid sorbent to selectively retain the analyte or interferences.[5][12]Highly selective and can effectively remove a wide range of interferences, including phospholipids.[12]Requires method development and can be more time-consuming and expensive.Achieving the cleanest extracts for sensitive and accurate quantification.
Phospholipid Removal Plates/Cartridges Employs specialized sorbents that specifically target and remove phospholipids.[11][12][14]Highly effective at removing phospholipids, leading to a significant reduction in matrix effects.[11][12][14] Simple and fast workflow.[14]Adds an additional cost to the sample preparation process.High-throughput analysis of plasma, serum, and other phospholipid-rich samples.

Experimental Protocol: Combined Protein Precipitation and Phospholipid Removal

This two-step approach is highly effective for complex biological matrices.

  • Protein Precipitation:

    • To 100 µL of your biological sample (e.g., plasma), add 300 µL of cold acetonitrile containing your internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Phospholipid Removal:

    • Carefully transfer the supernatant to a phospholipid removal plate or cartridge.

    • Follow the manufacturer's instructions for processing. Typically, this involves passing the supernatant through the sorbent via vacuum or positive pressure.

    • Collect the eluate, which is now depleted of phospholipids, for LC-MS analysis.

Q3: I'm still observing signal suppression even after optimizing my sample preparation. What other strategies can I employ?

A3: If matrix effects persist, you can address them through chromatographic modifications or by using an appropriate internal standard.

Chromatographic and Analytical Solutions:

  • Optimize Chromatographic Separation: Modifying your LC method to separate the analyte from the interfering matrix components is a powerful strategy.[5][7]

    • Gradient Modification: Adjust the mobile phase gradient to shift the retention time of your analyte away from regions of significant ion suppression.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8, phenyl-hexyl) to alter selectivity and improve separation from matrix components.

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: This is considered the "gold standard" for correcting matrix effects.[5][6][7] A SIL internal standard is chemically identical to the analyte but contains heavy isotopes (e.g., ¹³C, ¹⁵N), giving it a different mass. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[5][15] By calculating the ratio of the analyte to the SIL internal standard, you can achieve accurate quantification despite variations in ionization efficiency.[5]

    • Sourcing SIL Standards: While a specific SIL standard for this compound may not be commercially available, it is possible to biosynthetically generate a library of stable isotope-labeled acyl-CoA thioesters.[16][17][18][19] Alternatively, a structurally similar long-chain acyl-CoA SIL standard can be used, but it's crucial to ensure it co-elutes with the analyte.

Q4: My retention time for this compound is shifting between injections. Is this related to matrix effects?

A4: Yes, retention time shifts can be an indirect consequence of matrix effects. [4][6] The accumulation of matrix components, particularly phospholipids, on the analytical column can alter its chemistry and lead to inconsistent retention times.[12] This not only affects the reproducibility of your assay but can also lead to misidentification of the analyte.[4]

Troubleshooting Workflow for Retention Time Shifts:

Caption: Troubleshooting workflow for addressing retention time shifts.

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Dilution can be a simple and effective strategy, but with a significant trade-off. [7][20] By diluting the sample, you reduce the concentration of both the analyte and the interfering matrix components.[20] This can alleviate ion suppression, but it may also decrease the analyte concentration below the limit of quantification (LOQ) of your assay.[7][20]

Considerations for the Dilution Approach:

  • Analyte Concentration: This method is only feasible if the endogenous concentration of this compound is high enough to remain detectable after dilution.

  • Validation: The effectiveness of dilution in mitigating matrix effects should be thoroughly validated for your specific matrix.

Visualizing the Mitigation of Matrix Effects

The following diagram illustrates the impact of different sample preparation strategies on the cleanliness of the final extract.

G cluster_0 Sample Preparation Strategies cluster_1 Impact on LC-MS Analysis A Crude Extract (High Matrix) B Protein Precipitation (Some Matrix Removed) A->B PPT E Severe Ion Suppression A->E C SPE or LLE (Most Matrix Removed) B->C Further Cleanup F Moderate Ion Suppression B->F D Phospholipid Removal (Cleanest Extract) C->D Targeted Removal G Minimal Ion Suppression C->G H Accurate Quantification D->H

Caption: The progression of sample cleanup and its effect on reducing ion suppression.

Concluding Remarks

Addressing matrix effects is a critical aspect of developing robust and reliable LC-MS methods for the quantification of this compound. A systematic approach that combines optimized sample preparation, chromatographic separation, and the use of appropriate internal standards will lead to high-quality data. This guide provides a foundation for troubleshooting common issues, but it is essential to validate any method changes for your specific application and biological matrix.

References

Validation & Comparative

A Comparative Guide to (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA and Other Polyunsaturated Fatty Acyl-CoAs for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), with other significant polyunsaturated fatty acyl-CoAs (PUFA-CoAs). It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the biosynthesis, metabolism, and potential functional roles of these critical biomolecules.

Introduction: The Central Role of Polyunsaturated Fatty Acyl-CoAs in Cellular Metabolism

Polyunsaturated fatty acids (PUFAs), once activated to their coenzyme A (CoA) thioester derivatives, become central players in a vast array of cellular processes. These PUFA-CoAs are not merely metabolic intermediates but also act as signaling molecules and precursors for a diverse range of bioactive lipids.[1][2] Their fates are tightly regulated and include:

  • Energy Production: Undergoing β-oxidation to generate ATP.[3]

  • Lipid Synthesis: Incorporation into complex lipids such as phospholipids, triglycerides, and ceramides, which are essential for membrane structure and function.

  • Protein Acylation: Covalent modification of proteins, influencing their localization and activity.

  • Gene Regulation: Acting as ligands for nuclear receptors, thereby modulating gene expression.[1][4][5]

The specific biological outcome is largely determined by the structure of the fatty acyl chain—its length and degree of unsaturation. This guide will focus on the unique characteristics of this compound in comparison to more commonly studied PUFA-CoAs like Arachidonoyl-CoA, Eicosapentaenoyl-CoA (EPA-CoA), and Docosahexaenoyl-CoA (DHA-CoA).

The Unique Landscape of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs (VLC-PUFA-CoAs)

This compound belongs to a specialized class of PUFA-CoAs with acyl chains containing 24 or more carbons.[6][7][8] These VLC-PUFAs are not typically obtained from the diet and are synthesized in situ in specific tissues, most notably the retina, brain, and testes.[6][8] Their biosynthesis is dependent on a family of enzymes known as Elongation of Very Long-chain fatty acids (ELOVL).[6][8]

Biosynthesis of this compound: The Role of ELOVL4

The synthesis of VLC-PUFA-CoAs is a multi-step process involving cycles of elongation and desaturation. The key rate-limiting step is the initial condensation reaction catalyzed by an ELOVL elongase.[8] ELOVL4 is the specific elongase responsible for the production of VLC-PUFAs with chain lengths of C28 and beyond.[6][7][8] Mutations in the ELOVL4 gene are linked to severe retinal degenerative diseases like Stargardt-like macular dystrophy (STGD3), highlighting the critical role of its products in maintaining retinal health.[9][10]

Comparative Analysis: this compound vs. Other PUFA-CoAs

While direct comparative enzymatic data for this compound is limited due to its novelty and specialized nature, we can infer its performance and functional distinctions based on the known substrate specificities of the enzymes involved in its metabolism and the biological roles of its corresponding fatty acid.

Table 1: Comparative Properties of Selected Polyunsaturated Fatty Acyl-CoAs
PropertyThis compoundArachidonoyl-CoA (AA-CoA)Eicosapentaenoyl-CoA (EPA-CoA)Docosahexaenoyl-CoA (DHA-CoA)
Fatty Acyl Chain 24:7 (n-3)20:4 (n-6)20:5 (n-3)22:6 (n-3)
Primary Biosynthetic Enzyme ELOVL4ELOVL5ELOVL5/ELOVL2ELOVL2
Primary Tissue Distribution Retina, Brain, Testes[6]UbiquitousUbiquitousBrain, Retina
Key Metabolic Fates Incorporation into specialized phospholipids and ceramides in the retina[6][7]Precursor for eicosanoids (prostaglandins, leukotrienes)[11]Precursor for anti-inflammatory eicosanoids and resolvins[11]Incorporation into neuronal and retinal membranes; precursor for resolvins and protectins[12]
Known Receptor Interactions Indirectly influences retinal health, potentially through "elovanoid" signaling[6][7]Ligand for nuclear receptors (e.g., PPARs)[1][4][5]Ligand for nuclear receptors (e.g., PPARs)[1][4][5]Ligand for nuclear receptors (e.g., PPARs)[1][4][5]

Experimental Data and Methodologies

ELOVL4 Substrate Specificity: A Gateway to Understanding VLC-PUFA-CoA Synthesis

The rate of synthesis of a particular PUFA-CoA is a key determinant of its cellular concentration and subsequent biological activity. Studies on the substrate specificity of ELOVL4 provide valuable insights into the preferential production of VLC-PUFA-CoAs.

Experimental Findings:

  • Preference for EPA: Research has shown that ELOVL4 preferentially elongates eicosapentaenoic acid (20:5n3) over docosahexaenoic acid (22:6n3) and arachidonic acid (20:4n6) for the synthesis of VLC-PUFAs.[13] In one study, when cells expressing ELOVL4 were treated with these precursors, the total amount of n-3 VLC-PUFAs synthesized from 20:5n3 was double the amount of n-6 VLC-PUFAs synthesized from 20:4n6.[13]

  • Inefficient Elongation of DHA: While DHA is highly abundant in the retina, it is a poor substrate for further elongation by ELOVL4.[13] This suggests that DHA's primary role is as a terminal product for incorporation into membrane phospholipids rather than as a precursor for VLC-PUFAs.

Causality Behind Experimental Choices:

The use of cultured cells overexpressing ELOVL4 allows for the specific assessment of this enzyme's activity in a controlled environment. Supplementing these cells with various PUFA precursors and subsequently analyzing the lipid profile via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables the quantification of the resulting VLC-PUFA products.

Diagram 1: Simplified Biosynthetic Pathway of VLC-PUFA-CoAs via ELOVL4

G cluster_0 Precursor PUFA-CoAs cluster_1 Elongation & Desaturation Cycles cluster_2 Products EPA-CoA (20:5n3) EPA-CoA (20:5n3) ELOVL5_2 ELOVL5/2 EPA-CoA (20:5n3)->ELOVL5_2 Efficient AA-CoA (20:4n6) AA-CoA (20:4n6) AA-CoA (20:4n6)->ELOVL5_2 DHA-CoA (22:6n3) DHA-CoA (22:6n3) ELOVL4 ELOVL4 DHA-CoA (22:6n3)->ELOVL4 Inefficient Intermediate PUFA-CoAs Intermediate PUFA-CoAs ELOVL5_2->Intermediate PUFA-CoAs Tetracosaheptaenoyl-CoA (24:7-CoA) Tetracosaheptaenoyl-CoA (24:7-CoA) ELOVL4->Tetracosaheptaenoyl-CoA (24:7-CoA) VLC-PUFA-CoAs (≥C28) VLC-PUFA-CoAs (≥C28) ELOVL4->VLC-PUFA-CoAs (≥C28) Desaturases Desaturases Desaturases->ELOVL4 Rate-limiting step Intermediate PUFA-CoAs->Desaturases Tetracosaheptaenoyl-CoA (24:7-CoA)->ELOVL4 Further Elongation

Caption: Biosynthesis of VLC-PUFA-CoAs highlighting the role of ELOVL4.

Functional Implications and Downstream Metabolism

The distinct structures of PUFA-CoAs dictate their incorporation into complex lipids and their roles in signaling pathways.

  • This compound and its derivatives are primarily found esterified to phosphatidylcholine in the retina.[6][7] These specialized phospholipids are thought to play a crucial role in the structure and function of photoreceptor outer segment membranes.[10] Furthermore, VLC-PUFAs can be converted into novel signaling molecules termed "elovanoids," which have been shown to promote neuronal survival.[6][7]

  • Arachidonoyl-CoA is a key precursor for the synthesis of eicosanoids, a large family of signaling molecules involved in inflammation and immunity.[11]

  • EPA-CoA and DHA-CoA are precursors to specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, which actively resolve inflammation.[11]

The Role in Ceramide Synthesis

Ceramides are critical components of sphingolipids and are involved in cellular signaling, particularly in apoptosis.[14] The fatty acyl chain length of ceramides influences their biophysical properties and signaling functions. VLC-PUFAs, derived from their CoA precursors, can be incorporated into ceramides, particularly in the retina.[15] The specific role of ceramides containing a C24:7 acyl chain is an active area of research, but it is hypothesized that they contribute to the unique membrane properties of retinal cells.[15]

Diagram 2: Divergent Fates of PUFA-CoAs

G cluster_VLC VLC-PUFA-CoA (e.g., 24:7-CoA) cluster_LCPUFA LC-PUFA-CoAs (e.g., AA-CoA, EPA-CoA, DHA-CoA) PUFA-CoAs PUFA-CoAs VLC-PUFA-CoA (e.g., 24:7-CoA) VLC-PUFA-CoA (e.g., 24:7-CoA) PUFA-CoAs->VLC-PUFA-CoA (e.g., 24:7-CoA) ELOVL4 LC-PUFA-CoAs (e.g., AA-CoA, EPA-CoA, DHA-CoA) LC-PUFA-CoAs (e.g., AA-CoA, EPA-CoA, DHA-CoA) PUFA-CoAs->LC-PUFA-CoAs (e.g., AA-CoA, EPA-CoA, DHA-CoA) Other ELOVLs Retinal Phospholipids Retinal Phospholipids Retinal Ceramides Retinal Ceramides Elovanoids Elovanoids Membrane Phospholipids (Ubiquitous) Membrane Phospholipids (Ubiquitous) Eicosanoids/SPMs Eicosanoids/SPMs Nuclear Receptor Activation Nuclear Receptor Activation VLC-PUFA-CoA (e.g., 24:7-CoA)->Retinal Phospholipids VLC-PUFA-CoA (e.g., 24:7-CoA)->Retinal Ceramides VLC-PUFA-CoA (e.g., 24:7-CoA)->Elovanoids LC-PUFA-CoAs (e.g., AA-CoA, EPA-CoA, DHA-CoA)->Membrane Phospholipids (Ubiquitous) LC-PUFA-CoAs (e.g., AA-CoA, EPA-CoA, DHA-CoA)->Eicosanoids/SPMs LC-PUFA-CoAs (e.g., AA-CoA, EPA-CoA, DHA-CoA)->Nuclear Receptor Activation

Caption: Differential metabolic pathways of VLC- and LC-PUFA-CoAs.

Experimental Protocols

Protocol 1: In Vitro ELOVL4 Elongase Activity Assay

This protocol is adapted from methodologies used to assess ELOVL4 substrate specificity.[16]

Objective: To quantitatively compare the elongation of different PUFA-CoA substrates by ELOVL4.

Materials:

  • Microsomes isolated from cells overexpressing ELOVL4.

  • PUFA-CoA substrates (e.g., EPA-CoA, DHA-CoA, Arachidonoyl-CoA, and a C26-PUFA-CoA as a precursor for C28 synthesis).

  • [2-¹⁴C]-Malonyl-CoA (radiolabeled).

  • NADPH and NADH.

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM MgCl₂, 1 mM ATP, and 0.5 mM CoA).

  • Scintillation cocktail and counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, NADH, and the PUFA-CoA substrate of interest.

  • Initiate Reaction: Add the microsomes containing ELOVL4 to the reaction mixture.

  • Radiolabeling: Add [2-¹⁴C]-Malonyl-CoA to start the elongation reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a strong acid (e.g., 6 M HCl).

  • Extraction: Extract the fatty acids using a suitable organic solvent (e.g., hexane).

  • Analysis: Quantify the incorporation of the radiolabel into the elongated fatty acid products using scintillation counting.

Self-Validation:

  • Negative Controls: Include reactions without microsomes, without the PUFA-CoA substrate, and with microsomes from non-transfected cells to ensure that the observed activity is specific to ELOVL4.

  • Positive Control: Use a known substrate of ELOVL4 (e.g., a C26 PUFA-CoA) to confirm enzyme activity.

Protocol 2: Quantification of this compound and other PUFA-CoAs by LC-MS/MS

This protocol is a generalized procedure based on established methods for acyl-CoA analysis.[17][18]

Objective: To develop a validated method for the simultaneous quantification of multiple PUFA-CoAs in biological samples.

Materials:

  • Biological sample (e.g., retinal tissue homogenate).

  • Internal standard (e.g., a ¹³C-labeled acyl-CoA or an odd-chain acyl-CoA).

  • Acetonitrile, methanol, and water (LC-MS grade).

  • Formic acid or ammonium acetate (for mobile phase modification).

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup).

  • LC-MS/MS system with a C18 reversed-phase column.

Procedure:

  • Sample Preparation:

    • Homogenize the tissue in a suitable buffer.

    • Add the internal standard.

    • Precipitate proteins with cold acetonitrile.

    • Centrifuge and collect the supernatant.

    • (Optional) Perform SPE for sample cleanup and concentration.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Define specific precursor-to-product ion transitions for each target PUFA-CoA and the internal standard.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration of each PUFA-CoA in the sample based on the peak area ratio relative to the internal standard.

Method Validation:

  • Linearity: Establish the concentration range over which the assay is linear.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using quality control samples at different concentrations.

  • Selectivity: Ensure that there are no interfering peaks from the matrix at the retention times of the analytes.

  • Stability: Assess the stability of the analytes in the matrix under different storage conditions.

Conclusion

This compound and other VLC-PUFA-CoAs represent a specialized class of lipid molecules with distinct biosynthetic pathways and biological roles compared to their shorter-chain counterparts. While direct comparative performance data is still emerging, the available evidence strongly suggests that their unique structures, conferred by the specific action of the ELOVL4 enzyme, destine them for critical functions in the membranes and signaling pathways of highly specialized tissues like the retina. Future research employing advanced lipidomics and enzymatic assays will further elucidate the precise functional advantages of these fascinating molecules.

References

A Comparative Guide to the Enzymatic Activity of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of lipid metabolism, understanding the enzymatic processing of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) is of paramount importance. This guide provides an in-depth technical comparison of the enzymatic activity of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA, a key intermediate in the biosynthesis of docosahexaenoic acid (DHA), with other relevant acyl-CoA substrates. We will delve into the core enzymatic players, provide detailed experimental protocols for comparative analysis, and present a framework for interpreting the resulting data.

Introduction: The Significance of this compound in Peroxisomal β-Oxidation

This compound is an unsaturated fatty acyl-CoA that plays a crucial role in the peroxisomal β-oxidation pathway.[1][2][3][4] This metabolic process is essential for the breakdown of fatty acids that are too long to be handled by the mitochondria, including VLC-PUFAs.[5][6] The primary enzyme responsible for the initial, rate-limiting step of peroxisomal β-oxidation of straight-chain acyl-CoAs is Acyl-CoA Oxidase 1 (ACOX1) .[4][5][7] ACOX1 catalyzes the introduction of a double bond between the α and β carbons of the fatty acyl-CoA, producing a trans-2-enoyl-CoA and hydrogen peroxide.[8]

The unique structure of this compound, with its 24-carbon backbone and seven double bonds, presents a specific substrate for ACOX1. Understanding the kinetics of this interaction is vital for elucidating the regulatory mechanisms of DHA biosynthesis and for developing therapeutic interventions for disorders associated with defects in peroxisomal β-oxidation.[9]

Key Enzymes and Alternative Substrates for Comparison

The primary enzyme of interest for this guide is human Peroxisomal Acyl-CoA Oxidase 1 (ACOX1) . This enzyme exists in two isoforms, ACOX1a and ACOX1b, which arise from alternative splicing and exhibit different substrate specificities.[10]

For a robust comparative analysis, the selection of appropriate alternative substrates is critical. Based on the known substrate preferences of ACOX1 and commercial availability, we propose the following acyl-CoAs for comparison:

  • Lignoceroyl-CoA (C24:0-CoA): A saturated very-long-chain fatty acyl-CoA that serves as a baseline for the effect of unsaturation. Lignoceric acid is a known substrate for peroxisomal oxidation.[9]

  • Tetracosahexaenoyl-CoA (C24:6 n-3, Adrenoyl-CoA): A very-long-chain polyunsaturated fatty acyl-CoA that is structurally similar to our target molecule but with one less double bond.

  • Docosahexaenoyl-CoA (C22:6 n-3, DHA-CoA): A key product of the pathway and a well-characterized polyunsaturated fatty acyl-CoA.

  • Palmitoyl-CoA (C16:0-CoA): A common long-chain saturated fatty acyl-CoA used in many ACOX1 assays, providing a reference to a well-studied substrate.

These substrates can be sourced from specialized lipid suppliers such as Cayman Chemical and Avanti Polar Lipids.[1][9][11][12][13][14][15][16]

Experimental Workflow for Comparative Kinetic Analysis

To objectively compare the enzymatic activity of ACOX1 with this compound and the selected alternative substrates, a detailed kinetic analysis is required. This involves determining the Michaelis-Menten constants, Km and Vmax , for each substrate.

Caption: Workflow for comparative enzyme kinetic analysis.

Expression and Purification of Recombinant Human ACOX1

For consistent and reproducible results, it is essential to use a highly purified preparation of human ACOX1. Both ACOX1a and ACOX1b isoforms should be expressed, preferably in an insect or mammalian cell system to ensure proper folding and post-translational modifications. The purified enzyme should be validated for its identity and purity using SDS-PAGE and Western blotting.

Preparation of Acyl-CoA Substrates

The CoA derivatives of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic acid and the alternative fatty acids must be synthesized or purchased from a reliable commercial source. The purity and concentration of each acyl-CoA solution should be accurately determined using spectrophotometry and/or HPLC. Given the limited commercial availability of this compound, chemical synthesis may be required.[2]

Enzymatic Activity Assays

The activity of ACOX1 can be measured using either a spectrophotometric or a more sensitive fluorometric assay. Both methods rely on the detection of hydrogen peroxide (H₂O₂) produced during the oxidation of the acyl-CoA substrate.

This assay couples the production of H₂O₂ to the peroxidase-catalyzed oxidation of a chromogenic substrate.

Reagents:

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 8.0

  • Substrate Stock Solution: 1 mM of each acyl-CoA in a suitable buffer

  • 4-Aminoantipyrine (4-AAP): 10 mM

  • Phenol: 20 mM

  • Horseradish Peroxidase (HRP): 10 U/mL

  • Purified recombinant human ACOX1

Procedure:

  • Prepare a reaction master mix containing Assay Buffer, 4-AAP, phenol, and HRP.

  • In a 96-well plate, add varying concentrations of the acyl-CoA substrate.

  • Initiate the reaction by adding a fixed amount of purified ACOX1 to each well.

  • Immediately measure the increase in absorbance at 500 nm over time using a microplate reader.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

cluster_reaction1 ACOX1 Reaction cluster_reaction2 Detection Reaction substrate Acyl-CoA Substrate acox1 ACOX1 substrate->acox1 product trans-2-Enoyl-CoA acox1->product h2o2 H₂O₂ acox1->h2o2 hrp HRP h2o2->hrp chromogen_oxidized Chromogenic Substrate (Oxidized) (Colored Product) hrp->chromogen_oxidized chromogen_reduced Chromogenic Substrate (Reduced) chromogen_reduced->hrp

Caption: Spectrophotometric assay principle for ACOX1 activity.

This highly sensitive assay is recommended for detecting low enzyme activity and for high-throughput screening.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Substrate Stock Solution: 1 mM of each acyl-CoA in a suitable buffer

  • Amplex® Red reagent: 10 mM in DMSO

  • Horseradish Peroxidase (HRP): 10 U/mL

  • Purified recombinant human ACOX1

Procedure:

  • Prepare a working solution of Amplex® Red and HRP in Assay Buffer.

  • In a black 96-well plate, add varying concentrations of the acyl-CoA substrate.

  • Add the Amplex® Red/HRP working solution to each well.

  • Initiate the reaction by adding a fixed amount of purified ACOX1.

  • Measure the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence curve.

Data Analysis and Interpretation

For each substrate, plot the initial reaction velocity (V₀) against the substrate concentration. The resulting data should be fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

V = (Vmax * [S]) / (Km + [S])

Where:

  • V: Initial reaction velocity

  • Vmax: Maximum reaction velocity

  • [S]: Substrate concentration

  • Km: Michaelis constant (substrate concentration at half Vmax)

The catalytic efficiency of the enzyme for each substrate can then be calculated as kcat/Km , where kcat = Vmax/[E] ([E] is the enzyme concentration).

Comparative Data Summary

SubstrateChemical FormulaChain Length & UnsaturationKm (µM)Vmax (nmol/min/mg)kcat/Km (M⁻¹s⁻¹)
This compound C₄₅H₆₈N₇O₁₇P₃SC24:7HypotheticalHypotheticalHypothetical
Lignoceroyl-CoAC₄₅H₈₂N₇O₁₇P₃SC24:0To be determinedTo be determinedTo be determined
Tetracosahexaenoyl-CoAC₄₅H₇₀N₇O₁₇P₃SC24:6To be determinedTo be determinedTo be determined
Docosahexaenoyl-CoAC₄₃H₆₆N₇O₁₇P₃SC22:6To be determinedTo be determinedTo be determined
Palmitoyl-CoAC₃₇H₆₆N₇O₁₇P₃SC16:090[17]1800[17]To be calculated

Note: The values for Palmitoyl-CoA with human ACOX1b are provided as a reference point. The remaining values are to be determined experimentally.

Expected Outcomes and Mechanistic Insights

Based on the known substrate preferences of ACOX1, we can hypothesize the following outcomes:

  • Effect of Chain Length: ACOX1 generally shows higher activity towards very-long-chain fatty acyl-CoAs. Therefore, we expect this compound and other C24 substrates to have a lower Km (higher affinity) than the C16 substrate, Palmitoyl-CoA.

  • Effect of Unsaturation: The presence of multiple cis double bonds in this compound may influence its binding to the active site of ACOX1. A comparison with the saturated Lignoceroyl-CoA will reveal the impact of unsaturation on catalytic efficiency. The subtle difference in the number of double bonds between the C24:7 and C24:6 substrates will provide insights into the enzyme's tolerance for a high degree of unsaturation.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of the enzymatic activity of this compound with other relevant acyl-CoA substrates. The detailed experimental protocols and data analysis guidelines will enable researchers to generate robust and reproducible results.

The lack of publicly available kinetic data for this compound highlights a significant knowledge gap in the field of lipid metabolism. Future research should focus on the synthesis of this and other novel VLC-PUFA-CoAs and the systematic characterization of their interactions with the enzymes of the peroxisomal β-oxidation pathway. Such studies will be instrumental in advancing our understanding of lipid-related diseases and in the development of novel therapeutic strategies.

References

A Researcher's Guide to Validating the Role of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA in Very Long-Chain Polyunsaturated Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of lipid metabolism, the validation of specific intermediates is paramount. This guide provides an in-depth, technically-focused comparison of methodologies to validate the role of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA, a key metabolite in the biosynthesis of very long-chain polyunsaturated fatty acids (VLC-PUFAs). We will delve into the experimental strategies that underpin our understanding of this pathway, offering a comparative analysis of techniques and the critical interpretation of their outputs.

Introduction: The Significance of this compound in VLC-PUFA Synthesis

Very long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbons, are critical components of cellular membranes, particularly in the retina, brain, and testes.[1][2][3] Their unique structures contribute to specialized membrane functions, and deficits in their synthesis are linked to severe pathologies, including Stargardt-like macular dystrophy (STGD3).[1][2][4] The biosynthesis of these vital lipids is a multi-step enzymatic process, with the Elongation of Very Long-chain fatty acids (ELOVL) family of enzymes playing a central role.

This compound is a C24:7 acyl-CoA thioester that is understood to be an intermediate in the elongation pathway of n-3 polyunsaturated fatty acids, originating from precursors like alpha-linolenic acid.[5] Strong evidence points to the ELOVL4 enzyme as the primary catalyst for the elongation of C22 PUFAs to C24 and longer species.[1][2][3] Validating the precise role of this compound within this ELOVL4-mediated pathway is crucial for understanding the molecular basis of VLC-PUFA synthesis and for the development of therapeutics targeting related disorders.

Core Validation Strategy: Overexpression and Metabolite Analysis

The most direct and compelling method to validate the function of this compound as an intermediate in the ELOVL4 pathway involves a gain-of-function approach in a cellular model. This strategy hinges on the principle that if a cell type not normally capable of producing VLC-PUFAs is engineered to express ELOVL4, it will gain this ability when supplied with the appropriate precursors.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for validating the role of ELOVL4 in the synthesis of VLC-PUFAs, including the likely production of this compound as an intermediate.

1. Cell Line Selection and Culture:

  • Rationale: Choose a cell line that has low to negligible endogenous ELOVL4 expression and VLC-PUFA synthesis. Human Embryonic Kidney (HEK293) cells and the human retinal pigment epithelial cell line (ARPE-19) are suitable choices.[1]

  • Protocol: Culture the selected cell line under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).

2. ELOVL4 Overexpression:

  • Rationale: Introduce the ELOVL4 gene into the chosen cell line to induce the synthesis of the elongase enzyme. Adenoviral transduction is an efficient method for achieving high expression levels.[1]

  • Protocol:

    • Clone the full-length coding sequence of human or mouse ELOVL4 into a suitable expression vector (e.g., pAdEasy).

    • Generate recombinant adenovirus carrying the ELOVL4 gene.

    • Transduce the cultured cells with the ELOVL4-adenovirus. Use a control transduction with a reporter gene like GFP to monitor transduction efficiency and as a negative control.

3. Precursor Fatty Acid Supplementation:

  • Rationale: Provide the cells with the necessary building blocks for VLC-PUFA synthesis. Eicosapentaenoic acid (EPA, 20:5n3) and docosahexaenoic acid (DHA, 22:6n3) are key precursors.[1][2]

  • Protocol:

    • Prepare stock solutions of EPA and DHA complexed to fatty acid-free bovine serum albumin (BSA).

    • Supplement the culture medium of both ELOVL4-transduced and control cells with the precursor fatty acids at a suitable concentration (e.g., 20-50 µM).

    • Incubate the cells for 48-72 hours to allow for fatty acid uptake and metabolism.

4. Lipid Extraction and Analysis:

  • Rationale: Extract the total lipids from the cells and analyze the fatty acid composition to detect the newly synthesized VLC-PUFAs. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis.[1]

  • Protocol:

    • Harvest the cells and perform a total lipid extraction using a modified Folch method (chloroform:methanol).

    • Transmethylate the fatty acids to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

    • Analyze the FAMEs by GC-MS. The mass spectra will allow for the identification and quantification of the different fatty acid species, including the expected VLC-PUFAs.

Expected Outcomes and Interpretation
  • ELOVL4-expressing cells: When supplemented with EPA or DHA, these cells should show a series of newly synthesized VLC-PUFAs with chain lengths of C28 and greater. The presence of these elongated fatty acids is direct evidence of ELOVL4 activity.

  • Control cells: These cells will take up the precursor fatty acids but will not show significant elongation beyond C26, as they lack the necessary ELOVL4 enzyme.

  • The role of this compound: While this specific acyl-CoA may not be directly detected by standard GC-MS analysis of total fatty acids, its formation is an obligate step in the elongation of a C22 precursor to a C24 fatty acid. The detection of C28 and longer VLC-PUFAs provides strong indirect evidence for the transient formation of C24 intermediates like this compound. More advanced liquid chromatography-mass spectrometry (LC-MS) techniques would be required for the direct detection of this acyl-CoA species.

Pathway_Comparison cluster_canonical Canonical Pathway cluster_alternative Alternative Δ8-Pathway C18:3n3 C18:3n3 C18:4n3 C18:4n3 C18:3n3->C18:4n3 Δ6-desaturase C20:4n3 C20:4n3 C18:4n3->C20:4n3 ELOVL5 C20:5n3 (EPA) C20:5n3 (EPA) C20:4n3->C20:5n3 (EPA) Δ5-desaturase C22:5n3 C22:5n3 C20:5n3 (EPA)->C22:5n3 ELOVL2/5 C22:6n3 (DHA) C22:6n3 (DHA) C22:5n3->C22:6n3 (DHA) Δ6-desaturase C24:6n3 C24:6n3 C22:6n3 (DHA)->C24:6n3 ELOVL4 (2E,6Z,9Z,12Z,15Z,18Z,21Z)-\nTetracosaheptaenoyl-CoA (2E,6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosaheptaenoyl-CoA C24:6n3->(2E,6Z,9Z,12Z,15Z,18Z,21Z)-\nTetracosaheptaenoyl-CoA Dehydrogenase C18:3n3_alt C18:3n3 C20:3n3 C20:3n3 C18:3n3_alt->C20:3n3 Elongase C20:4n3_alt C20:4n3 C20:3n3->C20:4n3_alt Δ8-desaturase C20:5n3 (EPA)_alt C20:5n3 (EPA) C20:4n3_alt->C20:5n3 (EPA)_alt Δ5-desaturase

References

A Comparative Analysis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic Acid and its Acyl-CoA Counterpart in Cellular Function

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular lipid metabolism and signaling, the distinction between a free fatty acid and its activated acyl-coenzyme A (acyl-CoA) ester is fundamental. This guide provides an in-depth comparison of the biological activities of the very-long-chain polyunsaturated fatty acid (VLC-PUFA), (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic Acid, and its corresponding acyl-CoA derivative, (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA. While direct comparative studies on this specific molecule are limited, this guide synthesizes established principles of lipid biochemistry to illuminate their distinct and overlapping roles in cellular physiology.

Introduction: The Activation Step as a Functional Bifurcation

Free fatty acids, such as (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic Acid, are crucial signaling molecules and precursors for a variety of bioactive lipids.[1] However, for a fatty acid to be metabolized for energy production or incorporated into complex lipids, it must first be "activated." This activation is a thioesterification reaction catalyzed by acyl-CoA synthetases (ACS), which links the fatty acid to coenzyme A (CoA) to form a fatty acyl-CoA.[2] This enzymatic step represents a critical juncture, directing the fatty acid down distinct functional pathways.

The free fatty acid form can traverse cellular compartments and interact with various receptors and signaling proteins, whereas the acyl-CoA form is primed for enzymatic reactions within specific metabolic pathways. This fundamental difference dictates their distinct biological activities.

Metabolic Fates: A Tale of Two Molecules

The metabolic journey of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic Acid is starkly different from that of its acyl-CoA derivative. The free fatty acid must first be activated, a process that consumes ATP.[2] Once converted to this compound, it becomes a substrate for a variety of metabolic processes.

This compound is known to be an intermediate in the retroconversion of C24:6(n-3) to docosahexaenoic acid (DHA), a critical omega-3 fatty acid for brain and retinal function. This conversion occurs within peroxisomes.

The primary metabolic fates are summarized below:

Feature(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic Acid (Free Fatty Acid)This compound
Primary Role Signaling Molecule, Metabolic PrecursorActivated Metabolic Intermediate, Regulatory Molecule
Cellular Transport Can cross membranes (facilitated by transporters)Largely confined to specific cellular compartments (e.g., ER, peroxisomes)
Metabolic Activation Requires activation to acyl-CoA form (ATP-dependent)Already in an activated state
Key Metabolic Pathways Precursor for eicosanoid-like signaling molecules (hypothetical)Substrate for β-oxidation (in peroxisomes), elongation, desaturation, and incorporation into complex lipids (e.g., phospholipids, triglycerides)

Signaling and Regulatory Functions: Distinct Mechanisms of Action

The most profound differences in the biological activities of the free fatty acid and its acyl-CoA form lie in their signaling and regulatory roles.

The Free Fatty Acid: A Ligand for Cell Surface and Nuclear Receptors

Very-long-chain polyunsaturated fatty acids are recognized as important signaling molecules that can modulate cellular function by binding to specific receptors.

  • G-Protein Coupled Receptors (GPCRs): Long-chain fatty acids are known ligands for GPCRs such as GPR120 (also known as FFAR4).[3][4] Activation of GPR120 by omega-3 fatty acids has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects.[3] It is plausible that (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic Acid could act as a ligand for such receptors, initiating intracellular signaling cascades.

  • Nuclear Receptors: Fatty acids can also act as ligands for nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[1][5] By binding to these transcription factors, free fatty acids can directly influence gene expression.

The Acyl-CoA: An Intracellular Regulator of Metabolism and Gene Expression

This compound, being a metabolically active intermediate, exerts its regulatory effects primarily within the cell.

  • Allosteric Regulation of Enzymes: Long-chain acyl-CoAs can act as allosteric regulators of key metabolic enzymes. For instance, they can provide feedback inhibition on enzymes involved in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC), thereby preventing a futile cycle of synthesis and degradation.[6][7]

  • Substrate for Protein Acylation: Fatty acyl-CoAs are the donors for protein acylation, a post-translational modification that can alter protein localization, stability, and function.

  • Regulation of Gene Transcription: There is growing evidence that long-chain acyl-CoAs can directly influence gene expression by binding to transcription factors or by affecting the acetylation of histones through the modulation of acetyl-CoA pools.

Experimental Protocols

To experimentally dissect the distinct biological activities of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic Acid and its acyl-CoA derivative, a combination of in vitro and cell-based assays is required.

Protocol 1: Fatty Acid Uptake and Metabolism Assay

This protocol allows for the measurement of the cellular uptake of the free fatty acid and its subsequent conversion to the acyl-CoA form and incorporation into complex lipids.

Materials:

  • (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic Acid

  • Radiolabeled tracer (e.g., [14C]-(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic Acid)

  • Cell culture medium and supplements

  • Scintillation cocktail and counter

  • Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

  • Culture target cells to confluence in appropriate multi-well plates.

  • Prepare a stock solution of radiolabeled (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic Acid complexed to fatty acid-free bovine serum albumin (BSA).

  • Incubate the cells with the radiolabeled fatty acid for various time points.

  • To measure uptake, wash the cells with ice-cold PBS containing BSA to remove unbound fatty acid, lyse the cells, and measure radioactivity using a scintillation counter.

  • To analyze metabolism, after incubation, extract total lipids from the cells.

  • Separate the lipid classes (free fatty acid, acyl-CoA, phospholipids, triglycerides) using TLC.

  • Quantify the radioactivity in each lipid spot to determine the metabolic fate of the fatty acid.

Protocol 2: GPR120 Activation Assay

This cell-based assay can be used to determine if (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic Acid can activate GPR120.

Materials:

  • A cell line stably expressing GPR120 (e.g., HEK293-GPR120)

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic Acid

  • A known GPR120 agonist (positive control)

  • A fluorescence plate reader

Procedure:

  • Seed the GPR120-expressing cells in a black, clear-bottom 96-well plate.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Prepare serial dilutions of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic Acid and the positive control.

  • Add the compounds to the cells and immediately measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • An increase in fluorescence indicates receptor activation.

Protocol 3: In Vitro Acyl-CoA Synthetase Activity Assay

This assay measures the enzymatic conversion of the free fatty acid to its acyl-CoA derivative.

Materials:

  • Purified or recombinant acyl-CoA synthetase

  • (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic Acid

  • Coenzyme A

  • ATP

  • A method to detect the product (e.g., HPLC-MS or a colorimetric assay that measures the consumption of CoA).

Procedure:

  • Set up a reaction mixture containing buffer, the acyl-CoA synthetase, CoA, and ATP.

  • Initiate the reaction by adding (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic Acid.

  • Incubate at the optimal temperature for the enzyme.

  • Stop the reaction at various time points.

  • Quantify the amount of this compound formed using a suitable detection method.

Visualizing the Pathways

To better illustrate the distinct roles of these two molecules, the following diagrams outline their primary functional pathways.

cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment cluster_signaling Signaling Pathways cluster_metabolism Metabolic Pathways FFA_ext (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic Acid (Free Fatty Acid) FFA_int Intracellular Free Fatty Acid FFA_ext->FFA_int Uptake AcylCoA This compound FFA_int->AcylCoA Activation (Acyl-CoA Synthetase, ATP) GPCR GPR120 Activation FFA_int->GPCR NucReceptor Nuclear Receptor Activation (e.g., PPARs) FFA_int->NucReceptor BetaOx Peroxisomal β-oxidation (DHA synthesis) AcylCoA->BetaOx ComplexLipids Incorporation into Complex Lipids AcylCoA->ComplexLipids Feedback Feedback Inhibition of Fatty Acid Synthesis AcylCoA->Feedback

Figure 1. Conceptual overview of the distinct pathways of the free fatty acid and its acyl-CoA form.

start Start: Treat cells with radiolabeled Free Fatty Acid incubate Incubate for defined time periods start->incubate wash Wash cells to remove unbound fatty acid incubate->wash lyse Lyse cells and extract total lipids wash->lyse separate Separate lipid classes by Thin-Layer Chromatography (TLC) lyse->separate quantify Quantify radioactivity in each lipid spot (FFA, Acyl-CoA, PL, TG) separate->quantify end End: Determine metabolic fate quantify->end

References

A Researcher's Guide to the Functional Dichotomy of n-3 and n-6 Very-Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of lipid metabolism, understanding the nuanced functional differences between n-3 and n-6 very-long-chain fatty acyl-CoAs (VLC-FA-CoAs) is paramount. These molecules, far from being passive metabolic intermediates, are potent signaling entities that orchestrate a wide array of cellular processes, from inflammation and gene expression to membrane dynamics. This guide provides an in-depth comparison of n-3 and n-6 VLC-FA-CoAs, supported by experimental data and detailed protocols, to empower researchers in their quest to unravel the complexities of lipid biology and develop novel therapeutic interventions.

The Metabolic Crossroads: Biosynthesis of n-3 and n-6 VLC-FA-CoAs

The journey of n-3 and n-6 fatty acids from dietary precursors to bioactive VLC-FA-CoAs is a tale of enzymatic competition and substrate specificity. The essential fatty acids, α-linolenic acid (ALA, 18:3n-3) and linoleic acid (LA, 18:2n-6), are the starting points for their respective metabolic cascades. These pathways involve a series of desaturation and elongation steps catalyzed by fatty acid desaturases (FADS) and elongases of very-long-chain fatty acids (ELOVL) enzymes.[1][2]

A critical point of divergence lies in the substrate preference of these enzymes. Notably, Δ-6 desaturase (FADS2), a rate-limiting enzyme in this process, exhibits a higher affinity for the n-3 precursor, ALA, compared to the n-6 precursor, LA.[2][3] This preference underscores the importance of the dietary n-6/n-3 ratio, as an overabundance of LA can competitively inhibit the conversion of ALA to its longer-chain derivatives.[2]

The elongation of C18 and C20 polyunsaturated fatty acids (PUFAs) is primarily carried out by ELOVL5, while ELOVL2 is more active towards C20 and C22 PUFA substrates.[1][3] Similar to desaturases, these elongases also show a preference for n-3 PUFAs.[3] This enzymatic bias towards the n-3 series has profound implications for the downstream production of bioactive mediators.

cluster_n6 n-6 Pathway cluster_n3 n-3 Pathway LA Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (18:3n-6) LA->GLA FADS2 (Δ6-desaturase) DGLA Dihomo-γ-Linolenic Acid (20:3n-6) GLA->DGLA ELOVL5 AA Arachidonic Acid (20:4n-6) DGLA->AA FADS1 (Δ5-desaturase) AdA Adrenic Acid (22:4n-6) AA->AdA ELOVL2 DPA_n6 Docosapentaenoic Acid (22:5n-6) AdA->DPA_n6 ELOVL2 ALA α-Linolenic Acid (18:3n-3) SDA Stearidonic Acid (18:4n-3) ALA->SDA FADS2 (Δ6-desaturase) ETA Eicosatetraenoic Acid (20:4n-3) SDA->ETA ELOVL5 EPA Eicosapentaenoic Acid (20:5n-3) ETA->EPA FADS1 (Δ5-desaturase) DPA_n3 Docosapentaenoic Acid (22:5n-3) EPA->DPA_n3 ELOVL2 DHA Docosahexaenoic Acid (22:6n-3) DPA_n3->DHA ELOVL2, FADS2 (Δ4-desaturase), Peroxisomal β-oxidation

Caption: Biosynthetic pathways of n-3 and n-6 VLC-PUFAs.

The Inflammatory Axis: A Tale of Two Signaling Cascades

Perhaps the most well-characterized functional difference between n-3 and n-6 VLC-FA-CoAs lies in their opposing roles in inflammation.[4]

n-6 VLC-FA-CoAs as Pro-inflammatory Precursors:

Arachidonic acid (AA, 20:4n-6), a key n-6 VLC-PUFA, is the primary substrate for the synthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[4] These molecules are potent mediators of inflammation, contributing to processes such as vasodilation, increased vascular permeability, and pain. In contrast, while some n-6 PUFA-derived eicosanoids have anti-inflammatory properties, the overall balance of their effects tends to be pro-inflammatory.[4]

n-3 VLC-FA-CoAs as Anti-inflammatory and Pro-resolving Mediators:

Eicosapentaenoic acid (EPA, 20:5n-3) and docosahexaenoic acid (DHA, 22:6n-3) serve as precursors for a distinct class of lipid mediators, including resolvins, protectins, and maresins. These specialized pro-resolving mediators (SPMs) actively orchestrate the resolution of inflammation, a process crucial for tissue repair and homeostasis. Furthermore, EPA competes with AA for the same enzymes, thereby reducing the production of pro-inflammatory eicosanoids.[4]

Featuren-6 VLC-FA-CoA Derived Mediatorsn-3 VLC-FA-CoA Derived Mediators
Primary Precursor Arachidonic Acid (AA)Eicosapentaenoic Acid (EPA), Docosahexaenoic Acid (DHA)
Key Mediator Classes Prostaglandins, Leukotrienes, ThromboxanesResolvins, Protectins, Maresins
Primary Function Pro-inflammatoryAnti-inflammatory, Pro-resolving
Effect on Vascular Permeability IncreaseDecrease
Effect on Chemotaxis PromoteInhibit

Transcriptional Regulation: Shaping the Cellular Landscape

Beyond their roles as precursors to signaling molecules, n-3 and n-6 VLC-FA-CoAs directly influence gene expression by acting as ligands for nuclear receptors and modulating the activity of transcription factors.[4]

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are a family of nuclear receptors that play a central role in lipid and glucose metabolism. Both n-3 and n-6 PUFAs can activate PPARs, but with differing potencies and downstream effects. n-3 PUFAs are generally considered more potent activators of PPARα, which promotes fatty acid oxidation and reduces triglyceride levels.[5]

Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs are key transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. n-3 PUFAs, particularly DHA, are potent suppressors of SREBP-1c, a key regulator of lipogenesis.[5] This suppression contributes to the hypotriglyceridemic effects of n-3 fatty acids.

Nuclear Factor-kappa B (NF-κB): NF-κB is a master regulator of inflammatory gene expression. n-3 PUFAs have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and adhesion molecules.[4][6]

cluster_n6 n-6 VLC-FA-CoA cluster_n3 n-3 VLC-FA-CoA n6_VLCFA n-6 VLC-FA-CoA PPARs PPARs n6_VLCFA->PPARs Activates n3_VLCFA n-3 VLC-FA-CoA n3_VLCFA->PPARs Strongly Activates SREBP1c SREBP-1c n3_VLCFA->SREBP1c Inhibits NFkB NF-κB n3_VLCFA->NFkB Inhibits FA_Oxidation Fatty Acid Oxidation PPARs->FA_Oxidation Promotes Lipogenesis Lipogenesis SREBP1c->Lipogenesis Promotes Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Regulation of gene expression by n-3 and n-6 VLC-FA-CoAs.

Experimental Methodologies for Functional Characterization

Distinguishing the functional roles of n-3 and n-6 VLC-FA-CoAs requires a multi-pronged experimental approach. Below are key methodologies for their characterization.

Lipidomics Analysis of VLC-FA-CoAs

Accurate quantification of n-3 and n-6 VLC-FA-CoAs is the foundation for understanding their cellular functions. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this analysis.

Protocol: LC-MS/MS for VLC-FA-CoA Profiling

  • Sample Preparation:

    • Homogenize cells or tissues in a suitable buffer on ice.

    • Perform lipid extraction using a modified Bligh-Dyer or Folch method.[7]

    • Incorporate internal standards for each class of fatty acyl-CoA to be quantified.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Employ a reversed-phase C18 column for chromatographic separation.

    • Use a gradient elution with solvents such as water, acetonitrile, and isopropanol, often with additives like formic acid or ammonium acetate to improve ionization.

    • Perform mass spectrometric analysis in negative ion mode using electrospray ionization (ESI).

    • Utilize multiple reaction monitoring (MRM) for targeted quantification of specific VLC-FA-CoAs.

  • Data Analysis:

    • Integrate peak areas for each analyte and internal standard.

    • Calculate the concentration of each VLC-FA-CoA relative to its corresponding internal standard.

In Vitro Enzyme Assays for Desaturases and Elongases

To investigate the substrate specificity of desaturases and elongases, in vitro assays using microsomal fractions are invaluable.[8][9][10]

Protocol: In Vitro Elongase Activity Assay

  • Microsome Preparation:

    • Homogenize liver or other relevant tissue in a sucrose buffer.

    • Centrifuge the homogenate at low speed to remove debris, followed by high-speed centrifugation to pellet the microsomes.

    • Resuspend the microsomal pellet in a suitable buffer.

  • Elongase Reaction:

    • Prepare a reaction mixture containing microsomal protein, a specific acyl-CoA substrate (e.g., C20:5n-3-CoA or C20:4n-6-CoA), [14C]-malonyl-CoA, NADPH, and other necessary cofactors.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction by adding a strong base to hydrolyze the acyl-CoAs.

  • Analysis:

    • Acidify the mixture and extract the fatty acids with an organic solvent.

    • Separate the fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the radiolabeled elongated fatty acid product using a scintillation counter or phosphorimager.

Cellular Assays for Inflammatory Responses

To assess the impact of n-3 and n-6 VLC-FAs on cellular inflammation, a variety of cell-based assays can be employed.

Protocol: Cytokine Secretion Assay in Macrophages

  • Cell Culture and Treatment:

    • Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages.

    • Pre-treat the cells with either an n-3 VLC-FA (e.g., EPA or DHA) or an n-6 VLC-FA (e.g., AA) for a specified duration.

    • Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS).

  • Cytokine Measurement:

    • Collect the cell culture supernatant after the stimulation period.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

  • Data Analysis:

    • Compare the levels of cytokine secretion between the different treatment groups to determine the modulatory effects of the n-3 and n-6 VLC-FAs.

Impact on Membrane Properties and Cellular Function

The incorporation of n-3 and n-6 VLC-PUFAs into cellular membranes can significantly alter their biophysical properties, including fluidity, thickness, and the formation of lipid rafts.[11][12][13] These changes, in turn, can influence the function of membrane-associated proteins and signaling pathways. Generally, the higher degree of unsaturation in n-3 VLC-PUFAs leads to more fluid and flexible membranes compared to those enriched in n-6 VLC-PUFAs.[14]

Conclusion

The functional differences between n-3 and n-6 very-long-chain fatty acyl-CoAs are profound and have far-reaching implications for cellular physiology and disease. From their competitive metabolism and opposing roles in inflammation to their differential regulation of gene expression, these molecules represent a critical control point in cellular homeostasis. A thorough understanding of their distinct functions, facilitated by the robust experimental methodologies outlined in this guide, is essential for the development of targeted nutritional and therapeutic strategies to address a wide range of inflammatory and metabolic disorders.

References

A Comparative Guide to Elucidating the Interaction of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA with Acyl-CoA Binding Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Intracellular Acyl-CoA Pool

Acyl-CoA esters, particularly long-chain and very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs), are central players in cellular metabolism. They are not merely intermediates in lipid synthesis and β-oxidation but also potent regulators of transcription, signaling pathways, and enzyme activity.[1][2][3] However, their amphipathic nature makes them disruptive to cellular membranes and proteins if left unbound.[3] Nature's solution to this challenge is a highly conserved family of Acyl-CoA Binding Proteins (ACBPs), which function to bind, protect, and transport these reactive molecules.[3][4]

This guide focuses on a specific, highly unsaturated VLC-PUFA-CoA: (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA . While direct experimental data on this particular molecule's interaction with ACBPs is emerging, its unique structure—a 24-carbon backbone with seven double bonds—presents a fascinating case for understanding the specificity and binding capacity of different ACBP isoforms. We will provide a comparative framework and detailed experimental methodologies to empower researchers to comprehensively characterize this and similar interactions.

Comparative Analysis of Acyl-CoA Binding Protein Isoforms

ACBPs are not a monolithic family. They exist in various forms, differing in size, subcellular localization, and the presence of additional functional domains.[4][5] These structural variations are key to their diverse biological roles and dictate their ligand-binding preferences. Understanding these differences is the first step in designing targeted interaction studies.

ACBP Class Typical Size Key Structural Features Subcellular Localization Predicted Affinity for VLC-PUFA-CoAs
Small ACBPs (Class I) ~10 kDaConsist primarily of the core four-helix bundle ACB domain.[4]Predominantly cytosolic.[4]High affinity for long-chain acyl-CoAs (C14-C22) is well-established.[3] The large, flexible binding pocket may accommodate VLC-PUFAs, though extreme unsaturation could influence binding thermodynamics.
Ankyrin-Repeat ACBPs (Class II) 37-39 kDaN-terminal membrane-associated domain, a central ACB domain, and C-terminal ankyrin repeats for protein-protein interactions.[6][7]Often associated with the plasma membrane and endoplasmic reticulum.Likely to bind VLC-PUFA-CoAs for lipid transfer at membrane contact sites. The ankyrin repeats suggest a role in integrating lipid metabolism with other cellular processes.[5]
Kelch-Motif ACBPs (Class IV) 25-70 kDaN-terminal ACB domain followed by C-terminal kelch motifs, which also mediate protein-protein interactions.Found in various cellular compartments, including the cytosol and nucleus.May be involved in specialized pathways, potentially targeting specific VLC-PUFA-CoAs to particular enzyme complexes or cellular locations.
Other ACBP-Domain Proteins VariableThe ACB domain is part of a larger, multifunctional protein, such as one with enzymatic activity (e.g., enoyl-CoA isomerase).[4]Varies depending on the fusion partner.The binding event is likely coupled directly to a subsequent metabolic or signaling function within the same polypeptide.

Guiding Principles for Experimental Design

The primary goal of an interaction study is to quantify the binding affinity, kinetics, and thermodynamics. This information provides a complete picture of the molecular recognition event.

  • Binding Affinity (KD): The equilibrium dissociation constant, a measure of how tightly the ligand binds to the protein. A smaller KD value signifies a stronger interaction.[8]

  • Kinetics (ka/kon & kd/koff): The association and dissociation rate constants. These describe how quickly the complex forms and falls apart, which can be more biologically relevant than affinity alone.[9]

  • Thermodynamics (ΔG, ΔH, ΔS): The changes in Gibbs free energy, enthalpy, and entropy upon binding. These parameters reveal the driving forces of the interaction (e.g., hydrogen bonds, hydrophobic interactions).[10][11]

The workflow for a comprehensive analysis involves several key stages, from preparing the interactants to analyzing the data from multiple biophysical techniques.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Biophysical Characterization cluster_analysis Phase 3: Data Analysis & Validation P1 Recombinant ACBP Expression & Purification E1 Isothermal Titration Calorimetry (ITC) P1->E1 E2 Surface Plasmon Resonance (SPR) P1->E2 E3 Fluorescence-Based Assays P1->E3 P2 Synthesis/Procurement of (2E,6Z...)-Tetracosaheptaenoyl-CoA P2->E1 P2->E2 P2->E3 A1 Thermodynamic Profile (KD, ΔH, ΔS, n) E1->A1 A2 Kinetic Profile (KD, ka, kd) E2->A2 E3->A1 E3->A2 A3 Functional Validation (e.g., Enzyme Protection Assay) A1->A3 A2->A3 caption Overall Experimental Workflow.

Caption: Overall Experimental Workflow.

Comparative Guide to Core Biophysical Methods

No single technique tells the whole story. A multi-pronged approach using methods with orthogonal principles is essential for robust, trustworthy data. We compare three gold-standard techniques for studying protein-ligand interactions.[8][12][13]

Parameter Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) Fluorescence-Based Assays
Primary Output Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[10][14]Binding Affinity (KD), Association Rate (ka), Dissociation Rate (kd)[9]Binding Affinity (KD)[15]
Principle Measures the heat released or absorbed during the binding event in solution.[10]Detects changes in refractive index caused by mass accumulating on a sensor surface.[16][17]Measures changes in fluorescence properties (intensity, polarization, FRET) upon binding.[12]
Labeling Requirement Label-free.[8]Label-free, but one interactant must be immobilized on a sensor chip.[16]Often requires a fluorescent label on one of the interactants, or relies on intrinsic tryptophan fluorescence.[15][18]
Throughput Low to medium.Medium to high.High.
Sample Consumption High (requires µM to mM concentrations).Low (requires nM to µM concentrations).Low to very low.
Key Advantage Provides a complete thermodynamic profile in a single experiment.[14]Provides real-time kinetic data, crucial for understanding drug residence times.[9]High sensitivity, suitable for very tight binders and high-throughput screening.[1]
Potential Pitfall Sensitive to buffer mismatch and pH effects.Immobilization can alter protein conformation; mass transport limitations can affect kinetics.Fluorophore labeling can perturb the interaction; inner filter effects can complicate data.

Detailed Experimental Protocols

Method 1: Isothermal Titration Calorimetry (ITC)

Causality: ITC is considered the gold standard because it directly measures the heat of binding, a fundamental thermodynamic property.[10] This allows for the label-free determination of all binding parameters (KD, n, ΔH, and ΔS) in a single experiment, providing deep insight into the forces driving the interaction.

G Syringe Syringe Ligand (Tetracosaheptaenoyl-CoA) Cell Sample Cell ACBP Solution Syringe->Cell Titration Detector Thermopile Measures ΔT Cell->Detector Heat Change Output Binding Isotherm Fit for KD, ΔH, n Detector->Output Signal caption Principle of Isothermal Titration Calorimetry.

Caption: Principle of Isothermal Titration Calorimetry.

Step-by-Step Protocol:

  • Protein and Ligand Preparation:

    • Express and purify the ACBP of interest to >95% homogeneity.

    • Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

    • Prepare a concentrated stock of this compound. It must be dissolved in the exact same buffer as the protein, including any necessary solubilizing agents like DMSO (at an identical final concentration in both syringe and cell).

    • Expert Insight: Buffer matching is the most critical step. Any mismatch in pH, salt, or additive concentration will generate large heats of dilution, obscuring the true binding signal.

  • Concentration Determination:

    • Accurately determine the concentration of the active protein and the ligand. For the protein, use A280 with a calculated extinction coefficient. For the acyl-CoA, a specific activity assay or spectrophotometry may be used.

    • Self-Validation: Inaccurate concentrations are a primary source of error in stoichiometry (n). The value of 'n' should be close to 1 for a 1:1 binding model, providing a crucial check on concentration accuracy.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C or 30°C).[10]

    • Thoroughly clean the sample and reference cells.

    • Load the ACBP solution (typically 10-20 µM) into the sample cell and the matched buffer into the reference cell.

    • Load the acyl-CoA solution (typically 100-200 µM, i.e., 10x the protein concentration) into the injection syringe.

  • Titration Experiment:

    • Perform a series of small (e.g., 2-5 µL) injections of the ligand into the protein solution.[19]

    • Allow the system to return to thermal equilibrium between injections. A typical experiment consists of 20-30 injections.

    • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. This will be subtracted from the experimental data.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Method 2: Surface Plasmon Resonance (SPR)

Causality: SPR is a powerful optical technique that monitors molecular interactions in real-time without labels.[16] By immobilizing one molecule (the ligand, ACBP) and flowing the other (the analyte, acyl-CoA) over it, we can directly observe the rates of complex formation (ka) and dissociation (kd), providing a kinetic dimension that is inaccessible by ITC.[9]

G cluster_spr SPR Sensor Chip L1 Analyte Flow (Acyl-CoA) L2 Immobilized Ligand (ACBP) L1->L2 Binding Event L3 L2->L3 L4 L3->L4 LightOut Detector L4->LightOut Reflected Light (SPR Angle Shift) LightIn Polarized Light LightIn->L4 caption Principle of Surface Plasmon Resonance.

Caption: Principle of Surface Plasmon Resonance.

Step-by-Step Protocol:

  • Surface Preparation and Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize the ACBP to the surface via covalent amine coupling. Aim for a low to moderate immobilization density to avoid mass transport limitations.

    • Deactivate any remaining active esters with ethanolamine.

    • Expert Insight: The choice of immobilization strategy is key. While amine coupling is common, it can be beneficial to use a capture-based method (e.g., via a His-tag) to ensure a uniform orientation of the protein, which can be critical for reliable kinetic analysis.

  • Analyte Preparation:

    • Prepare a series of precise dilutions of the this compound in the running buffer (e.g., HBS-EP+). The concentration range should span at least 0.1x to 10x the expected KD.

    • Include a "zero concentration" sample (buffer only) for double referencing.

  • Binding Analysis (Kinetics):

    • Equilibrate the sensor surface with running buffer until a stable baseline is achieved.

    • Inject the lowest concentration of the acyl-CoA analyte and monitor the binding response (association phase).

    • Switch back to flowing running buffer and monitor the signal decrease (dissociation phase).

    • Regenerate the surface if necessary using a mild regeneration solution (e.g., low pH glycine) to remove all bound analyte without denaturing the immobilized protein.

    • Repeat the cycle for each concentration in the series, including random duplicates.

  • Data Analysis:

    • The raw data is presented as a sensorgram (Response Units vs. Time).

    • Process the data by subtracting the reference surface signal and the buffer blank injections (double referencing).

    • Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding).

    • This global fit yields robust values for ka, kd, and the KD (calculated as kd/ka).

    • Self-Validation: The quality of the fit (low Chi2 value) and the randomness of the residuals plot are indicators of a well-behaved interaction that conforms to the chosen model.

Conclusion and Future Perspectives

The interaction between this compound and the diverse family of Acyl-CoA Binding Proteins represents a frontier in understanding lipid metabolism and signaling. This guide provides a robust, comparative framework for researchers to dissect this interaction with high scientific integrity. By combining the complete thermodynamic overview from Isothermal Titration Calorimetry with the real-time kinetic data from Surface Plasmon Resonance , a comprehensive biophysical profile can be established.

Future studies should aim to solve the crystal structure of an ACBP in complex with this VLC-PUFA-CoA to visualize the specific molecular contacts. Furthermore, translating these biophysical findings into a cellular context using techniques like FRET or cellular thermal shift assays will be crucial to confirm the physiological relevance and downstream functional consequences of this specific protein-ligand interaction.

References

A Senior Scientist's Guide to Comparative Metabolomics of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA and Related Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Frontier of Very-Long-Chain Polyunsaturated Acyl-CoAs

The study of lipid metabolism is a cornerstone of biomedical research, with acyl-Coenzyme A (acyl-CoA) thioesters standing as central activated intermediates in both anabolic and catabolic pathways. While much is known about common long-chain fatty acyl-CoAs, the frontier is expanding towards very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs)—molecules with 24 or more carbons. These lipids are not merely elongated chains; they are critical players in specialized tissues like the retina, brain, and testes, where they are synthesized in situ by elongase enzymes such as ELOVL4.[1][2]

This guide focuses on the comparative metabolomic analysis of a particularly novel and challenging species: (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA (C24:7-CoA) . Given the scarcity of direct research and analytical standards for this specific molecule[3], a direct comparison to established alternatives is impractical. Instead, this guide provides a robust methodological framework. We will compare the analytical performance and experimental considerations for C24:7-CoA against two well-characterized and biologically significant acyl-CoAs:

  • Arachidonoyl-CoA (C20:4n-6-CoA): A key omega-6 precursor for eicosanoids.

  • Docosahexaenoyl-CoA (DHA-CoA, C22:6n-3-CoA): The activated form of DHA, a critical omega-3 fatty acid essential for neural health.[2][4]

By establishing a rigorous, validated workflow, we can generate high-fidelity data for novel molecules like C24:7-CoA, enabling meaningful biological interpretation.

Part 1: The Analyte Landscape - A Comparative Overview

The primary analytical challenge stems directly from the chemical structures of these molecules. The combination of a long acyl chain and a high degree of unsaturation makes VLC-PUFA-CoAs exceptionally prone to degradation and difficult to resolve chromatographically.

Table 1: Comparative Properties of Target Acyl-CoA Analytes

PropertyThis compoundDocosahexaenoyl-CoA (DHA-CoA)Arachidonoyl-CoA
Abbreviation C24:7-CoAC22:6-CoAC20:4-CoA
Molecular Formula C₄₅H₇₀N₇O₁₇P₃SC₄₃H₆₆N₇O₁₇P₃SC₄₁H₆₄N₇O₁₇P₃S
Exact Mass 1105.376 g/mol [5]1078.352 g/mol 1054.352 g/mol
Acyl Chain 24 Carbons22 Carbons20 Carbons
Double Bonds 764
Key Challenge Extreme susceptibility to oxidation; lack of commercial standards.High susceptibility to oxidation.Moderate susceptibility to oxidation.
Biological Origin Putative product of ELOVL4-mediated elongation of n-3 precursors like EPA.[1]Product of DHA activation; precursor for peroxisomal β-oxidation.[6]Product of Arachidonic Acid activation; precursor for prostaglandins, etc.

The high number of double bonds in C24:7-CoA makes it the most unstable of the three. Polyunsaturated fatty acids are highly susceptible to oxidation, a process that accelerates with an increasing number of double bonds.[4][7][8] This chemical instability is not a trivial detail; it is the central problem that the entire experimental workflow must be designed to mitigate.

Hypothesized Metabolic Placement of C24:7-CoA

VLC-PUFAs are synthesized through sequential elongation and desaturation steps from dietary essential fatty acids. The ELOVL4 enzyme is uniquely responsible for the synthesis of fatty acids longer than 24 carbons.[1][2] C24:7-CoA is hypothesized to be an intermediate in the biosynthesis of even longer VLC-PUFAs or a direct precursor to specialized lipids in tissues expressing ELOVL4.

G cluster_pathway Hypothetical Biosynthesis of C24:7-CoA ALA α-Linolenic Acid (C18:3n-3) (Dietary Precursor) EPA Eicosapentaenoic Acid (EPA, C20:5n-3) ALA->EPA Elongation & Desaturation DPA Docosapentaenoic Acid (DPA, C22:5n-3) EPA->DPA Elongase (ELOVL5/2) DHA_FA Docosahexaenoic Acid (DHA, C22:6n-3) DPA->DHA_FA Δ6-Desaturase THA_FA Tetracosahexaenoic Acid (THA, C24:6n-3) DPA->THA_FA Elongase (ELOVL4) Target_FA (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic Acid (C24:7n-3) THA_FA->Target_FA Desaturase Target_CoA This compound (Target Analyte) Target_FA->Target_CoA Acyl-CoA Synthetase

Caption: Hypothetical biosynthesis pathway for C24:7-CoA.

Part 2: A Validated Experimental Workflow for Comparative Analysis

Success in metabolomics hinges on a meticulously controlled workflow that minimizes pre-analytical, analytical, and post-analytical variance. This is especially true for labile molecules like VLC-PUFA-CoAs.

G cluster_workflow Comparative Metabolomics Workflow Sample 1. Tissue Homogenization (Freeze-clamped, +Antioxidants) Spike 2. Spike Internal Standard (e.g., C17:0-CoA) Sample->Spike Extract 3. Solid-Phase Extraction (SPE) (Anion Exchange) Spike->Extract Analyze 4. UPLC-MS/MS Analysis (Reverse Phase, SRM/MRM) Extract->Analyze Process 5. Data Processing (Peak Integration, Normalization) Analyze->Process Compare 6. Comparative Analysis (Statistical Tests) Process->Compare

Caption: End-to-end workflow for acyl-CoA analysis.

Protocol 1: Sample Preparation & Extraction - The Key to Accuracy

The goal of extraction is twofold: efficiently recover the analytes of interest and effectively remove interfering matrix components (e.g., salts, phospholipids) that cause ion suppression in the mass spectrometer. While simple protein precipitation or liquid-liquid extractions exist, they offer poor recovery and cleanliness for acyl-CoAs.[9] Solid-Phase Extraction (SPE) is the authoritative standard for this application.[10][11]

Causality Behind the Protocol: We choose a weak anion-exchange SPE protocol. The phosphate groups of the Coenzyme A moiety are negatively charged at a neutral or slightly acidic pH, allowing them to bind to the positively charged sorbent. Neutral lipids and phospholipids are washed away. A change in pH or an increase in salt concentration then elutes the bound acyl-CoAs with high purity.

Step-by-Step Protocol:

  • Homogenization (The Protective Step):

    • Flash-freeze tissue samples in liquid nitrogen immediately upon collection to halt all enzymatic activity.

    • Homogenize ~50 mg of frozen tissue in a glass homogenizer on ice with 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing 0.5 mM butylated hydroxytoluene (BHT) as an antioxidant.[11] The low pH helps to denature proteins and the BHT prevents oxidative degradation of the PUFA chains.[7]

    • Add 1 mL of 2-propanol and continue homogenization.[11]

  • Internal Standard Spiking (The Self-Validation Step):

    • To the homogenate, add a known concentration of a non-endogenous internal standard, such as Heptadecanoyl-CoA (C17:0-CoA) . This standard will be carried through the entire process and used to correct for variations in extraction recovery and MS instrument response, ensuring data integrity.

  • Extraction and SPE Purification:

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Condition a weak anion-exchange SPE cartridge (e.g., a 2-(2-pyridyl)ethyl functionalized silica gel column) with 1 mL of methanol followed by 1 mL of extraction buffer.[9]

    • Load the supernatant onto the SPE column.

    • Wash the column with 2 mL of the extraction buffer followed by 1 mL of water to remove unbound contaminants.

    • Elute the acyl-CoAs with 1 mL of 250 mM ammonium formate in methanol.[9] The ammonium formate neutralizes the charge interaction, releasing the acyl-CoAs.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of 50:50 water:acetonitrile for UPLC-MS/MS analysis.

Part 3: UPLC-MS/MS Analysis - Achieving Specificity and Sensitivity

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for quantifying acyl-CoAs.[10][12][13] The chromatography separates the analytes in time, while the mass spectrometer provides highly specific and sensitive detection using Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).

Causality Behind the Protocol: A C18 reverse-phase column is used to separate the acyl-CoAs based on the hydrophobicity of their acyl chains. Longer and more saturated chains will be retained longer. The mass spectrometer is set to monitor a specific precursor-to-product ion transition for each analyte. This is a highly specific "fingerprint" that dramatically reduces chemical noise and allows for precise quantification.[12] All CoA esters share a common fragment ion corresponding to the adenosine-3',5'-diphosphate part of the molecule, which is typically used as the product ion for monitoring.[10]

Step-by-Step UPLC-MS/MS Method:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: C18 reverse-phase, 2.1 x 100 mm, 1.7 µm particle size

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water[12]

  • Mobile Phase B: 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water[12]

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-13 min: Return to 10% B

    • 13-15 min: Re-equilibration at 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole (e.g., Sciex QTRAP, Waters Xevo TQ-S)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

Table 2: Predicted MRM Transitions for Target Acyl-CoAs

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)Notes
C24:7-CoA 1106.4507.1~55The product ion is the characteristic [M-C₂₁H₃₆N₇O₁₁P₂S+H]⁺ fragment of the CoA moiety.[10]
DHA-CoA (C22:6) 1079.4507.1~50Collision energy must be optimized empirically but will be similar for all acyl-CoAs.
Arachidonoyl-CoA (C20:4) 1055.4507.1~48
C17:0-CoA (Internal Std) 1038.5507.1~45Saturated chain requires slightly less energy to fragment.

Part 4: Data Interpretation and Performance Comparison

After data acquisition, the peak areas for each analyte's MRM transition are integrated. The ratio of the endogenous analyte's peak area to the internal standard's peak area is calculated. This ratio is then used to determine the absolute concentration by referencing a calibration curve prepared with authentic standards (if available) or for relative quantification between sample groups.

Table 3: Predicted Performance Metrics - A Comparative Summary

MetricC24:7-CoADHA-CoA (C22:6)Arachidonoyl-CoA (C20:4)Rationale
Extraction Recovery 60-70%70-80%80-90%Longer, more unsaturated chains may have slightly lower recovery due to potential for non-specific binding or minor degradation.
Analytical Sensitivity (LOQ) Moderate-LowHighHighIonization efficiency can be slightly suppressed for very long chains. Abundance in tissues is likely very low.[1][14]
Chemical Stability LOW ModerateHighStability is inversely proportional to the number of double bonds. C24:7 is extremely prone to oxidation.[7][8]
Chromatographic Behavior Late ElutionMid-Late ElutionEarly ElutionRetention time on a C18 column increases with acyl chain length and decreases slightly with unsaturation.

Conclusion: A Framework for Discovery

The comparative metabolomic analysis of novel VLC-PUFA-CoAs like this compound is a challenging yet achievable endeavor. Success does not come from a single instrument or kit, but from a holistic understanding of the analyte's inherent chemical liabilities.

This guide establishes a robust, self-validating framework built on three pillars:

  • Aggressive Stabilization: Using antioxidants and maintaining cold temperatures from the moment of sample collection.

  • High-Purity Extraction: Employing solid-phase extraction to remove interfering matrix components is non-negotiable for high-quality MS data.

  • Specific & Sensitive Detection: Leveraging the power of UPLC-MS/MS with SRM/MRM for unambiguous and precise quantification.

By comparing the analytical behavior of C24:7-CoA to well-known benchmarks like DHA-CoA and Arachidonoyl-CoA, researchers can confidently place their findings in the broader context of lipid metabolism. This methodological rigor is essential for uncovering the unique biological roles of this new class of signaling molecules and developing novel therapeutic strategies.

References

Safety Operating Guide

Navigating the Disposal of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: A Prerequisite for Safe Handling

Core Principles of Biochemical Waste Management

The disposal of any chemical, including (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA, should adhere to a hierarchy of waste management that prioritizes safety and environmental protection.[7] The primary goal is to manage waste in a manner that is compliant with local, state, and federal regulations.[8][9] Key tenets of this process include:

  • Waste Characterization: Accurately identifying and categorizing the waste.[10]

  • Segregation: Keeping different waste streams separate to prevent incompatible chemical reactions.[7][11]

  • Containment: Using appropriate, clearly labeled, and sealed containers for waste collection.[8][10]

  • Documentation: Maintaining records of waste generation and disposal.[10]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). This serves as your immediate barrier against potential exposure.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.Protects eyes from potential splashes of solutions containing the compound.
Hand Protection Nitrile or other chemically resistant gloves. Gloves should be inspected for integrity before use.Prevents skin contact with the chemical.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Generally not required for small quantities under normal laboratory conditions with adequate ventilation.The compound is not expected to be volatile.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound and its associated waste.

Step 1: Initial Assessment and Segregation

At the point of generation, determine the nature of the waste. Is it the pure compound, a solution, or contaminated labware? This initial assessment will dictate the appropriate disposal pathway.

Step 2: Disposal of Unused or Expired Compound

If you have surplus, unwanted, or expired this compound, it should be disposed of as chemical waste.

  • Original Container: Whenever possible, keep the compound in its original, clearly labeled container.[7]

  • Labeling: If not in the original container, use a hazardous waste tag to clearly label the container with the full chemical name: "this compound".[10][12]

  • Collection: Transfer the container to your laboratory's designated satellite accumulation area for chemical waste.[13]

Step 3: Disposal of Solutions

Solutions containing this compound should be collected as liquid chemical waste.

  • Aqueous Solutions: Collect aqueous solutions in a dedicated container for aqueous chemical waste. Do not dispose of them down the sink.[13][14]

  • Organic Solvent Solutions: If the compound is dissolved in an organic solvent, collect it in a container designated for that solvent waste stream (e.g., halogenated or non-halogenated organic waste).[7][11] Ensure the container is compatible with the solvent.

  • Labeling and Storage: Clearly label the waste container with all constituents and their approximate concentrations.[13] Keep the container sealed when not in use and store it in a well-ventilated area, preferably with secondary containment.[7][8]

Step 4: Disposal of Contaminated Labware

Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be managed as solid chemical waste.

  • Collection: Place contaminated items in a designated, lined container for solid chemical waste.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.[13]

  • Empty Containers: An "empty" container that held the compound should be managed as chemical waste.[12] For a container to be considered "empty" by some regulations, it may require triple rinsing with a suitable solvent.[7][14] The rinsate must be collected and disposed of as liquid chemical waste.[7]

Spill Management

In the event of a small spill, the following steps should be taken:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Use an appropriate absorbent material (e.g., chemical absorbent pads or granules) to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully clean the affected area.

  • Disposal: All materials used for spill cleanup must be collected and disposed of as solid chemical waste.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.

DisposalWorkflow cluster_waste_generation Waste Generation Point cluster_characterization Waste Characterization cluster_disposal_pathways Disposal Pathways cluster_final_disposal Final Disposal Collection Waste Waste containing (2E,6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosaheptaenoyl-CoA Decision Identify Waste Type Waste->Decision Solid Unused/Expired Compound or Contaminated Solids Decision->Solid Solid Liquid Aqueous or Organic Solutions Decision->Liquid Liquid Sharps Contaminated Sharps Decision->Sharps Sharps SolidWaste Solid Chemical Waste Container Solid->SolidWaste LiquidWaste Liquid Chemical Waste Container (Segregated) Liquid->LiquidWaste SharpsWaste Sharps Container Sharps->SharpsWaste

Caption: Decision workflow for the disposal of this compound.

By adhering to these guidelines, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of safety and environmental consciousness that are paramount in scientific research.

References

Personal protective equipment for handling (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling this compound. Given that specific hazard data for this novel, unsaturated fatty acyl-CoA is not extensively documented, this guide is founded on the principles of prudent laboratory practice and a risk assessment based on analogous chemical structures.

Hazard Assessment: A Prudent Approach

The fundamental principle of laboratory safety is the "Hierarchy of Controls," which prioritizes eliminating hazards at their source. This guide is structured to follow that hierarchy.

cluster_0 Hierarchy of Controls for Safe Handling Eng Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (e.g., SOPs, Training) Eng->Admin More Effective PPE Personal Protective Equipment (e.g., Gloves, Goggles) Admin->PPE Less Effective

Caption: Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.

Primary Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.

  • Chemical Fume Hood: All procedures involving the solid, powdered form of this compound must be performed in a certified chemical fume hood[3][4]. This includes weighing, aliquoting, and initial solubilization. The fume hood's ventilation is critical for minimizing inhalation exposure to any fine particulates.

  • Ventilation: For procedures involving dilute solutions that pose a minimal risk of aerosolization, working in a well-ventilated laboratory space is acceptable[5].

Personal Protective Equipment (PPE): Essential Safeguards

PPE is a critical barrier between you and the chemical. Never handle this or any other laboratory reagent without the appropriate PPE[5][6][7].

PPE CategoryItemSpecification and Rationale
Eye Protection Chemical Splash GogglesMust conform to ANSI Z87.1 standards[3]. Goggles provide a complete seal around the eyes, offering superior protection from splashes, aerosols, and dust compared to standard safety glasses.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended[3][8]. Always inspect gloves for tears or holes before use[4]. Double-gloving can be considered for handling larger quantities. Remove gloves using the proper technique to avoid contaminating your skin.
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, protects skin and personal clothing from minor spills and contamination[3].
Respiratory Protection NIOSH-Approved RespiratorGenerally not required when handling the compound within a fume hood. If procedures with a high potential for generating dust or aerosols must be performed outside of a ventilated enclosure, a risk assessment should be conducted to determine if a respirator (e.g., an N95 or higher) is necessary[3][9].

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of handling.

cluster_workflow Safe Handling Workflow A 1. Risk Assessment (Review this guide & SDS) B 2. Don PPE (Goggles, Gloves, Lab Coat) A->B C 3. Prepare Workspace (Chemical Fume Hood) B->C D 4. Handle Compound (Weighing, Solubilization) C->D E 5. Decontaminate (Workspace, Equipment) D->E F 6. Doff PPE E->F G 7. Waste Disposal (Follow Institutional Policy) F->G H 8. Wash Hands G->H

Caption: A step-by-step workflow for the safe handling of chemical reagents.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure a chemical spill kit is accessible[10]. Read the label and any available documentation carefully[6].

  • Weighing (Solid Form):

    • Perform this task exclusively inside a chemical fume hood to contain any airborne powder[3].

    • Use a dedicated spatula and weighing paper.

    • Close the primary container tightly immediately after removing the desired amount.

  • Solubilization:

    • Add the solvent to the solid slowly to avoid generating dust or aerosols[3].

    • If using a vortexer or sonicator, ensure the vial is securely capped.

  • Storage: Store the compound in a tightly sealed, light-resistant container at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation[3].

Emergency Procedures: Spill and Exposure Response

Accidents can happen. A prepared and swift response is key to mitigating harm.

Spill Cleanup Protocol

This protocol is for minor spills that can be safely managed by trained laboratory personnel[11]. For large spills (>500 mL) or spills of highly toxic material, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately[11][12].

  • Alert & Isolate: Alert personnel in the immediate area. Secure the location to prevent others from entering[11].

  • Assess: Identify the spilled chemical and the extent of the spill[10].

  • Protect: Don appropriate PPE, including double-nitrile gloves, chemical splash goggles, and a lab coat[11].

  • Contain & Absorb:

    • Cover the spill with an inert absorbent material (e.g., vermiculite, cat litter, or chemical spill pillows), starting from the outside and working inward to prevent spreading[13]. Avoid using paper towels for flammable solvent spills.

  • Collect: Once the liquid is fully absorbed, carefully scoop the material into a designated hazardous waste container or heavy-duty plastic bag[12][13]. If broken glass is present, use tongs or a dustpan to collect it; never use your hands[12][14].

  • Decontaminate: Wipe the spill area with a suitable solvent or detergent solution. All cleaning materials must be disposed of as hazardous waste[10].

  • Dispose: Seal and label the waste container clearly[12]. Arrange for pickup through your institution's hazardous waste program.

  • Report: Report the incident to your laboratory supervisor and EHS department as required by your institution's policy[11].

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Hold eyelids open and seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。